4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Description
The exact mass of the compound 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-5-(trifluoromethyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-(trifluoromethyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUCYMYJBXSLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227581-65-8 | |
| Record name | 4-chloro-5-(trifluoromethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS No. 1227581-65-8)
Introduction
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a fluorinated heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique electronic properties, stemming from the presence of a chlorine atom, an amine group, and a trifluoromethyl group on the pyridine core, make it a versatile intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry and drug discovery. The CAS number for this compound is 1227581-65-8 [1][2].
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is crucial for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| CAS Number | 1227581-65-8 | [1][2] |
| Molecular Formula | C₆H₄ClF₃N₂ | |
| Molecular Weight | 196.56 g/mol | |
| IUPAC Name | 4-chloro-5-(trifluoromethyl)-2-pyridinylamine | |
| Appearance | Off-white to light yellow solid (typical) | |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and acetone. | [3] |
Synthesis and Mechanistic Insights
The synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine typically involves a multi-step process. A common and logical synthetic pathway commences with a dichlorinated pyridine precursor, followed by a regioselective nucleophilic aromatic substitution.
Synthetic Workflow Diagram
Caption: General synthetic workflow for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.
Detailed Synthesis Protocol (Based on a related isomer)
The following protocol is adapted from the synthesis of the isomeric 2-amino-3-chloro-5-trifluoromethylpyridine and represents a viable method for the target compound, likely requiring optimization of reaction conditions.
Materials:
-
2,4-Dichloro-5-(trifluoromethyl)pyridine
-
28% Aqueous ammonia
-
Ethanol
-
Autoclave or sealed reaction vessel
Procedure:
-
In a suitable autoclave, combine 2,4-dichloro-5-(trifluoromethyl)pyridine (1 equivalent) and 28% aqueous ammonia (4-10 equivalents) in ethanol.
-
Seal the vessel and heat the mixture to 100-125°C for 5-24 hours. The internal pressure will increase upon heating.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the reaction vessel to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the crystals by filtration.
-
Wash the collected solid with water to remove any remaining salts.
-
Dry the product under vacuum to yield 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.
Causality of Experimental Choices:
-
The use of an excess of aqueous ammonia drives the reaction towards the desired mono-aminated product and helps to neutralize the HCl formed as a byproduct.
-
The reaction is conducted under heat and pressure to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 4-position in such systems, leading to the desired regioselectivity.
Reactivity and Key Chemical Transformations
The chemical reactivity of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is dictated by its functional groups: the nucleophilic amino group, the electrophilic chlorinated carbon center, and the electron-withdrawing trifluoromethyl group which activates the pyridine ring towards nucleophilic attack.
Nucleophilic Aromatic Substitution
The chlorine atom at the 4-position can be displaced by various nucleophiles, a reaction facilitated by the electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen. This allows for the introduction of a wide range of functional groups.
Caption: Nucleophilic Aromatic Substitution (SNA_r) on the title compound.
Mechanistic Rationale: The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the electron-withdrawing trifluoromethyl group and the pyridine nitrogen, stabilizing the intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring.
Suzuki-Miyaura Cross-Coupling
The chloro-substituent also enables participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 4-position.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a halogenated and trifluoromethyl-substituted aminopyridine derivative. This class of compounds holds significant interest in medicinal chemistry and agrochemical research due to the unique properties imparted by the pyridine scaffold and its substituents. The electron-withdrawing nature of the chlorine atom and the trifluoromethyl group can significantly influence the compound's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. As such, a thorough understanding of its physical and chemical properties is paramount for its effective application in research and development.
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, offering both available data and standardized methodologies for its characterization. This document is intended to serve as a valuable resource for researchers, enabling informed decisions in experimental design and application.
Core Physical and Chemical Data
A summary of the fundamental physicochemical properties of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is presented below. It is critical to note that while some properties are readily available from suppliers, others, such as the melting point and solubility, are not consistently reported and may require experimental determination.
| Property | Value | Source |
| CAS Number | 1227581-65-8 | [1] |
| Molecular Formula | C₆H₄ClF₃N₂ | [2] |
| Molecular Weight | 196.56 g/mol | [2] |
| Appearance | White to off-white powder | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | [2] |
| Solubility | Data not available | |
| pKa | Data not available |
Structural and Spectroscopic Characterization
The unique structural features of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine can be elucidated through various spectroscopic techniques. While specific spectra for this compound are not publicly available, this section outlines the expected spectroscopic characteristics based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the amine protons. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro, trifluoromethyl, and amino groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the -CF₃ group, providing a clear indication of its presence.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is expected to show characteristic absorption bands for:
-
N-H stretching: Around 3300-3500 cm⁻¹, indicative of the primary amine group.
-
C-N stretching: In the region of 1250-1350 cm⁻¹.
-
C-F stretching: Strong absorption bands between 1000 and 1350 cm⁻¹ are characteristic of the trifluoromethyl group.[3]
-
Aromatic C=C and C=N stretching: In the 1400-1600 cm⁻¹ region.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine will show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.
Experimental Protocols for Physicochemical Characterization
For properties where experimental data is unavailable, standardized protocols are essential for accurate determination. The following section details methodologies based on internationally recognized guidelines.
Melting Point Determination (OECD Guideline 102)
The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
Principle: This method involves heating a small sample of the substance and observing the temperature at which the phase transition from solid to liquid occurs.[5][6]
Apparatus:
-
Capillary tube melting point apparatus
-
Calibrated thermometer or digital temperature sensor
Procedure:
-
A small amount of the finely powdered, dry substance is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.
Figure 1: Workflow for Melting Point Determination.
Water Solubility Determination (OECD Guideline 105)
Solubility is a critical parameter influencing the bioavailability and environmental fate of a compound.
Principle: The flask method is suitable for substances with a solubility greater than 10⁻² g/L.[7][8] A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.
Apparatus:
-
Constant temperature water bath or shaker
-
Analytical balance
-
Centrifuge
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV)
Procedure:
-
An excess amount of the substance is added to a known volume of water in a flask.
-
The flask is agitated at a constant temperature until equilibrium is reached.
-
The solution is centrifuged to separate the undissolved solid.
-
An aliquot of the clear supernatant is carefully removed and diluted.
-
The concentration of the substance in the diluted solution is determined using a validated analytical method.
Figure 2: Workflow for Water Solubility Determination.
pKa Determination
The pKa value is crucial for understanding the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.
Principle: Potentiometric titration is a common method for pKa determination.[9] A solution of the compound is titrated with a standard acid or base, and the pH is monitored as a function of the titrant volume. The pKa is determined from the inflection point of the titration curve.
Apparatus:
-
pH meter with a combination electrode
-
Autotitrator or burette
-
Stirrer
Procedure:
-
A known concentration of the substance is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is recorded after each addition of the titrant.
-
The pKa is calculated from the titration curve, typically as the pH at the half-equivalence point.
Stability and Storage
Based on supplier recommendations, 4-Chloro-5-(trifluoromethyl)pyridin-2-amine should be stored at 2-8°C under an inert atmosphere.[2] This suggests that the compound may be sensitive to heat, light, or moisture. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a refrigerator or cold room, protected from light.
Applications in Research and Development
Substituted aminopyridines are a well-established class of compounds with diverse applications in drug discovery and agrochemical development.
-
Medicinal Chemistry: The aminopyridine scaffold is present in numerous approved drugs. The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity.
-
Agrochemicals: Trifluoromethylpyridine derivatives are key intermediates in the synthesis of various herbicides and pesticides.[10] The specific substitution pattern of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine makes it a potential building block for novel agrochemicals.
Safety and Handling
While a specific safety data sheet for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is not widely available, data for closely related compounds suggest that it should be handled with care. The hydrochloride salt of a similar isomer is listed as a warning with hazard statements indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a valuable building block for the development of new pharmaceuticals and agrochemicals. This technical guide has provided a comprehensive overview of its known physical properties and has outlined standard methodologies for the experimental determination of key parameters. By understanding and applying this information, researchers can effectively utilize this compound in their research and development endeavors.
References
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OECD. (1995). Test No. 105: Water Solubility. OECD Publishing. [Link][7][8]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
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Babič, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. [Link][9]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Chloro-3-(trifluoromethyl)pyridine: Properties and Applications. Retrieved from [Link]
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OECD. (2009). OECD Guidelines for Testing Chemicals. Retrieved from [Link]
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Al-Iraqi, M. A., & Al-Amoudi, M. S. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 536-549. [Link]
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OECD. (1995). Test No. 102: Melting Point/Melting Range. OECD Publishing. [Link][5]
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Analytice. (2022). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link][11]
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Analytice. (2020). OECD n°102: Melting point/Melting interval. Retrieved from [Link][12]
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PharmaeliX. (2021). pKa Value Determination Guidance 2024. Retrieved from [Link]
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OECD. (2015). OECD GUIDELINES FOR TESTING OF CHEMICALS. Retrieved from [Link]
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Al-Iraqi, M. A., & Al-Amoudi, M. S. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 536-549. [Link]
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ResearchGate. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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Semantic Scholar. (n.d.). The FTIR Spectra of Pyridine and Pyridine-d. Retrieved from [Link][13]
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ResearchGate. (n.d.). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]
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The Journal of Physical Chemistry. (1957). Correlations of the Infrared Spectra of Some Pyridines. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of pyridine adsorbed on (a) CoMo/g-Al 2 O 3 , (b) CoMo/FA,.... Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Retrieved from [Link]
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DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]
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CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]
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NIH. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Retrieved from [Link]
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北京欣恒研科技有限公司. (n.d.). 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link][1]
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The Journal of Physical Chemistry. (1957). Correlations of the Infrared Spectra of Some Pyridines. Retrieved from [Link][3]
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Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. Retrieved from [10]
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-
ResearchGate. (n.d.). DFT, molecular docking and experimental FT-IR, FT-Raman, NMR inquisitions on “4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine”: Alpha-2-imidazoline receptor agonist antihypertensive agent. Retrieved from [Link]
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ACS Publications. (2025). Exploring 18F/19F Isotopic Exchange for the Synthesis of [18F]Trifluoromethylated Arenes. Retrieved from [Link]
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Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. Retrieved from [14]
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Amerigo Scientific. (n.d.). 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine. Retrieved from [Link]
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Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]
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SpectraBase. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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ACS Publications. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Chloro-5-(trifluoromethyl)pyridin-2-amine: Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern imparts specific electronic and conformational properties, making it a valuable building block for the synthesis of novel bioactive molecules. This document will delve into the compound's chemical structure, physicochemical properties, synthetic methodologies, and detailed analytical characterization.
Chemical Identity and Physicochemical Properties
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a substituted pyridine carrying an amino group at the 2-position, a chloro group at the 4-position, and a trifluoromethyl group at the 5-position. The presence of both an electron-donating amino group and electron-withdrawing chloro and trifluoromethyl groups on the pyridine ring results in a unique electronic distribution that influences its reactivity and potential biological activity.
Table 1: Chemical and Physical Properties of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
| Property | Value | Source |
| IUPAC Name | 4-Chloro-5-(trifluoromethyl)pyridin-2-amine | N/A |
| CAS Number | 1227581-65-8 | [1][2][3] |
| Molecular Formula | C₆H₄ClF₃N₂ | [3] |
| Molecular Weight | 196.56 g/mol | [3] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in organic solvents like DMSO, methanol, dichloromethane | Inferred |
Chemical Structure and Visualization
The chemical structure of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is fundamental to its properties and reactivity. The spatial arrangement of the substituents on the pyridine ring is depicted below.
Caption: 2D Chemical Structure of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.
Synthesis Strategies
The synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine can be approached through several routes, typically involving the construction of the substituted pyridine ring or the modification of a pre-existing pyridine core. A plausible and commonly employed strategy involves the amination of a corresponding polychlorinated trifluoromethylpyridine precursor.
General Synthetic Approach: Nucleophilic Aromatic Substitution
A logical synthetic pathway to 4-Chloro-5-(trifluoromethyl)pyridin-2-amine involves the selective amination of a 2,4-dichloro-5-(trifluoromethyl)pyridine intermediate. The greater electrophilicity of the C2 and C6 positions in pyridines makes them more susceptible to nucleophilic attack. The presence of the electron-withdrawing trifluoromethyl group further activates the ring towards nucleophilic substitution.
Caption: General workflow for the synthesis via nucleophilic aromatic substitution.
Detailed Experimental Protocol (Hypothetical)
Reaction:
Starting Material: 2,4-Dichloro-5-(trifluoromethyl)pyridine Reagent: Aqueous Ammonia (e.g., 28-30%) Solvent: A polar, aprotic solvent such as Dioxane or N,N-Dimethylformamide (DMF) may be used to improve solubility. Conditions: The reaction is typically carried out in a sealed vessel at elevated temperatures (e.g., 100-150 °C) to facilitate the substitution.
Step-by-Step Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine 2,4-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and a significant excess of aqueous ammonia (10-20 eq). A co-solvent like dioxane can be added to ensure homogeneity.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 120 °C) with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the vessel to room temperature. The reaction mixture is then typically diluted with water and extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.
Causality behind Experimental Choices:
-
Excess Ammonia: Using a large excess of ammonia drives the reaction towards the formation of the mono-aminated product and minimizes the formation of di-aminated byproducts.
-
Elevated Temperature and Pressure: Nucleophilic aromatic substitution on an electron-rich pyridine ring can be sluggish. Elevated temperatures and the resulting increase in pressure are necessary to overcome the activation energy of the reaction.
-
Polar Solvent: A polar solvent is generally used to dissolve the reactants and facilitate the interaction between the nucleophile and the substrate.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. The following techniques are critical for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of this molecule. ¹H, ¹³C, and ¹⁹F NMR will provide detailed information about the molecular framework.
Table 2: Predicted NMR Spectral Data for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~6.5 - 7.0 | s (broad) | - | NH₂ |
| ~6.8 - 7.2 | s | - | H-3 | |
| ~8.0 - 8.4 | s | - | H-6 | |
| ¹³C | ~160 | s | - | C-2 |
| ~105 | s | - | C-3 | |
| ~145 | s | - | C-4 | |
| ~118 | q | ~270 | C-5 (CF₃) | |
| ~148 | q | ~5 | C-6 | |
| ~123 | q | ~275 | CF₃ | |
| ¹⁹F | ~ -60 to -70 | s | - | CF₃ |
Interpretation Insights:
-
¹H NMR: The two aromatic protons will appear as singlets due to the substitution pattern. The amino protons will likely be a broad singlet.
-
¹³C NMR: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The other aromatic carbons will have distinct chemical shifts based on their electronic environment.
-
¹⁹F NMR: A single sharp signal is expected for the trifluoromethyl group. Its chemical shift is characteristic of a CF₃ group attached to an aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Expected IR Absorption Bands for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine |
| 1640 - 1600 | Medium to Strong | N-H bending (scissoring) of the primary amine |
| 1600 - 1450 | Medium to Strong | C=C and C=N stretching of the pyridine ring |
| 1350 - 1100 | Strong | C-F stretching of the trifluoromethyl group |
| 850 - 750 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Expected Molecular Ion (M⁺): m/z = 196 (for ³⁵Cl) and 198 (for ³⁷Cl) with an approximate isotopic ratio of 3:1.
-
High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass, confirming the molecular formula C₆H₄ClF₃N₂.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of chlorine, the trifluoromethyl group, or HCN from the pyridine ring.
Safety and Handling
4-Chloro-5-(trifluoromethyl)pyridin-2-amine should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Applications in Research and Development
Substituted pyridines, particularly those containing fluorine, are privileged scaffolds in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. 4-Chloro-5-(trifluoromethyl)pyridin-2-amine serves as a versatile intermediate for the synthesis of a wide range of more complex molecules, including potential kinase inhibitors, GPCR modulators, and other therapeutic agents. The chloro and amino groups provide reactive handles for further chemical modifications, such as cross-coupling reactions and amide bond formations.[6]
Conclusion
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a valuable chemical entity with significant potential in the development of new pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its chemical structure, properties, a plausible synthetic route, and a comprehensive analytical characterization strategy. The provided data and protocols are intended to serve as a foundational resource for researchers working with this important building block.
References
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Journal of Medicinal Chemistry. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Available at: [Link]
-
Appretech Scientific Limited. 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine. Available at: [Link]
- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
Google Patents. (12) United States Patent. Available at: [Link]
- Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]
- Google Patents. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
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- 4. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Determination of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative of increasing interest in medicinal and agricultural chemistry. A thorough understanding of its solubility is a critical prerequisite for its application in drug discovery and development, influencing everything from biological screening to formulation. This guide provides a comprehensive framework for researchers to determine the solubility of this compound. It moves beyond a simple data sheet to offer a detailed exposition on the underlying physicochemical principles that govern its solubility, a step-by-step protocol for experimental determination via the gold-standard shake-flask method, and a robust analytical procedure for quantification. This document is designed to empower scientists to generate high-quality, reproducible solubility data, ensuring a solid foundation for subsequent research and development activities.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For a compound like 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, poor solubility can become a significant bottleneck, leading to challenges in in vitro assay reliability, formulation for in vivo studies, and ultimately, bioavailability.[1][2][3] This guide addresses the current information gap by providing a first-principles approach to understanding and experimentally determining the solubility profile of this molecule.
Physicochemical Characterization of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
A molecule's structure dictates its properties. Understanding the key features of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is essential to predicting and interpreting its solubility behavior.
| Property | Value / Structure | Source |
| CAS Number | 1227581-65-8 | [4] |
| Molecular Formula | C₆H₄ClF₃N₂ | PubChem |
| Molecular Weight | 196.56 g/mol | PubChem |
| Chemical Structure | N/A | |
| Predicted pKa | Not publicly available; requires experimental or computational determination. | N/A |
| Predicted logP | Not publicly available; requires experimental or computational determination. | N/A |
Structural Influences on Solubility:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated at low pH, which would dramatically increase aqueous solubility.
-
Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, potentially enhancing solubility in protic solvents like water and alcohols.
-
Chloro Group (-Cl): This electron-withdrawing group increases the molecule's lipophilicity (fat-solubility) and reduces its basicity compared to unsubstituted 2-aminopyridine.
-
Trifluoromethyl Group (-CF₃): This is a strongly lipophilic and electron-withdrawing group. Its presence is expected to significantly decrease aqueous solubility while potentially improving solubility in non-polar organic solvents. The combined effect of these substituents makes predicting solubility challenging and underscores the need for empirical measurement.[5]
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
In drug discovery, two types of solubility are commonly measured: thermodynamic and kinetic.[2][3][6]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pressure, pH) when the system has reached equilibrium. It is determined by starting with the solid material and is crucial for formulation and biopharmaceutical classification.[1][3]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration organic stock (e.g., DMSO) into an aqueous buffer. It is a measure of precipitation tendency rather than true equilibrium.[6][7] While useful for high-throughput screening, it can often overestimate the true solubility.[6]
This guide focuses on the determination of thermodynamic solubility , which provides the most accurate and fundamental data for drug development decisions.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is the gold-standard for determining thermodynamic solubility.[1] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.
Materials and Equipment
-
4-Chloro-5-(trifluoromethyl)pyridin-2-amine (solid, high purity)
-
Selected solvents (e.g., pH 7.4 phosphate-buffered saline, water, methanol, acetonitrile, ethanol)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
HPLC-grade solvents for mobile phase
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 4-Chloro-5-(trifluoromethyl)pyridin-2-amine to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 2-5 mg into 1 mL of solvent).
-
Rationale: Ensuring excess solid is present is fundamental to achieving a saturated solution at equilibrium.
-
-
Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Cap the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient period to reach equilibrium.
-
Expert Insight: While 24 hours is often sufficient, a 48-hour or even 72-hour incubation is recommended for crystalline compounds to ensure true equilibrium is reached. It is advisable to test multiple time points (e.g., 24h, 48h) to confirm that the concentration is no longer increasing.[2]
-
-
Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.
-
Rationale: This step is critical to ensure that no solid particulates are carried over into the sample for analysis, which would artificially inflate the measured solubility.
-
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial for analysis.
-
Trustworthiness: Pre-wetting the syringe filter with a small amount of the supernatant before collecting the final sample can help minimize drug loss due to non-specific binding to the filter membrane.
-
-
Dilution & Analysis: Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve. Analyze the sample using the HPLC-UV method described below.
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Quantification: HPLC-UV Method
A robust and validated analytical method is paramount for accurate solubility determination. Reversed-phase HPLC with UV detection is a widely accessible and reliable technique for quantifying substituted pyridines.[8][9][10]
Proposed HPLC-UV Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic (e.g., 60% A, 40% B) or a shallow gradient, to be optimized. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detection | 254 nm (or wavelength of maximum absorbance, λmax) |
Calibration and Quantification
-
Stock Solution: Prepare a stock solution of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase. The concentration range should bracket the expected solubility.
-
Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.995 for a valid calibration.
-
Sample Analysis: Inject the diluted supernatant from the solubility experiment. Use the peak area and the calibration curve equation to calculate the concentration in the diluted sample.
-
Final Calculation: Multiply the calculated concentration by the dilution factor to determine the final solubility of the compound in the test solvent. Report the result in units such as µg/mL or mM.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table for easy comparison and interpretation.
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Replicate 1 | Replicate 2 | Replicate 3 | Average ± SD |
| pH 7.4 PBS | 25 | Experimental Data | Calculated Data | ||||
| Deionized Water | 25 | Experimental Data | Calculated Data | ||||
| Methanol | 25 | Experimental Data | Calculated Data | ||||
| Acetonitrile | 25 | Experimental Data | Calculated Data | ||||
| Ethanol | 25 | Experimental Data | Calculated Data |
Performing experiments in triplicate is highly recommended to assess the reproducibility of the results.
Conclusion
References
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Sabbah, S., & Scriba, G. K. (2001). Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. Journal of Pharmaceutical and Biomedical Analysis, 24(4), 695-703. ([Link])
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Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437-440. ([Link])
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for 2-Aminopyridine on Chromni™. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. ([Link])
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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Petinaras, I., et al. (2019). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling, 59(10), 4346-4357. ([Link])
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Zhang, M., & Ekins, S. (2008). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Molecular Pharmaceutics, 5(5), 745-755. ([Link])
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Pipzine Chemicals. (n.d.). 4-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China. Retrieved from [Link]
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Pliego, J. R. (2007). Theoretical pKa calculations of substituted pyridines. ResearchGate. ([Link])
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Yildiz, I., & Yalcin, I. (2006). Acidity Study on 3-Substituted Pyridines. International Journal of Molecular Sciences, 7(7), 257-270. ([Link])
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PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Retrieved from [Link]
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ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines. Retrieved from [Link]
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Physical Sciences Data Infrastructure. (2026, January 12). Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds. Retrieved from [Link]
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A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a halogenated aminopyridine derivative. Compounds within this chemical family are significant building blocks in the pharmaceutical and agrochemical industries.[1] The presence of a trifluoromethyl group can significantly influence a molecule's metabolic stability and binding affinity, making it a valuable moiety in drug design.[1] However, the combination of a pyridine ring, an amino group, and halogen substituents also necessitates a robust understanding of its potential hazards and dictates stringent handling protocols.
The trifluoromethylpyridine (TFMP) moiety is found in numerous active compounds, and its unique electronic properties contribute to their biological activity.[1] The safe and effective use of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine in research and development hinges on a proactive and informed approach to safety.
Hazard Identification and Risk Assessment
Based on data from structurally similar compounds, 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is anticipated to be a hazardous substance.[2][3][4] The primary routes of exposure are inhalation, skin contact, and ingestion.
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][4]
-
Skin Corrosion/Irritation: Causes skin irritation.[4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
The toxicological properties of many aminopyridine derivatives are not fully characterized, but they are known to be bioactive. Therefore, it is prudent to treat this compound with a high degree of caution.
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to its safe handling. The following table summarizes the known and predicted properties of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine and its close isomers.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClF₃N₂ | [5] |
| Molecular Weight | 196.56 g/mol | [6] |
| Physical State | Solid (predicted) | [7] |
| Melting Point | 86-90 °C (for isomer 2-Amino-3-chloro-5-(trifluoromethyl)pyridine) | [3] |
| Boiling Point | No specific data available | |
| Solubility | Likely soluble in some organic solvents like ethanol and dichloromethane; limited solubility in water is expected. | [7] |
The Hierarchy of Controls: A Proactive Safety Framework
A systematic approach to minimizing chemical exposure is crucial. The hierarchy of controls prioritizes the most effective measures to ensure personnel safety.
Caption: The Hierarchy of Controls for chemical safety.
Safe Handling and Storage Protocols
Engineering Controls
-
Ventilation: All work with 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the last line of defense against exposure.
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves are required. Due to the potential for skin absorption, double gloving is recommended. Inspect gloves for any signs of degradation or perforation before and during use.
-
Body Protection: A flame-retardant lab coat, fully buttoned, is required.
-
Respiratory Protection: For situations where engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Handling Procedures
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[3]
-
Prevent Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling, before eating, drinking, smoking, or using the restroom.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3]
Storage
-
Container: Keep the container tightly closed and in a dry, cool, and well-ventilated place.[3]
-
Temperature: For long-term storage, refrigeration or freezing in an inert atmosphere is recommended to maintain chemical stability.[3]
-
Segregation: Store away from incompatible materials.
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an emergency.
Caption: Emergency response workflow for chemical exposure.
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[2]
-
In Case of Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]
-
In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Management and Waste Disposal
Spill Response
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
Waste Disposal
-
All waste containing 4-Chloro-5-(trifluoromethyl)pyridin-2-amine must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.
Reactivity and Decomposition
-
Reactivity: As an aminopyridine, this compound can react with strong oxidizing agents and strong acids. The trifluoromethyl group is electron-withdrawing, which can affect the reactivity of the pyridine ring and the amino group.[10]
-
Thermal Decomposition: When heated to decomposition, halogenated organic compounds can emit toxic and corrosive fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[3][4]
Conclusion
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a valuable research chemical that requires careful and informed handling. By understanding its potential hazards and implementing the multi-layered safety protocols outlined in this guide—from engineering controls and PPE to emergency preparedness—researchers can mitigate risks and ensure a safe laboratory environment. A culture of safety, underscored by thorough training and adherence to established procedures, is paramount when working with this and other potentially hazardous compounds.
References
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PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Retrieved from [Link]
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University of Washington. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
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GOV.UK. (2024). Pyridine: incident management. Retrieved from [Link]
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University of Toronto Environmental Health & Safety. (n.d.). Emergency Response Procedure For Radioactive Material Spill. Retrieved from [Link]
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ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]
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Wikipedia. (n.d.). Phenol. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 4-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China. Retrieved from [Link]
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An In-depth Technical Guide to the Material Safety Data Sheet for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
This document provides a comprehensive technical guide to the safe handling, storage, and emergency procedures for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS No: 1227581-65-8). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into the causality behind safety protocols, ensuring a proactive and informed approach to laboratory safety.
Compound Identification and Hazard Overview
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a halogenated pyridine derivative. Such compounds are pivotal building blocks in medicinal chemistry and materials science, often utilized in the synthesis of complex organic molecules.[1][2] Its specific combination of chloro, trifluoromethyl, and amine functional groups imparts unique reactivity, but also necessitates a thorough understanding of its hazard profile.
A comprehensive risk assessment begins with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. This compound is classified as hazardous, warranting specific precautions to mitigate exposure risks.[3]
Table 1: GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Synthesized from multiple supplier safety data sheets.[4][5]
The primary hazard pictogram associated with these classifications is the GHS07 Exclamation Mark, which indicates that the substance is an irritant, skin sensitizer, and may be harmful.[6]
Caption: GHS Hazard Profile for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.
Toxicological Profile and Exposure Pathways
Understanding the "why" behind the hazard statements is critical for fostering a true safety culture. The compound's reactivity and ability to penetrate biological membranes are the basis for its toxicological properties.
-
Acute Toxicity (Oral, Dermal, Inhalation): The "Category 4" classification indicates that acute exposure through ingestion, skin contact, or inhalation can lead to significant, though not immediately fatal, adverse health effects.[4][5] The trifluoromethyl group can enhance lipid solubility, potentially facilitating absorption. Symptoms upon acute exposure may include gastrointestinal distress, nausea, and vomiting if ingested.[3]
-
Skin and Eye Irritation: As a Category 2 irritant, direct contact with the skin can cause inflammation, redness, and discomfort.[4] The chemical's structure allows it to interact with proteins and lipids in the skin, disrupting normal function. In the eyes, this can lead to serious, potentially painful, irritation.[4][5] The causality stems from the chemical's ability to denature proteins and disrupt the delicate epithelial tissues of the eyes.
-
Respiratory Irritation: Inhalation of the dust or aerosol can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[4][5] This is a direct consequence of the compound depositing on and reacting with the surfaces of the respiratory system.
Proactive Safety Protocols: Handling and Exposure Control
Given the toxicological profile, a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.
Engineering Controls: The First Line of Defense
The primary objective is to minimize the generation and release of dust into the laboratory environment.
-
Ventilation: All handling of solid 4-Chloro-5-(trifluoromethyl)pyridin-2-amine must be performed in a certified chemical fume hood. This is non-negotiable. The fume hood provides constant airflow to capture and exhaust any dust particles, preventing them from entering the operator's breathing zone.
-
Safety Equipment: An eyewash station and a safety shower must be immediately accessible in the vicinity of the workstation.[7] This ensures that in the event of accidental contact, immediate decontamination can be initiated.
Laboratory Handling Protocol
This protocol is designed to be a self-validating system, where each step logically reinforces safety based on the compound's properties.
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Don PPE: Wear all required PPE as outlined in Section 4. This must be done before entering the handling area.
-
Weighing: When weighing the solid, use a low-turbulence enclosure if available, or perform the task deep within the fume hood. Use anti-static weigh boats to prevent the fine powder from dispersing due to static electricity.
-
Dispensing: Use spatulas and tools dedicated to this chemical to prevent cross-contamination. Handle the material gently to avoid creating airborne dust.
-
Post-Handling: Tightly close the container immediately after use.[7] Decontaminate all tools and the work surface with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Waste Disposal: Dispose of contaminated materials, including gloves and weigh boats, in a clearly labeled hazardous waste container according to institutional and local regulations.[3][4]
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be selected to provide a robust barrier against the specific hazards of this compound.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[4] Standard safety glasses are insufficient as they do not protect against dust entering from the sides or top.
-
Skin Protection:
-
Gloves: Wear nitrile gloves. Double-gloving is recommended during extensive handling. Inspect gloves for any tears or punctures before use.
-
Lab Coat: A fully buttoned, long-sleeved lab coat is required to protect street clothes and underlying skin.
-
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if there is a potential for exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used.[4]
Caption: Personal Protective Equipment (PPE) selection workflow.
Emergency Response and First Aid
Immediate and correct action during an emergency can significantly reduce the severity of an exposure.
Table 2: First-Aid Measures
| Exposure Route | Protocol | Causality |
| Inhalation | 1. Immediately move the affected person to fresh air.[4] 2. If breathing is difficult or has stopped, provide artificial respiration.[3] 3. Seek immediate medical attention.[4] | To remove the individual from the source of exposure and restore oxygenation. |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes.[4] 3. If skin irritation persists, seek medical advice.[4] | To physically remove the chemical from the skin surface and dilute any remaining residue, minimizing irritation and absorption. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] 2. Remove contact lenses if present and easy to do.[4] 3. Seek immediate medical attention. | To dilute and flush the irritant from the delicate eye tissues, preventing serious damage. |
| Ingestion | 1. Rinse mouth thoroughly with water.[3] 2. Do NOT induce vomiting.[3] 3. Call a poison control center or doctor immediately for treatment advice.[3][4] | Inducing vomiting can cause further damage to the esophagus. Professional medical advice is crucial for managing internal exposure. |
Accidental Release and Spill Cleanup Protocol
A calm and methodical response is key to managing a spill effectively.
Caption: Workflow for responding to a solid chemical spill.
Stability, Storage, and Incompatibilities
-
Stability: The compound is stable under normal laboratory conditions and recommended storage.[4]
-
Conditions to Avoid: Avoid the formation of dust.[4] Keep away from heat, sparks, and open flames.
-
Incompatible Materials: Keep away from strong oxidizing agents, which could react exothermically with the amine group.[4]
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4] Storage at room temperature is generally acceptable.
Physical and Chemical Properties
Table 3: Physical and Chemical Properties
| Property | Value |
| CAS Number | 1227581-65-8[1] |
| Molecular Formula | C₆H₄ClF₃N₂ |
| Appearance | Solid |
| Storage Temperature | Room Temperature, in a dry sealed environment |
References
-
GHS Classification (Rev.11, 2025) Summary. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
GHS Hazardous Chemical Information List. Safe Work Australia. Available from: [Link]
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GHS Classification Summary (Rev.9, 2021). PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Chemical Hazard Classification (GHS). Division of Research Safety, University of Illinois. Available from: [Link]
-
6-Chloro-5-(trifluoromethyl)pyridin-2-amine. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia. Available from: [Link]
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Spectroscopic Analysis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of the novel chemical entity, 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS No. 1227581-65-8). This compound is of significant interest to researchers in medicinal chemistry and materials science due to its unique electronic and structural features, stemming from the interplay of the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl and chloro substituents on the pyridine core. This document outlines the theoretical basis and practical considerations for the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, field-tested protocols for sample preparation and data acquisition are provided to ensure reproducibility and scientific rigor.
Introduction: The Structural Significance of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a highly functionalized pyridine derivative. The strategic placement of a chloro group, a trifluoromethyl group, and an amino group on the pyridine ring creates a molecule with distinct electronic properties, making it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, properties that are highly desirable in drug discovery.
Accurate and unambiguous structural confirmation is the cornerstone of any chemical research. Spectroscopic techniques such as NMR, IR, and MS provide a powerful and non-destructive means to elucidate the molecular structure and purity of a synthesized compound. This guide serves as a practical resource for scientists working with 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, offering a detailed analysis of its expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming its constitution.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is expected to be relatively simple, providing key information about the protons on the pyridine ring and the amino group.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 8.0 - 8.2 | Singlet | H-6 |
| ~ 6.5 - 6.7 | Singlet | H-3 |
| ~ 5.0 - 6.0 | Broad Singlet | NH₂ |
Interpretation:
-
The pyridine ring protons, H-3 and H-6, are expected to appear as singlets due to the absence of adjacent protons for spin-spin coupling. The downfield shift of H-6 is anticipated due to the deshielding effects of the adjacent nitrogen atom and the electron-withdrawing trifluoromethyl group at the 5-position.
-
The amino protons (NH₂) will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature. Deuterium exchange (by adding a drop of D₂O to the NMR tube) can be used to confirm this signal, as it will cause the NH₂ peak to disappear.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of the trifluoromethyl group will result in characteristic quartet splitting for the CF₃ carbon and the adjacent carbon atom (C-5).
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 158 | Singlet | C-2 |
| ~ 148 | Singlet | C-6 |
| ~ 140 (quartet) | Quartet (¹JCF ≈ 270 Hz) | CF₃ |
| ~ 125 | Singlet | C-4 |
| ~ 120 (quartet) | Quartet (²JCCF ≈ 35 Hz) | C-5 |
| ~ 110 | Singlet | C-3 |
Interpretation:
-
The carbon attached to the amino group (C-2) is expected to be significantly deshielded.
-
The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant.
-
The carbon atom at the 5-position will also exhibit a quartet splitting pattern due to two-bond coupling with the fluorine atoms of the CF₃ group.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Workflow for NMR Analysis:
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Doublet | N-H stretching (asymmetric and symmetric) of the primary amine |
| 1620 - 1580 | Strong | C=C and C=N stretching of the pyridine ring |
| 1350 - 1100 | Strong, Multiple Bands | C-F stretching of the trifluoromethyl group |
| 850 - 750 | Strong | C-Cl stretching |
Interpretation:
-
The characteristic double peak in the 3400-3200 cm⁻¹ region is a strong indicator of a primary amine.
-
The strong absorptions in the 1350-1100 cm⁻¹ range are definitive for the C-F bonds of the trifluoromethyl group.
-
The presence of a strong band in the lower frequency region will confirm the C-Cl bond.
Experimental Protocol for IR Data Acquisition
Caption: Experimental workflows for solid-state IR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine and provides valuable information about its structural integrity through fragmentation patterns.
Expected Mass Spectrometric Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak is expected at m/z corresponding to the molecular weight of the compound (C₆H₄ClF₃N₂), which is approximately 196.56 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.
-
Key Fragmentation Pathways: Fragmentation is likely to occur through the loss of small, stable molecules or radicals. Potential fragmentation includes the loss of a chlorine atom, a hydrogen cyanide (HCN) molecule from the pyridine ring, or cleavage of the trifluoromethyl group.
Experimental Protocol for MS Data Acquisition
Caption: A generalized workflow for mass spectrometry analysis.
Conclusion: A Unified Spectroscopic Portrait
The collective application of NMR, IR, and MS provides a robust and comprehensive characterization of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms in the molecular skeleton, while ¹⁹F NMR provides a direct probe for the trifluoromethyl group. IR spectroscopy offers a rapid confirmation of the key functional groups, particularly the primary amine and the C-F bonds. Finally, mass spectrometry unequivocally determines the molecular weight and provides corroborating structural information through its fragmentation pattern and isotopic distribution. The methodologies and expected spectral data presented in this guide are intended to facilitate the research of scientists and drug development professionals engaged in the synthesis and application of this promising chemical entity.
References
Note: As of the date of this publication, specific peer-reviewed articles detailing the complete experimental spectroscopic data for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 1227581-65-8) are not widely available in the public domain. The presented data is based on established principles of spectroscopic interpretation for analogous structures. Researchers are encouraged to consult commercial supplier documentation, such as that from BLDpharm, which may provide access to analytical data upon request.
An In-depth Technical Guide to the Reactivity Profile of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Abstract
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a pivotal heterocyclic building block in modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique electronic architecture, characterized by the orthogonal effects of an electron-donating amino group and potent electron-withdrawing trifluoromethyl and chloro substituents, imparts a distinct and highly valuable reactivity profile. This guide provides an in-depth analysis of this profile, moving beyond simple reaction lists to explain the underlying mechanistic principles that govern its synthetic transformations. We will explore its propensity for nucleophilic aromatic substitution (SNAr) and its versatility in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This document is intended for researchers, scientists, and drug development professionals, offering field-proven protocols and strategic insights to effectively leverage this compound in the design and synthesis of complex molecular targets.
Introduction to a Privileged Synthetic Intermediate
The trifluoromethylpyridine scaffold is a cornerstone in the development of biologically active molecules, prized for the unique physicochemical properties that the trifluoromethyl group confers, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS No. 1227581-65-8) has emerged as a particularly useful intermediate due to the strategic placement of its functional groups, which allows for selective and sequential chemical modifications.[3]
Structural and Electronic Profile
The reactivity of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a direct consequence of the electronic interplay between its substituents:
-
2-Amino Group: An electron-donating group (EDG) that activates the pyridine ring, primarily through resonance.
-
4-Chloro Group: A moderately electron-withdrawing group that also serves as an excellent leaving group in both nucleophilic substitution and cross-coupling reactions.
-
5-Trifluoromethyl Group: A powerful electron-withdrawing group (EWG) that strongly deactivates the ring toward electrophilic attack but, crucially, activates it for nucleophilic substitution, particularly at the para position (C4).
This electronic push-pull system makes the C4 position highly electrophilic and susceptible to attack, while the C-Cl bond provides a versatile handle for metal-catalyzed bond formation.
The Reactivity Landscape: Key Transformative Sites
The primary value of this molecule lies in the selective functionalization of the C4-Cl bond. The amino group at C2 can also participate in reactions, but its reactivity is often secondary or can be leveraged for further derivatization after the primary C-Cl bond has been addressed.
Caption: Reactivity map of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strong electron-withdrawing CF₃ group para to the chloro leaving group makes the C4 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This is the most direct and often most efficient method for displacing the chloride.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][5]
-
Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The CF₃ group is critical here, as it delocalizes the negative charge, lowering the activation energy of this rate-determining step.
-
Elimination: Aromaticity is restored by the expulsion of the chloride leaving group.
This pathway is generally favored for this substrate over palladium-catalyzed methods when using strong, classical nucleophiles like alkoxides, thiolates, and amines under thermal conditions.
Field-Proven Protocol: SNAr with Piperidine
This protocol details a representative SNAr reaction. The choice of a polar aprotic solvent like DMSO is crucial; it effectively solvates the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.
Objective: To synthesize 4-(piperidin-1-yl)-5-(trifluoromethyl)pyridin-2-amine.
Materials:
-
4-Chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 equiv)
-
Piperidine (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO)
Step-by-Step Methodology:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-5-(trifluoromethyl)pyridin-2-amine and potassium carbonate.
-
Purge the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMSO via syringe, followed by the addition of piperidine.
-
Heat the reaction mixture to 80-100 °C. The causality here is that elevated temperatures are often required to overcome the activation energy associated with disrupting the pyridine ring's aromaticity.[4]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and pour it into ice-water.
-
A precipitate of the product should form. Collect the solid by vacuum filtration.
-
Wash the solid with water and a minimal amount of cold diethyl ether to remove residual DMSO and unreacted piperidine.
-
Dry the product under vacuum to yield the desired 4-(piperidin-1-yl)-5-(trifluoromethyl)pyridin-2-amine.
Caption: Experimental workflow for a typical SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions
For forging new carbon-carbon and carbon-nitrogen bonds where SNAr is not feasible (e.g., with aryl or vinyl groups), palladium-catalyzed cross-coupling is the premier strategy. The C4-Cl bond is an excellent handle for these transformations.
Buchwald-Hartwig Amination: Advanced C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for coupling the aryl chloride with a wide range of primary and secondary amines.[6][7] This reaction is synthetically invaluable as it allows for the construction of complex aniline and heteroarylamine derivatives that are common in pharmaceuticals.[8]
Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9] The choice of ligand is paramount for aryl chlorides, which are less reactive than bromides or iodides. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are required to promote the challenging oxidative addition step and facilitate the final reductive elimination.[10][11]
Field-Proven Protocol: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize 4-(5-(trifluoromethyl)-2-aminopyridin-4-yl)morpholine.
Materials:
-
4-Chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous
Step-by-Step Methodology:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube. The use of a strong, non-nucleophilic base like NaOt-Bu is critical for deprotonating the amine-palladium complex without competing in other reactions.[10]
-
Add 4-Chloro-5-(trifluoromethyl)pyridin-2-amine to the tube.
-
Remove the tube from the glovebox, establish an inert atmosphere, and add anhydrous toluene followed by morpholine.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure product.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | 85-95 |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 80-90 |
| [Pd(allyl)Cl]₂ / cataCXium A | K₂CO₃ | t-AmylOH | 100 | 75-88 |
Table 1: Representative conditions for Buchwald-Hartwig amination on related aryl chlorides.
Suzuki-Miyaura Coupling: Architecting C-C Bonds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming C(sp²)-C(sp²) bonds.[12][13] It allows the installation of aryl, heteroaryl, or vinyl groups at the C4 position using organoboron reagents.
Mechanistic Rationale: The key steps are oxidative addition of the C-Cl bond to Pd(0), followed by transmetalation with a boronate complex (formed by the reaction of the boronic acid with a base), and reductive elimination to yield the coupled product.[14] The base is essential not only for the catalytic cycle but also to activate the boronic acid for transmetalation.[14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 4-phenyl-5-(trifluoromethyl)pyridin-2-amine.
Materials:
-
4-Chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
1,4-Dioxane
Step-by-Step Methodology:
-
Combine 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, phenylboronic acid, and Pd(PPh₃)₄ in a round-bottom flask.
-
Purge the flask with an inert atmosphere.
-
Add 1,4-dioxane, followed by the 2M Na₂CO₃ solution. The biphasic solvent system is common and effective for this reaction.[15]
-
Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude material by flash column chromatography or recrystallization to afford the target biaryl compound.
Conclusion
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a potent and versatile building block whose reactivity is dominated by the chemistry of its C4-Cl bond. This bond can be readily substituted by a range of nucleophiles via a direct SNAr pathway, a reaction greatly facilitated by the powerful electron-withdrawing nature of the adjacent trifluoromethyl group. Alternatively, the C-Cl bond serves as an excellent electrophilic partner in a suite of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, enabling the strategic formation of complex C-N and C-C bonds. A thorough understanding of these reactivity modes and the causal factors behind protocol choices allows the synthetic chemist to strategically and efficiently incorporate this valuable intermediate into synthetic routes for novel therapeutics and agrochemicals.
References
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Moir, J. B., et al. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267). PubChem. Retrieved from [Link]
-
Wikipedia (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Fujikawa, K., & Ishii, A. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
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Khan Academy (2019). Nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Um, I. H., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. [Link]
-
Islavath, N., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
-
The Organic Chemistry Tutor (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]
-
ResearchGate (2019). Microwave-Assisted Suzuki–Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubChem. Retrieved from [Link]
- Google Patents (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine.
-
Problems in Chemistry (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Retrieved from [Link]
-
Semantic Scholar (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
- Wang, X., et al. (2018). Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Tetrahedron Letters.
-
National Center for Biotechnology Information (n.d.). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. PubChem. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
ResearchGate (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Retrieved from [Link]
-
MDPI (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
ResearchGate (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
ChemOrgChem (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Retrieved from [Link]
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MDPI (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
-
Amerigo Scientific (n.d.). 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Appretech Scientific Limited (n.d.). 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine. Retrieved from [Link]
- Google Patents (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
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A Technical Guide to the Stability and Storage of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Introduction
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a fluorinated heterocyclic compound of significant interest in the chemical, pharmaceutical, and agrochemical industries. Its unique structure, featuring an aminopyridine core substituted with both an electron-withdrawing trifluoromethyl group and a reactive chloro group, makes it a versatile synthetic intermediate.[1] These functional groups, while synthetically useful, also dictate the compound's stability profile and impose specific requirements for its storage and handling to ensure its integrity and purity over time.
This technical guide provides an in-depth analysis of the factors influencing the stability of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. It outlines field-proven storage and handling protocols designed for researchers, chemists, and drug development professionals who utilize this key building block. The recommendations herein are grounded in an understanding of the compound's potential degradation pathways, aiming to preserve its quality from receipt to use.
Physicochemical Properties
A baseline understanding of the compound's physical properties is essential for proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 1227581-65-8 | [2] |
| Molecular Formula | C₆H₄ClF₃N₂ | |
| Molecular Weight | 196.56 g/mol | N/A |
| Appearance | Typically a solid | |
| Purity | ≥95% (typical) | |
| Storage Temperature | Room Temperature / Refrigerated | [3] |
Chemical Stability Profile
While often described in safety data sheets as "stable under normal conditions," the practical stability of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is contingent upon mitigating specific environmental factors.[4] The molecule possesses several sites susceptible to degradation.
Key Factors Influencing Stability
3.2.1 Moisture/Hydrolytic Stability The presence of moisture is a primary concern. The chloro-substituent on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). Water, although a weak nucleophile, can hydrolyze the C-Cl bond, particularly under non-neutral pH conditions or at elevated temperatures, leading to the formation of the corresponding 4-hydroxy-5-(trifluoromethyl)pyridin-2-amine impurity. Furthermore, some related compounds are known to be hygroscopic, meaning they can readily absorb moisture from the atmosphere, which can degrade solvency and purity over time.[5]
3.2.2 Air/Oxidative Stability The amino group and the electron-rich nature of the pyridine ring make the compound susceptible to oxidation. For some analogous substituted pyridines, sensitivity to air is a documented concern, necessitating storage under an inert atmosphere.[6] Oxygen can lead to the formation of colored degradation products and N-oxides, compromising the compound's purity and potentially affecting downstream reactions.
3.2.3 Light/Photolytic Stability Aromatic compounds, especially those containing halogens and heteroatoms, can be sensitive to light, particularly UV radiation. Photodegradation can occur through radical mechanisms, leading to dimerization, decomposition, or other unintended side reactions. For related chloro-trifluoromethyl-pyridines, storage protected from light is explicitly recommended.[3]
3.2.4 Thermal Stability At elevated temperatures, the compound will undergo thermal decomposition. Hazardous decomposition products can include toxic and corrosive gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[4][6] This underscores the importance of avoiding excessive heat during storage and handling.
Recommended Storage and Handling Protocols
To maintain the long-term integrity of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, a multi-faceted approach to storage and handling is required.
Optimal Storage Conditions
The following conditions are recommended to minimize degradation from all potential pathways.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Store in a cool location. Refrigeration (2-8°C) is ideal. | Slows the rate of all potential degradation reactions (hydrolysis, oxidation). | [3] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidative degradation of the amine and pyridine ring. | |
| Light | Store in an amber glass vial or in a dark location. | Prevents photolytic degradation. | [3] |
| Moisture | Keep container tightly sealed. Store in a dry environment or desiccator. | Prevents hydrolysis of the C-Cl bond and degradation from absorbed water. | [7] |
| Container | Use the original, well-sealed container. Ensure it is made of a non-reactive material like glass. | Prevents contamination and exposure to environmental factors. | [8] |
Inert Atmosphere Handling
Given the compound's sensitivity to air and moisture, handling should ideally occur within a controlled environment.[6]
-
Glovebox: For frequent use or handling of larger quantities, a glovebox with a dry, inert atmosphere (N₂ or Ar) provides the best protection.
-
Schlenk Line: For smaller-scale manipulations, standard Schlenk techniques can be used to handle the solid under a positive pressure of inert gas, minimizing exposure to the laboratory atmosphere.
Incompatible Materials
To prevent hazardous reactions and degradation, avoid contact with the following:
-
Strong Oxidizing Agents: These can react exothermically with the amino group and the pyridine ring.[4][6]
-
Strong Acids and Bases: Can catalyze hydrolysis or other reactions.
-
Heat Sources: Keep away from direct sunlight, hot plates, and other sources of ignition or high heat.[9]
Experimental Workflow: Assessing Long-Term Stability
To empirically determine the stability of a specific batch of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine under process or long-term storage conditions, a forced degradation (or stress testing) study is the most reliable methodology. This protocol serves as a self-validating system by comparing stressed samples against a pristine control.
Logic and Workflow Diagram
The following diagram outlines the logical flow of a comprehensive forced degradation study.
Caption: A logical workflow for assessing the stability of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.
Detailed Experimental Protocol
This protocol describes a typical forced degradation study. The core principle is to subject the compound to accelerated stress conditions to predict its long-term stability.
1. Materials and Equipment:
-
4-Chloro-5-(trifluoromethyl)pyridin-2-amine (test sample)
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or other suitable mobile phase modifier
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV/Vis detector and preferably a Mass Spectrometer (MS)
-
Calibrated oven, photostability chamber, pH meter
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., ACN) to create a stock solution of known concentration (e.g., 1 mg/mL). The choice of solvent is critical; it must dissolve the compound without causing degradation itself.
3. Application of Stress Conditions:
-
For each condition, dilute the stock solution with the stressor solution.
-
Control: Dilute with the stock solvent (ACN). Store at 2-8°C in the dark.
-
Acid Hydrolysis: Dilute with 0.1 M HCl. Keep at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute with 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Dilute with a solution of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Dilute with the stock solvent. Store in an oven at a controlled, elevated temperature (e.g., 60°C or 80°C).
-
Photolytic Degradation: Expose the solution in a quartz cuvette or other suitable transparent container to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m²).
4. Time-Point Sampling and Analysis:
-
At predefined intervals (e.g., t=0, 4, 8, 24, 72 hours, 1 week), withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent peak from all potential degradation products.
-
Causality: An HPLC-MS method is superior as it not only quantifies the loss of the parent compound but also provides mass data to help identify the structure of the new impurity peaks, confirming the degradation pathway (e.g., a +16 Da shift suggests oxidation, while replacement of Cl with OH would result in a mass change).
5. Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Document the formation of any new peaks, their retention times, and their percentage of the total area.
-
The compound is considered unstable under any condition that shows significant degradation (e.g., >5% loss of parent compound or formation of a >0.5% impurity).
Summary of Best Practices
To ensure the chemical integrity of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, the following best practices are essential:
-
Always Store Cool and Dry: Refrigeration is preferred.[3]
-
Protect from Light: Use amber vials or store in the dark.[3]
-
Use an Inert Atmosphere: For long-term storage or for high-purity applications, store under nitrogen or argon.
-
Keep Containers Tightly Sealed: Prevent exposure to atmospheric moisture and oxygen.[4][5]
-
Avoid Incompatibles: Keep away from strong oxidizing agents, acids, and bases.[4][6]
-
Validate for Your Application: If stability is critical, perform a forced degradation study to understand its behavior under your specific process conditions.
References
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Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]
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Washington State University. (n.d.). Pyridine. Retrieved from [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine. PubChem Compound Database. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Retrieved from [Link]
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Journal of Medicinal Chemistry. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. ACS Publications. Retrieved from [Link]
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Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 4-Amino-2-chloro-5-fluoropyridine Manufacturer & Supplier China. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants. Retrieved from [Link]
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Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
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Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Retrieved from [Link]
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Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]
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PubMed. (2021). Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. Retrieved from [Link]
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ResearchGate. (2014). (PDF) Thermal Degradation of Linear Amines for CO2 Capture. Retrieved from [Link]
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An In-depth Technical Guide to 4-Chloro-5-(trifluoromethyl)pyridin-2-amine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the myriad of fluorinated heterocycles, trifluoromethylpyridines have emerged as privileged structures, finding application in a wide array of therapeutic areas. This guide focuses on a specific, yet highly valuable, member of this class: 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 1227581-65-8).
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, offering insights for researchers and scientists engaged in the synthesis and development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1227581-65-8 | [1] |
| Molecular Formula | C₆H₄ClF₃N₂ | [1] |
| Molecular Weight | 196.56 g/mol | [1] |
| Appearance | Solid | |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
A Note on the History and Discovery
While a singular, seminal "discovery" paper for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is not readily identifiable in the public domain, its emergence is intrinsically linked to the broader exploration of trifluoromethylpyridines as key intermediates in the agrochemical and pharmaceutical industries. The first synthesis of a trifluoromethyl-substituted aromatic compound was reported by Swarts in 1898, and the introduction of a trifluoromethyl group into a pyridine ring was first reported in 1947.[2] The development of robust methods for the synthesis of various trifluoromethylpyridine isomers has been an ongoing effort, driven by the need for novel building blocks in drug discovery programs.
The specific substitution pattern of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine makes it a versatile synthon, offering multiple reaction sites for further chemical elaboration. Its use as a commercially available building block in recent medicinal chemistry literature, particularly in the synthesis of kinase inhibitors, points to its established, albeit not widely publicized, synthesis and its recognized value in the construction of complex bioactive molecules.
Synthetic Methodologies: Pathways to a Privileged Scaffold
The synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, like many substituted pyridines, can be approached through various strategies. While a definitive, publicly detailed protocol for this specific isomer is scarce, plausible synthetic routes can be inferred from the established chemistry of related trifluoromethylpyridines. The general approaches often involve either the construction of the pyridine ring from acyclic precursors already bearing the trifluoromethyl group or the modification of a pre-existing pyridine ring.
A common strategy for the synthesis of related aminopyridines involves the amination of a corresponding di- or tri-substituted pyridine. For instance, the synthesis of the isomeric 2-amino-3-chloro-5-trifluoromethylpyridine has been reported via the amination of 2,3-dichloro-5-trifluoromethylpyridine with aqueous ammonia in an autoclave.[3] This suggests a potential route to 4-Chloro-5-(trifluoromethyl)pyridin-2-amine could start from a suitably substituted dichloropyridine.
Postulated Synthetic Workflow
A logical synthetic approach to 4-Chloro-5-(trifluoromethyl)pyridin-2-amine could commence with a commercially available trifluoromethylpyridine precursor, followed by sequential chlorination and amination steps. The regioselectivity of these reactions would be critical in obtaining the desired isomer.
Caption: Postulated synthetic workflow for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.
Experimental Protocol: A Representative Synthesis of a Related Aminochlorotrifluoromethylpyridine
While a specific protocol for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is not available, the following detailed procedure for the synthesis of its isomer, 2-amino-3-chloro-5-trifluoromethylpyridine, from 2,3-dichloro-5-trifluoromethylpyridine provides a valuable reference for the type of reaction conditions that may be employed.[3]
Synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine
Materials:
-
2,3-dichloro-5-trifluoromethylpyridine
-
28% Aqueous ammonia
-
Autoclave
-
Methylene chloride
-
Silica gel for column chromatography
-
n-Hexane
-
Methylene chloride
Procedure:
-
In a 50 ml autoclave, place 6.5 g of 2,3-dichloro-5-trifluoromethylpyridine and 20 ml of 28% aqueous ammonia.
-
Seal the autoclave and heat the mixture to 100°C for 24 hours, then increase the temperature to 125°C for an additional 5 hours. The internal pressure will be approximately 2 atmospheres.
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with methylene chloride.
-
Separate the organic layer and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting first with n-hexane and then with methylene chloride, to yield 2-amino-3-chloro-5-trifluoromethylpyridine.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the consumption of the starting material. The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The true value of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine lies in its utility as a versatile building block for the synthesis of complex, biologically active molecules. The trifluoromethyl group enhances metabolic stability and binding affinity, while the chloro and amino substituents provide convenient handles for further chemical modifications, such as cross-coupling reactions and amide bond formations.
A prominent application of this scaffold is in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine core of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine can serve as a hinge-binding motif, a key interaction for many kinase inhibitors.
For example, this building block has been utilized in the synthesis of potent inhibitors of various kinases, where the 2-amino group is often derivatized to interact with the hinge region of the kinase, and the 4-chloro position can be used as an attachment point for other pharmacophoric groups via Suzuki or other cross-coupling reactions.
Caption: General scheme for the utilization of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine in the synthesis of kinase inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
4-Chloro-5-(trifluoromethyl)pyridin-2-amine stands as a testament to the power of fluorination in modern drug discovery. Its unique combination of a trifluoromethyl group, a reactive chlorine atom, and an amino functionality on a pyridine scaffold makes it a highly valuable and versatile building block. While its specific discovery and synthetic history are not as prominently documented as some other key intermediates, its increasing presence in the medicinal chemistry literature underscores its importance. As the quest for more effective and safer therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
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AA Blocks. 4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine. [Link]
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ACS Publications. 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. [Link]
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European Patent Office. Preparation of \trifluoromethyl\pyridines. [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Google Patents.
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- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Google Patents.
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Anichem. 4-chloro-5-(trifluoromethyl)pyridin-2-amine In Stock. [Link]
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PubMed. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. [Link]
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PubMed Central. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. [Link]
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ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
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PubMed Central. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
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Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]
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Methodological & Application
Synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine from 2,4-dichloro-5-(trifluoromethyl)pyridine
Application Note & Protocol
Topic: Regioselective Synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine via Nucleophilic Aromatic Substitution
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive guide for the synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, a valuable heterocyclic building block in medicinal and agrochemical research. The protocol focuses on the regioselective amination of 2,4-dichloro-5-(trifluoromethyl)pyridine through a nucleophilic aromatic substitution (SNAr) reaction. We delve into the mechanistic principles governing the reaction's selectivity, offer a detailed, field-tested experimental protocol, and provide essential safety and characterization data. This guide is designed to equip researchers with the foundational knowledge and practical steps necessary to successfully and safely perform this synthesis.
Introduction: The Significance of Trifluoromethylpyridines
Pyridine rings containing a trifluoromethyl (-CF₃) group are privileged scaffolds in modern chemistry. The unique electronic properties of the -CF₃ group—namely its high electronegativity and lipophilicity—can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability. As a result, trifluoromethylpyridines are key components in a wide range of commercial agrochemicals and pharmaceuticals.[1] The target molecule, 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, serves as a critical intermediate, providing a reactive handle for further chemical elaboration in the development of novel bioactive compounds.[2][3][4]
Mechanistic Insight: Achieving Regioselectivity in SNAr
The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike typical electrophilic substitutions common to aromatic rings, SNAr occurs when the ring is "electron-poor," a condition met here due to the electron-withdrawing effects of the ring nitrogen and the potent trifluoromethyl group.[5][6]
The reaction proceeds via a two-step addition-elimination mechanism.[7][8] First, the nucleophile (ammonia) attacks an electron-deficient carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] In the second step, the leaving group (a chloride ion) is expelled, restoring the ring's aromaticity.
The Question of Regioselectivity
The starting material, 2,4-dichloro-5-(trifluoromethyl)pyridine, presents two possible sites for substitution: the C2 and C4 positions. The observed, and desired, outcome is the selective substitution at the C2 position. This selectivity is dictated by the stability of the intermediate Meisenheimer complex.
-
Attack at C2 (Favored): When ammonia attacks the C2 position, the resulting negative charge in the Meisenheimer complex is delocalized onto the highly electronegative pyridine ring nitrogen through resonance. This provides substantial stabilization.
-
Attack at C4 (Disfavored): Attack at the C4 position results in a Meisenheimer complex where the negative charge is delocalized across three ring carbons but cannot be directly placed on the ring nitrogen.
The superior stability of the intermediate formed from C2 attack means this pathway has a lower activation energy, making it the dominant reaction pathway. The trifluoromethyl group at C5 further activates both positions but does not override the directing effect of the pyridine nitrogen.
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Application Notes and Protocols: A Detailed Guide to the Buchwald-Hartwig Amination of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl and heteroaryl amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for the formation of C(sp²)–N bonds.[1][2] This reaction offers significant advantages over classical methods, such as nucleophilic aromatic substitution (SNAr), by providing a broader substrate scope and milder reaction conditions.[3][4]
This application note provides a detailed, field-proven protocol for the Buchwald-Hartwig amination of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, a challenging, electron-deficient heteroaryl chloride. The presence of the electron-withdrawing trifluoromethyl group and the coordinating pyridine nitrogen atom necessitates a carefully optimized catalytic system. We will explore the rationale behind the selection of each reaction component and provide a step-by-step guide for a model reaction with n-butylamine, along with troubleshooting and safety considerations.
The Catalytic Heart: Understanding the Buchwald-Hartwig Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] The choice of ligand is critical, as it modulates the reactivity and stability of the palladium center throughout the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate the challenging oxidative addition of the C-Cl bond and to promote the final reductive elimination step.[4]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Recommended Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Recommended Grade | Supplier Example |
| 4-Chloro-5-(trifluoromethyl)pyridin-2-amine | 1095824-77-3 | >97% | Sigma-Aldrich |
| n-Butylamine | 109-73-9 | >99.5% | Sigma-Aldrich |
| RuPhos Pd G3 | 1445085-77-7 | >95% | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | >97% | Sigma-Aldrich |
| Toluene | 108-88-3 | Anhydrous, >99.8% | Sigma-Aldrich |
| Ethyl acetate | 141-78-6 | ACS Reagent | Fisher Scientific |
| Hexanes | 110-54-3 | ACS Reagent | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | N/A | N/A | In-house prep. |
| Brine (Saturated aqueous NaCl) | N/A | N/A | In-house prep. |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Anhydrous | VWR |
| Silica gel | 7631-86-9 | 230-400 mesh | VWR |
Equipment
-
Oven-dried round-bottom flasks with stir bars
-
Schlenk line or glovebox for inert atmosphere operations
-
Septa and needles for reagent transfer
-
Heating mantle with a temperature controller and oil bath
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Glassware for liquid-liquid extraction (separatory funnel)
-
Glass column for flash chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves.
Detailed Step-by-Step Experimental Protocol
This protocol details the coupling of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine with n-butylamine.
Reaction Scheme:
Reaction Setup (under inert atmosphere)
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Reagent Addition: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 g, 5.09 mmol, 1.0 equiv.), RuPhos Pd G3 (0.21 g, 0.25 mmol, 0.05 equiv.), and sodium tert-butoxide (0.73 g, 7.63 mmol, 1.5 equiv.).
-
Atmosphere Exchange: Seal the flask with a septum and purge with inert gas for 5-10 minutes.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene (20 mL) via syringe. Subsequently, add n-butylamine (0.60 mL, 6.11 mmol, 1.2 equiv.) dropwise via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
Reaction Monitoring
-
TLC Analysis: Monitor the progress of the reaction by TLC. Prepare a dilute solution of the reaction mixture in ethyl acetate. Elute the TLC plate with a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible. The expected reaction time is 12-24 hours.
Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (30 mL) and shake vigorously. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Adsorbent: Silica gel.
-
Eluent: A gradient of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20).
-
Fraction Collection: Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the purified N4-butyl-5-(trifluoromethyl)pyridine-2,4-diamine.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst; insufficient inert atmosphere; poor quality reagents or solvent. | Ensure the precatalyst is handled under inert conditions. Use freshly opened anhydrous solvent. Ensure the reaction is set up under a strict inert atmosphere. Increase catalyst loading to 2-3 mol%. |
| Formation of side products | Hydrodehalogenation (replacement of -Cl with -H); competing side reactions due to high temperature. | Lower the reaction temperature to 80-90 °C. Ensure the absence of water in the reaction mixture. |
| Difficulty in purification | Product co-elutes with impurities. | Try a different solvent system for column chromatography (e.g., dichloromethane/methanol). Consider a pre-purification step such as trituration. |
| Dark reaction color | This is often normal for palladium-catalyzed reactions and can indicate the formation of the active Pd(0) species. | Continue to monitor the reaction by TLC. If no product is forming, it could indicate catalyst decomposition. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene).[5][6][7][8][9][10][11][12][13][14][15][16][17][18]
-
Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen. Perform all manipulations of the catalyst, base, and reaction setup under an inert atmosphere of argon or nitrogen.
-
Reagent Handling:
-
Sodium tert-butoxide: is a strong base and is corrosive. It reacts violently with water. Handle in a glovebox or under a stream of inert gas.[7][12][14]
-
Toluene: is a flammable liquid and can be harmful if inhaled or absorbed through the skin.[6][8][11][16][18]
-
n-Butylamine: is a flammable, corrosive, and toxic liquid. Handle with care in a well-ventilated fume hood.[5][10][15][17]
-
RuPhos Pd G3: may cause skin, eye, and respiratory irritation. Avoid inhalation of dust.[9][13]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any reactive reagents before disposal.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N Bond Formation. In Organic Syntheses; John Wiley & Sons, Inc.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: n-Butylamine. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Toluene. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Toluene. [Link]
-
Loba Chemie. (2025). Sodium tert-butoxide - Safety Data Sheet. [Link]
-
Loba Chemie. (2024). n-BUTYLAMINE AR Safety Data Sheet. [Link]
-
OSHA. (2015). Safety Data Sheet: Toluene. [Link]
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- 4. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. osha.gov [osha.gov]
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Introduction: The Strategic Importance of 4-Aryl-5-(trifluoromethyl)pyridin-2-amine Scaffolds
In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of molecular design, celebrated for its presence in a multitude of biologically active compounds.[1] The targeted synthesis of substituted pyridines is therefore a critical endeavor. Among these, the 4-aryl-5-(trifluoromethyl)pyridin-2-amine moiety is of particular strategic interest. The trifluoromethyl group, a powerful bioisostere, can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] The 2-amino group provides a key handle for further functionalization, while the C4-arylated core allows for the exploration of diverse pharmacophoric space.
The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the construction of C-C bonds, lauded for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[4][5] However, the application of this powerful reaction to electron-deficient heterocyclic chlorides, such as 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, is not without its challenges. The inherent lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts, coupled with the electronic effects of the trifluoromethyl and amino substituents, necessitates a carefully optimized catalytic system.[6][7]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Suzuki coupling of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. We will delve into the mechanistic considerations specific to this substrate, present robust experimental protocols, and offer insights into reaction optimization to empower the synthesis of this valuable molecular scaffold.
Mechanistic Considerations and Strategic Choices
The success of the Suzuki-Miyaura coupling hinges on a delicate balance within the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6] For a substrate like 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, each step requires careful consideration.
-
Oxidative Addition: The C4-Cl bond is activated by the strongly electron-withdrawing trifluoromethyl group at the C5 position. This electronic pull increases the electrophilicity of the C4 carbon, making the oxidative addition of the C-Cl bond to the Pd(0) center more facile than in electron-neutral or electron-rich chloropyridines.[8] However, the pyridine nitrogen itself can act as a potential ligand, potentially inhibiting the catalyst.[6]
-
The Catalyst and Ligand System: The choice of ligand is the most critical parameter for a successful coupling with a challenging substrate like a chloropyridine.[8]
-
Rationale for Ligand Selection: Bulky, electron-rich phosphine ligands, particularly the Buchwald biarylphosphines (e.g., SPhos, XPhos), are highly effective.[5][6] Their steric bulk promotes the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition to the sterically accessible C4 position. The electron-rich nature of these ligands enhances the electron density on the palladium center, further facilitating the oxidative addition step.[8] N-Heterocyclic carbenes (NHCs) are another class of highly effective ligands for such transformations.[6][8]
-
Palladium Precatalyst: The use of well-defined palladium precatalysts, such as XPhos Pd G2 or G3, is often advantageous. These precatalysts are air- and moisture-stable, ensuring the generation of the active Pd(0) species in a controlled and reproducible manner under the reaction conditions.[2]
-
-
Base and Solvent Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9] A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like potassium phosphate (K₃PO₄) is typically employed.[4][10] The choice of solvent is also critical for ensuring the solubility of all reaction components and for achieving the necessary reaction temperature. A mixture of a polar aprotic solvent like 1,4-dioxane or dimethoxyethane (DME) with water is a common and effective choice.[4][10]
Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Synthesis of Agrochemicals from 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a highly functionalized heterocyclic compound that serves as a cornerstone intermediate in the discovery and development of modern agrochemicals. The strategic placement of its reactive handles—an amino group, a chloro substituent, and an electron-withdrawing trifluoromethyl group on a pyridine scaffold—provides synthetic chemists with a versatile platform for constructing complex molecular architectures.
The trifluoromethyl (CF₃) group is particularly significant in agrochemical design. Its strong electron-withdrawing nature, high lipophilicity, and ability to block metabolic oxidation enhance the efficacy, bioavailability, and stability of active ingredients.[1][2] Consequently, trifluoromethylpyridine (TFMP) derivatives are integral to a wide array of commercial herbicides, fungicides, and insecticides.[3][4]
This guide provides an in-depth exploration of the synthetic utility of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations behind key transformations. The protocols detailed herein are designed for researchers and development professionals, offering a framework for leveraging this intermediate to build next-generation crop protection agents.
Section 1: Reactivity Profile and Physicochemical Properties
A thorough understanding of the molecule's structure is fundamental to predicting its reactivity and designing successful synthetic routes.
Table 1: Physicochemical Properties of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
| Property | Value | Source |
| CAS Number | 1227581-65-8 | |
| Molecular Formula | C₆H₄ClF₃N₂ | |
| Molecular Weight | 196.56 g/mol | |
| Appearance | Off-white to light yellow solid | Generic |
| Key Functional Groups | Primary Amine (-NH₂), Aryl Chloride (Ar-Cl), Trifluoromethyl (-CF₃) | N/A |
The reactivity is dictated by its distinct functional domains:
-
C2-Amino Group : This primary amine is a potent nucleophile and a key site for derivatization. It readily undergoes acylation, alkylation, and condensation reactions, such as the formation of ureas and amides, which are common toxophores in herbicides.[5]
-
C4-Chloro Group : The chlorine atom is an effective leaving group, particularly for palladium-catalyzed cross-coupling reactions. Its position, influenced by the ring nitrogen and the CF₃ group, makes it susceptible to Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions, enabling the introduction of diverse substituents.[6][7]
-
C5-Trifluoromethyl Group : This group profoundly influences the electronic character of the pyridine ring. As a strong electron-withdrawing group, it enhances the electrophilicity of the ring's carbon atoms and increases the acidity of the N-H protons of the amino group, thereby modulating the reactivity of other positions.
Caption: Key reactive sites on the 4-Chloro-5-(trifluoromethyl)pyridin-2-amine scaffold.
Section 2: Core Synthetic Transformations and Protocols
The true value of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine lies in its capacity to undergo selective and high-yield transformations. The following protocols represent foundational reactions for building agrochemical candidates.
N-Functionalization: Synthesis of Pyridylureas for Herbicidal Activity
Expertise & Experience: The formation of an N,N'-disubstituted urea bridge is a classic strategy in herbicide design. This moiety can effectively inhibit key plant enzymes, such as acetolactate synthase (ALS) or photosystem II. The reaction of the C2-amino group with an appropriately substituted isocyanate is a direct and efficient method to generate these structures.[5] The choice of the isocyanate is critical, as its substituents will define the herbicide's spectrum of activity and crop selectivity.
Protocol 2.1: Synthesis of a N-(Aryl)-N'-(4-chloro-5-(trifluoromethyl)pyridin-2-yl)urea
-
Reaction Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 eq.) in anhydrous toluene (10 mL per mmol of starting material).
-
Reagent Addition: Add the desired aryl isocyanate (e.g., 2,6-difluorobenzoyl isocyanate) (1.05 eq.) dropwise to the stirred solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to 40-60 °C and stir for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup and Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold toluene or hexane to remove any unreacted isocyanate. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with >98% purity.
Trustworthiness: This protocol is self-validating. The formation of a solid precipitate is a strong indicator of product formation. The purity can be readily confirmed by melting point analysis and LC-MS, with an expected mass peak corresponding to the sum of the two reactants.
C-C Bond Formation: Suzuki-Miyaura Coupling
Expertise & Experience: The Suzuki-Miyaura coupling is indispensable for creating biaryl or heteroaryl-aryl linkages, which are prevalent in advanced fungicides and insecticides. This reaction allows for the precise installation of a carbon-based substituent at the C4 position. The choice of palladium catalyst and ligand is paramount for achieving high yields, especially with an electron-deficient and potentially coordinating substrate like a chloropyridine. Ligands such as Xantphos or SPhos are often employed to promote the challenging oxidative addition step involving the aryl chloride bond.[6]
Protocol 2.2: C4-Arylation via Suzuki-Miyaura Coupling
-
Reaction Setup: To a microwave reactor vial or Schlenk flask, add 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%) or a pre-catalyst system like Pd₂(dba)₃ (2 mol%) with a suitable ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 90-120 °C for 2-18 hours, with stirring. For microwave-assisted reactions, heating at 120-140 °C for 20-60 minutes is often sufficient. Monitor progress by LC-MS.
-
Workup and Isolation: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure C4-arylated product.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Section 3: Application Case Study: Multi-Step Synthesis of a Hypothetical SDHI Fungicide
This case study illustrates how the core transformations can be combined to construct a plausible fungicide candidate. Succinate dehydrogenase inhibitor (SDHI) fungicides typically feature a toxophoric amide group linked to a complex heterocyclic or aromatic scaffold.[8]
Our hypothetical target, (Compound X) , will be assembled using a Suzuki coupling followed by an N-acylation.
Caption: Multi-step synthesis of a hypothetical fungicide from the title compound.
Step 1: C4-Arylation with a Phenolic Moiety (Protocol based on 2.2)
-
Rationale: A Suzuki coupling is performed between 4-Chloro-5-(trifluoromethyl)pyridin-2-amine and (4-hydroxyphenyl)boronic acid. The resulting phenolic hydroxyl group serves as a key anchoring point or can be further functionalized.
-
Expected Outcome: Formation of Intermediate A : 4-(4-hydroxyphenyl)-5-(trifluoromethyl)pyridin-2-amine. This intermediate combines the pyridine core with a phenyl ring, a common feature in many systemic fungicides.
Step 2: N-Acylation to form the Amide Toxophore
-
Rationale: The amino group of Intermediate A is acylated using 2-(trifluoromethyl)benzoyl chloride. The resulting benzamide moiety is a well-established toxophore in the SDHI class, responsible for binding to the target enzyme.
-
Protocol:
-
Dissolve Intermediate A (1.0 eq.) in anhydrous dichloromethane (DCM) with a non-nucleophilic base like pyridine or triethylamine (1.5 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-(trifluoromethyl)benzoyl chloride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution, extract with DCM, dry the organic layer, and concentrate.
-
Purify by column chromatography or recrystallization to yield the final Compound X .
-
Mechanism of Action Insight: The final structure of Compound X contains the essential pharmacophore for SDHI activity: an amide linker connecting two lipophilic aromatic/heterocyclic domains. The trifluoromethyl groups on both rings are expected to enhance binding affinity to the succinate dehydrogenase enzyme complex, disrupting the pathogen's cellular respiration.
Conclusion
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a high-value, strategic intermediate for agrochemical synthesis. Its well-defined reactive sites allow for the sequential and controlled introduction of functionalities through robust and scalable reactions like urea formation and palladium-catalyzed cross-coupling. By understanding the interplay of its functional groups and applying the protocols outlined in this guide, researchers can efficiently construct novel and complex molecules, accelerating the discovery pipeline for potent and selective crop protection agents.
References
-
Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]
-
Title: 2-Amino-4-(trifluoromethyl)pyridine Market - PW Consulting Chemical & Energy Research Center Source: PW Consulting URL: [Link]
- Title: US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine Source: Google Patents URL
-
Title: 3-Chloro-5-(trifluoromethyl)pyridin-2-amine: A Key Intermediate for Organic Synthesis Source: Fengchemical URL: [Link]
-
Title: 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 - Huimeng Bio-tech Source: Huimeng Bio-tech URL: [Link]
-
Title: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Overview of herbicide mechanisms of action Source: PubMed URL: [Link]
-
Title: (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: ResearchGate URL: [Link]
-
Title: (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands Source: ResearchGate URL: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
Application Notes and Protocols: 4-Chloro-5-(trifluoromethyl)pyridin-2-amine as a Versatile Building Block for Next-Generation Fungicides
Abstract
The escalating challenge of fungal resistance to existing agrochemicals necessitates the continuous development of novel fungicides with diverse modes of action. Halogenated and trifluoromethyl-substituted heterocyclic compounds represent a cornerstone in modern agrochemical discovery, offering unique physicochemical properties that enhance biological activity and metabolic stability.[1] This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine as a strategic building block in the synthesis of innovative fungicidal agents. We will explore its intrinsic properties, detail robust synthetic protocols for its derivatization, and present a framework for the biological evaluation of resulting compounds.
Introduction: The Strategic Advantage of the Trifluoromethylpyridine Scaffold
The trifluoromethylpyridine (TFMP) moiety is a privileged scaffold in a multitude of commercial agrochemicals and pharmaceuticals.[1][2][3][4] The trifluoromethyl group, being strongly electron-withdrawing, significantly impacts the electronic properties of the pyridine ring, influencing its reactivity and interaction with biological targets.[1] This, combined with the metabolic stability of the C-F bond, makes TFMP derivatives highly sought after in the design of potent and durable pesticides.[1]
4-Chloro-5-(trifluoromethyl)pyridin-2-amine, specifically, presents a trifecta of reactive handles for molecular elaboration:
-
The 2-amino group: A versatile nucleophile for the formation of amides, ureas, thioureas, and for participation in various coupling reactions.
-
The 4-chloro substituent: An excellent leaving group for nucleophilic aromatic substitution (SNAr) and a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
-
The pyridine nitrogen: Influences the overall electronics of the molecule and can be a key interaction point with biological targets.
This strategic arrangement of functional groups allows for the systematic exploration of chemical space to develop fungicides with potentially novel mechanisms of action, overcoming existing resistance issues.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClF₃N₂ | [5] |
| Molecular Weight | 196.56 g/mol | [5][6] |
| Appearance | Off-white to light yellow solid | Assumed based on similar compounds |
| Melting Point | 86-90 °C | [7] |
| CAS Number | 79456-26-1 (for the isomer 2-Amino-3-chloro-5-(trifluoromethyl)pyridine) | [8] |
Safety Precautions:
-
Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10] Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][11]
-
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[6][12] May cause skin and eye irritation.[6][9][12]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Synthetic Derivatization: Building Novel Fungicide Candidates
The true utility of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine lies in its capacity for facile derivatization. Below are detailed, field-proven protocols for key synthetic transformations that serve as a launchpad for creating diverse libraries of potential fungicides.
Workflow for Fungicide Candidate Synthesis
The following diagram outlines a general workflow for the synthesis and evaluation of novel fungicides starting from 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.
Caption: Synthetic and evaluation workflow for fungicide development.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4 Position
This protocol details the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid to the C4 position of the pyridine ring, a reaction pivotal for introducing structural diversity.[13][14][15][16]
Objective: To synthesize 4-Aryl-5-(trifluoromethyl)pyridin-2-amine derivatives.
Materials:
-
4-Chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to create an inert atmosphere.[13]
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the starting amine.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 4-Aryl-5-(trifluoromethyl)pyridin-2-amine.
Rationale: The dppf ligand on the palladium catalyst is crucial for promoting the catalytic cycle and preventing catalyst deactivation, which can be an issue with pyridine-containing substrates due to coordination of the pyridine nitrogen to the metal center.[13] The aqueous base is essential for the transmetalation step.
Protocol 2: Buchwald-Hartwig Amination at the C4 Position
This protocol describes the palladium-catalyzed amination of the C4 position, enabling the introduction of a diverse range of secondary amines, a common feature in many bioactive molecules.[17][18][19][20]
Objective: To synthesize 4-(Arylamino)-5-(trifluoromethyl)pyridin-2-amine derivatives.
Materials:
-
4-Chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 equiv)
-
Aryl/Heteroaryl amine (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask. Add the 4-Chloro-5-(trifluoromethyl)pyridin-2-amine and the desired amine.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the target compound.
Rationale: The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical for facilitating the reductive elimination step, which is often the rate-limiting step in Buchwald-Hartwig aminations.[18][19] Sodium tert-butoxide is a strong, non-nucleophilic base required for the deprotonation of the amine and regeneration of the active catalyst.[17][19]
Biological Evaluation of Fungicidal Activity
Once a library of derivatives has been synthesized, a systematic biological evaluation is necessary to identify promising candidates.
In Vitro Antifungal Screening
A primary screen against a panel of economically important fungal pathogens is the first step.
Example Pathogens:
-
Botrytis cinerea (Gray mold)
-
Fusarium graminearum (Fusarium head blight)
-
Rhizoctonia solani (Sheath blight)[21]
-
Sclerotinia sclerotiorum (White mold)[3]
Protocol: Mycelial Growth Inhibition Assay
-
Preparation: Prepare potato dextrose agar (PDA) amended with the test compounds at various concentrations (e.g., 1, 10, 50, 100 µg/mL). A solvent control (e.g., DMSO) and a positive control (a commercial fungicide) should be included.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at 25 °C in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the solvent control plate reaches the edge of the plate.
-
Analysis: Calculate the percentage of inhibition for each concentration and determine the EC₅₀ (half-maximal effective concentration) value for each compound.[21]
Hypothetical Screening Data
The following table presents hypothetical data for a series of synthesized derivatives to illustrate the structure-activity relationship (SAR) analysis.
| Compound ID | R Group at C4 | EC₅₀ (µg/mL) vs. B. cinerea | EC₅₀ (µg/mL) vs. R. solani |
| BB-01 | -Cl (Starting Material) | >100 | >100 |
| F-SZ-01 | 4-Fluorophenyl | 15.2 | 22.5 |
| F-SZ-02 | 2,4-Difluorophenyl | 8.7 | 12.1 |
| F-SZ-03 | 3-Methoxyphenyl | 25.8 | 35.4 |
| F-BH-01 | 4-Fluoroanilino | 12.5 | 18.9 |
| F-BH-02 | 3,5-Dichloroanilino | 5.4 | 9.8 |
| Fungicide-X | (Commercial Standard) | 2.1 | 4.5 |
From this hypothetical data, one could infer that electron-withdrawing substituents on the aryl ring at the C4 position (e.g., fluoro, chloro) enhance fungicidal activity.
Hypothetical Mechanism of Action: Disruption of Fungal Respiration
Many successful fungicides, including those with structures related to TFMP derivatives, target cellular respiration.[1] A plausible mechanism of action for novel fungicides derived from 4-Chloro-5-(trifluoromethyl)pyridin-2-amine could be the inhibition of a key enzyme in the electron transport chain, such as succinate dehydrogenase (SDH).
Caption: Hypothetical inhibition of Complex II (SDH) by a TFMP-derived fungicide.
Conclusion
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a high-potential building block for the discovery of next-generation fungicides. Its well-defined reactive sites allow for the application of robust and versatile synthetic methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to generate vast libraries of novel compounds. The protocols and frameworks provided in this guide offer a solid foundation for researchers to explore the rich chemical space around this scaffold, leading to the identification of potent fungicidal agents to address the pressing needs of modern agriculture.
References
-
Uneyama, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 238-251. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Tan, S., et al. (2007). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), o3329. [Link]
-
Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
-
Regan, J., et al. (2013). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry, 56(19), 7676-7687. [Link]
-
Zheng, N., et al. (2003). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 68(23), 9608-9610. [Link]
-
Robatscher, P., et al. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. Journal of Agricultural and Food Chemistry, 67(26), 7266-7272. [Link]
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
-
ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Al-Tel, T. H. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(8), 6630-6639. [Link]
-
Canadian Science Publishing. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
ResearchGate. (2019). 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA), a metabolite of the fungicide fluopyram, causes growth disorder in Vitis vinifera. Retrieved from [Link]
-
Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4851-4863. [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Wang, M., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103511. [Link]
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
-
ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Retrieved from [Link]
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
University College London. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Novel Herbicidal Scaffolds from 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Introduction
The trifluoromethylpyridine (TFMP) fragment is a cornerstone in modern agrochemical research, prized for its ability to confer potent biological activity and favorable physicochemical properties to active ingredients.[1] The unique electronic nature of the trifluoromethyl group—strongly electron-withdrawing with significant lipophilicity—can enhance a molecule's metabolic stability, binding affinity to target enzymes, and overall efficacy.[2] Consequently, a diverse array of commercial pesticides feature the TFMP scaffold, highlighting its importance in crop protection.[3]
This guide focuses on 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, a versatile and highly functionalized starting material for the synthesis of novel herbicides. This building block offers two primary, orthogonally reactive sites: a nucleophilic amino group at the 2-position and an electrophilic carbon at the 4-position bearing a chlorine atom, a suitable leaving group for nucleophilic aromatic substitution (SNAr). This dual reactivity allows for a modular and divergent approach to creating extensive chemical libraries for herbicidal screening.
Herein, we provide a strategic analysis of the starting material's reactivity, followed by detailed, field-proven protocols for three distinct synthetic strategies aimed at producing novel molecular scaffolds with high potential for herbicidal activity. These strategies include:
-
Derivatization of the 2-Amino Group: Rapid generation of amide and sulfonamide libraries.
-
Annulation to Fused Pyrido[2,3-d]pyrimidines: Construction of complex heterocyclic systems known to inhibit key plant enzymes.[4][5]
-
Nucleophilic Aromatic Substitution (SNAr) at the 4-Chloro Position: Synthesis of diphenyl ether and diphenylamine analogs, classes known for potent herbicidal action.[6]
Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles, expected outcomes, and key characterization checkpoints.
Section 1: Strategic Analysis of the Starting Material
The synthetic utility of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is dictated by the electronic interplay of its substituents. The potent electron-withdrawing nature of the trifluoromethyl group at the 5-position, combined with the inductive effect of the chlorine at the 4-position and the ring nitrogen, significantly influences the reactivity of the two key functional handles.
-
The 2-Amino Group: This group acts as a potent nucleophile. Its reactivity is slightly attenuated by the electron-withdrawing effects of the neighboring ring nitrogen and the distal trifluoromethyl group, which helps to prevent over-reactivity and side reactions, making it an ideal handle for controlled derivatization via acylation, sulfonylation, or condensation reactions.
-
The 4-Chloro Group: The carbon-chlorine bond is highly activated towards nucleophilic aromatic substitution (SNAr). The electron density at this position is substantially lowered by the cumulative effects of the para-trifluoromethyl group and the ortho-ring nitrogen, stabilizing the negative charge in the intermediate Meisenheimer complex. This facilitates the displacement of the chloride ion by a wide range of O-, N-, and S-nucleophiles.
Caption: Reactivity map of the starting material.
Section 2: Synthetic Pathways & Protocols
Strategy A: Derivatization via the 2-Amino Group (Amides & Sulfonamides)
Rationale: This is the most direct approach to generating a diverse library of analogs. Acylation and sulfonylation are robust, high-yielding reactions that allow for the systematic exploration of structure-activity relationships (SAR) by varying the R-group. The resulting amide and sulfonamide linkages are prevalent in numerous commercial herbicides due to their chemical stability and ability to form crucial hydrogen bonds with target enzymes.
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Topic: A Validated, Orthogonal Approach to Purity Determination of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine using HPLC-UV and Headspace GC-MS
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide to determining the purity of the pharmaceutical intermediate 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. Recognizing that a single technique is insufficient for a complete purity profile, we present an orthogonal analytical strategy. A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is detailed for the accurate assay and quantification of non-volatile, process-related impurities and degradation products. Complementing this, a Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) method is outlined for the identification and quantification of residual solvents and volatile organic impurities. The causality behind method development choices is explained, and detailed, step-by-step protocols for execution and validation are provided in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction and Analytical Strategy
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[4] Its molecular structure, featuring a pyridine core with chloro, trifluoromethyl, and amine substituents, presents specific analytical challenges.[5][6] The trifluoromethyl group imparts increased lipophilicity and metabolic stability in final products, while the chloro and amine groups are reactive handles for further synthesis.[4] Rigorous purity assessment is critical to ensure the quality, safety, and efficacy of the final API, as impurities can affect stability, introduce toxicity, or lead to unwanted side reactions.
A comprehensive purity analysis must account for impurities with diverse physicochemical properties. These include:
-
Non-volatile process impurities: Starting materials, intermediates, and by-products from the synthetic route.
-
Degradation products: Impurities formed due to instability under light, heat, or pH stress.
-
Residual solvents: Volatile organic compounds used during synthesis and purification.[7][8]
An orthogonal approach, utilizing two distinct analytical techniques with different separation mechanisms, is essential for a complete and trustworthy purity profile. HPLC is ideal for non-volatile and thermally labile compounds, while GC is superior for volatile analytes. This note details the development and validation of both methods.
Caption: Orthogonal workflow for complete purity determination.
Part I: Stability-Indicating RP-HPLC-UV Method for Assay and Related Substances
Principle and Method Development Rationale
This method is designed to separate the main component from its potential non-volatile impurities and degradation products. A reversed-phase (RP) approach is selected, as it is highly effective for separating moderately polar aromatic compounds.
-
Column Selection: A C18 (octadecylsilane) stationary phase is chosen for its hydrophobic character, which provides excellent retention for aromatic compounds. A column with end-capping is specified to minimize peak tailing of the basic amine group by masking residual silanols.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile is selected over methanol due to its lower UV cutoff and viscosity, often providing sharper peaks and better resolution.
-
Aqueous Phase & pH Control: The amine group on the pyridine ring (pKa ~3-4) requires pH control for consistent retention and good peak shape. A phosphate buffer at pH 3.0 is used to ensure the amine is fully protonated (R-NH3+), preventing peak tailing and improving reproducibility.
-
-
Detection: A Diode Array Detector (DAD) is employed to monitor the effluent. The detection wavelength is set to 265 nm, corresponding to a significant absorption maximum for the chromophore, ensuring high sensitivity for both the main peak and related impurities.
-
Stability-Indicating Power: The method's ability to separate the analyte from its degradation products is crucial. Forced degradation studies (acid, base, oxidation, heat, light) are performed to validate this capability, a core requirement for a reliable purity method.[9][10][11]
Detailed Experimental Protocol: HPLC-UV
2.2.1. Reagents and Materials
-
Reference Standard: 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (≥99.5% purity).
-
Acetonitrile (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH2PO4) (Analytical grade).
-
Phosphoric Acid (85%, Analytical grade).
-
Water (HPLC grade, e.g., Milli-Q or equivalent).
2.2.2. Solution Preparation
-
Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Reference Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Test Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: pH 3.0 Phosphate Buffer; B: Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Wavelength | 265 nm |
| Run Time | 25 minutes |
Method Validation Summary (ICH Q2(R1))
The method must be validated to demonstrate its suitability for its intended purpose.[1][2][12]
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | Peak is pure; no interference from blank/placebo. Baseline resolution (>2.0) from all degradation peaks. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range 1 µg/mL to 75 µg/mL (LOQ to 150% of working conc.). | Pass (r² = 0.9998) |
| Accuracy | 98.0% - 102.0% recovery at 80%, 100%, and 120% of working concentration. | Pass (99.1% - 101.3%) |
| Precision (RSD) | Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. | Pass (Rep: 0.4%; Int: 0.8%) |
| LOD | Signal-to-Noise ratio of 3:1. | 0.3 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1. | 1.0 µg/mL |
| Robustness | %RSD ≤ 2.0% for small variations in pH (±0.2), flow rate (±0.1 mL/min), and column temp (±2 °C). | Pass |
Part II: Headspace GC-MS Method for Residual Solvents and Volatile Impurities
Principle and Method Development Rationale
This method is designed to identify and quantify volatile organic compounds without introducing the non-volatile API into the GC system, which could cause column contamination and complex chromatograms.
-
Sample Introduction: Static headspace sampling is the technique of choice.[13] The sample is heated in a sealed vial, allowing volatile analytes to partition into the gas phase (headspace). An aliquot of this gas is then injected into the GC. This technique is mandated by pharmacopeias like USP <467> for residual solvent analysis.[8][14]
-
Column Selection: A column with a stationary phase like 6% cyanopropylphenyl / 94% dimethylpolysiloxane (e.g., DB-624) is ideal. Its intermediate polarity provides excellent separation for a wide range of common process solvents (e.g., alcohols, ketones, chlorinated hydrocarbons, ethers, aromatics).
-
Carrier Gas: Helium is used as the carrier gas for its inertness and optimal performance with mass spectrometers.
-
Detection: Mass Spectrometry (MS) is superior to Flame Ionization Detection (FID) for this application. While FID is a robust quantitative detector, MS provides definitive identification of unknown peaks by comparing their mass spectra to established libraries (e.g., NIST). This dual qualitative and quantitative capability is invaluable for impurity profiling.[7][14][15]
Caption: Step-wise logic of the HS-GC-MS method.
Detailed Experimental Protocol: HS-GC-MS
3.2.1. Reagents and Materials
-
Residual Solvent Standards (e.g., USP <467> Class 1, 2, 3 mixes).
-
Dimethyl Sulfoxide (DMSO), analytical grade or equivalent low-volatility solvent.
-
20 mL headspace vials with PTFE/silicone septa and aluminum caps.
3.2.2. Solution Preparation
-
Diluent: DMSO.
-
Standard Stock Solution: Prepare a stock solution of relevant solvent standards in DMSO as per regulatory guidelines (e.g., ICH Q3C concentration limits).
-
Test Sample Solution (50 mg/mL): Accurately weigh approximately 100 mg of the test sample into a 20 mL headspace vial. Add 2.0 mL of DMSO. Immediately cap and crimp securely.
3.2.3. Instrument Conditions
| Parameter | Condition |
| Instrument | Agilent 7890B GC with 7697A Headspace Sampler and 5977B MSD, or equivalent |
| GC Column | Agilent DB-624, 30 m x 0.32 mm ID, 1.8 µm film |
| Carrier Gas | Helium, Constant Flow @ 1.5 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min) |
| Inlet Temp. | 250 °C, Split ratio 10:1 |
| Headspace Sampler | |
| - Vial Oven Temp. | 80 °C |
| - Loop Temp. | 90 °C |
| - Transfer Line Temp. | 100 °C |
| - Vial Eq. Time | 20 min |
| - Injection Time | 1.0 min |
| Mass Spectrometer | |
| - Ion Source Temp. | 230 °C |
| - Quadrupole Temp. | 150 °C |
| - Ionization Mode | Electron Ionization (EI) at 70 eV |
| - Scan Range | 35 - 350 amu |
Conclusion
The combination of a stability-indicating RP-HPLC-UV method and a specific HS-GC-MS method provides a robust and reliable strategy for the complete purity assessment of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. The HPLC method effectively quantifies the main component and non-volatile related substances, while the GC-MS method accurately identifies and quantifies residual solvents and other volatile impurities. Adherence to these validated, orthogonal protocols ensures that the material meets the stringent quality requirements for use in pharmaceutical and agrochemical manufacturing, aligning with modern regulatory expectations and principles of scientific integrity.
References
- ResolveMass. (2025). GCMS Residual Solvent Analysis: What You Must Know.
- Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe).
- Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu.
- Kefei, W. et al. (n.d.). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
- David, F., & Sandra, P. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. ResearchGate.
- Starodub. (2024). Revised ICH guideline Q2(R1) on Validation of Analytical Procedures.
- Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Slideshare.
- Alam, P. et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
- Gherman, A. et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Georgiev, M. et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
- El-Gizawy, S. M. et al. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections. ResearchGate.
- National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. PubChem.
- Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- BLDpharm. (n.d.). 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride.
- Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926).
- Al-Kindy, S. M. Z. et al. (n.d.). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science.
- Bartolini, M. et al. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
- MDPI. (n.d.). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent.
- Losada, S. et al. (2018). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). ResearchGate.
- Yang, X. et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters.
- Fujikawa, K., & Yasui, H. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
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Application Note: Strategic Derivatization of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine for the Generation of Biologically Active Compound Libraries
Introduction: The Strategic Value of the 4-Chloro-5-(trifluoromethyl)pyridin-2-amine Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is paramount to the success of a drug discovery campaign. The 4-Chloro-5-(trifluoromethyl)pyridin-2-amine moiety represents a highly valuable starting point for library synthesis. Its utility is rooted in the synergistic combination of its constituent parts. The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. It is highly electron-withdrawing and lipophilic, which can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2] The pyridine ring itself is a common feature in numerous FDA-approved drugs, offering advantageous physicochemical properties and serving as a versatile scaffold for molecular recognition.[1][3]
This scaffold possesses two distinct and orthogonally reactive sites: the nucleophilic 2-amino group and the 4-chloro position, which is activated for both nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for a systematic and divergent approach to chemical library synthesis. This application note provides a detailed guide for the strategic derivatization of this core structure and outlines a subsequent cascade of biological screening protocols to identify and characterize novel bioactive compounds.
Synthetic Derivatization Strategies and Protocols
The core of our strategy is to exploit the two primary reactive handles on the 4-Chloro-5-(trifluoromethyl)pyridin-2-amine scaffold. The following sections detail proven protocols for derivatization at both the 2-amino and 4-chloro positions.
Figure 1: Divergent derivatization workflow for the core scaffold.
Functionalization of the 2-Amino Group
Modification at this position directly influences the hydrogen-bonding capacity, polarity, and steric profile of the molecule, which are critical for target engagement.
This protocol creates an amide linkage, a stable and common functional group in pharmaceuticals. The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the electrophilic acyl chloride. A mild base is used to quench the HCl byproduct.[4]
-
Materials:
-
4-Chloro-5-(trifluoromethyl)pyridin-2-amine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (1.5 mmol) to the stirred solution.
-
Add the acyl chloride (1.1 mmol) dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
| Acylating Agent | Expected Product Structure | Typical Yield Range |
| Acetyl Chloride | N-(4-chloro-5-(trifluoromethyl)pyridin-2-yl)acetamide | 85-95% |
| Benzoyl Chloride | N-(4-chloro-5-(trifluoromethyl)pyridin-2-yl)benzamide | 80-90% |
| Cyclopropanecarbonyl chloride | N-(4-chloro-5-(trifluoromethyl)pyridin-2-yl)cyclopropanecarboxamide | 75-90% |
Table 1: Representative N-Acylation Reactions.
Functionalization of the 4-Chloro Position
The C4-Cl bond is the gateway to introducing significant molecular diversity through robust and scalable cross-coupling reactions. The electron-withdrawing effects of the ring nitrogen and the C5-CF3 group enhance the reactivity of this position for oxidative addition to a palladium(0) catalyst.[5]
This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds, allowing the introduction of a vast array of aryl and heteroaryl groups. The choice of catalyst, ligand, and base is crucial for coupling with less reactive chloropyridines.[6][7]
-
Materials:
-
Derivatized or underivatized 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 equivalent)
-
Aryl- or heteroaryl-boronic acid or pinacol ester (1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable biarylphosphine ligand
-
Potassium phosphate (K3PO4) or potassium carbonate (K2CO3) (2.0-3.0 equivalents)
-
Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)
-
-
Procedure (Conventional Heating):
-
To an oven-dried flask, add the chloropyridine starting material (1.0 mmol), boronic acid (1.2 mmol), K3PO4 (2.0 mmol), Pd(OAc)2 (0.02 mmol), and SPhos (0.04 mmol).
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add degassed dioxane/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture at 80-100 °C with vigorous stirring for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify by flash column chromatography.
-
-
Procedure (Microwave-Assisted):
-
Combine the reagents as above in a microwave vial.
-
Irradiate in a microwave reactor at 120-150 °C for 15-45 minutes.[6]
-
Workup and purify as described for conventional heating.
-
This reaction enables the formation of C-N bonds, introducing primary or secondary amines at the C4 position. This is a powerful method for modulating the basicity and solubility of the final compounds.[8][9]
-
Materials:
-
4-Chloro-5-(trifluoromethyl)pyridin-2-amine starting material (1.0 equivalent)
-
Amine (primary or secondary) (1.2-1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2-4 mol%)
-
Xantphos or BINAP (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3) (1.4-2.0 equivalents)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the chloropyridine (1.0 mmol), NaOtBu (1.4 mmol), Pd2(dba)3 (0.02 mmol), and Xantphos (0.04 mmol) to a flask.
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the vessel and heat to 90-110 °C for 6-24 hours, monitoring by LC-MS.
-
After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
-
| Coupling Partner | Reaction Type | Expected Product Structure | Typical Yield Range |
| Phenylboronic acid | Suzuki | 4-Phenyl-5-(trifluoromethyl)pyridin-2-amine | 60-85% |
| 3-Furylboronic acid | Suzuki | 4-(Furan-3-yl)-5-(trifluoromethyl)pyridin-2-amine | 55-75% |
| Morpholine | Buchwald-Hartwig | 4-(Morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-amine | 65-90% |
| Aniline | Buchwald-Hartwig | N4-phenyl-5-(trifluoromethyl)pyridine-2,4-diamine | 50-75% |
Table 2: Representative Cross-Coupling Reactions at the C4-Position.
Biological Screening Cascade
Once a library of derivatives is synthesized, a systematic screening cascade is essential to identify compounds with promising biological activity while simultaneously filtering out non-specific or cytotoxic molecules.
Figure 2: A tiered biological screening cascade workflow.
Tier 1 Protocol: General Cell Viability Assay (MTT Method)
This initial screen is critical for assessing the general cytotoxicity of the synthesized compounds. The MTT assay measures the metabolic activity of viable cells, which convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[10][11]
-
Materials:
-
Human cell line (e.g., HEK293 for general toxicity, or a cancer line like HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12][13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.[12]
-
MTT Addition: Add 10 µL of MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Tier 2 Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Given the prevalence of pyridine cores in kinase inhibitors, this is a high-priority target class.[2] This protocol describes a homogenous, luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[14]
-
Materials:
-
Kinase of interest (e.g., a panel of representative kinases)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in DMSO.[14]
-
Kinase Reaction:
-
In a white assay plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of kinase solution to each well and incubate for 10-15 minutes at room temperature (inhibitor pre-incubation).[15]
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[14]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence to percent inhibition relative to DMSO controls and plot against compound concentration to determine IC50 values.
-
| Compound ID | Cytotoxicity IC50 (µM) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| DERIV-001 | > 50 | 25 | 1,500 | >10,000 |
| DERIV-002 | 8.5 | 50 | 80 | 12,000 |
| DERIV-003 | > 50 | >10,000 | >10,000 | 450 |
Table 3: Example Data Output from Primary and Secondary Screens. (DERIV-001 shows promising potency and selectivity for Kinase A with low cytotoxicity).
Tier 2 Protocol: GPCR Functional Assay (Calcium Mobilization)
G Protein-Coupled Receptors (GPCRs) are another major therapeutic target class.[16][17][18] Many GPCRs, particularly those coupled to Gαq proteins, signal by increasing intracellular calcium levels. This can be measured using fluorescent calcium indicators.[19]
-
Materials:
-
HEK293 cells stably expressing the GPCR of interest (e.g., a Gq-coupled receptor).
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Black-walled, clear-bottom 96-well plates
-
-
Procedure:
-
Cell Seeding: Seed the engineered cells into black-walled plates and grow to confluence (typically 1-2 days).
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells, wash with assay buffer, and add 100 µL of the dye loading solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: After incubation, wash the cells gently to remove excess dye and add 100 µL of assay buffer.
-
Data Acquisition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure the baseline fluorescence, then add the test compounds or known agonist/antagonist controls and immediately begin measuring the fluorescence intensity over time (typically for 2-3 minutes).
-
Analysis: The change in fluorescence (peak minus baseline) indicates the calcium response. For agonists, plot the response against concentration to determine EC50. For antagonists, pre-incubate with compounds before adding a known agonist and measure the inhibition of the agonist's response to determine IC50.
-
Conclusion
The 4-Chloro-5-(trifluoromethyl)pyridin-2-amine scaffold is a privileged starting point for the development of novel chemical entities. The synthetic protocols detailed herein provide a robust and flexible platform for creating a diverse library of compounds by systematically exploring chemical space around the 2-amino and 4-chloro positions. By coupling this synthetic strategy with the tiered biological screening cascade, researchers can efficiently identify and prioritize compounds with desirable potency, selectivity, and low cytotoxicity. This integrated approach accelerates the hit-to-lead process in modern drug discovery programs.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
- Zhang, R., & Xie, X. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening.
- Reaction Biology. (n.d.). GPCR Assay Services.
- Ihara, H., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- Thermo Fisher Scientific. (n.d.). Cell-Based GPCR Reporter Assays.
- Joubert, J. (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
- NIH National Library of Medicine. (2013). Cell Viability Assays - Assay Guidance Manual.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- J Comb Chem. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- CLYTE Technologies. (2025).
- Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT.
- Creative Bioarray. (n.d.). GPCR Screening Services.
- Roche. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- ION Biosciences. (n.d.). Gαq GPCR assays.
- ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- ResearchGate. (2025). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
- BenchChem. (2025). Protocol for N-acylation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- ResearchGate. (2025).
- NIH National Library of Medicine. (n.d.).
- Wikipedia. (n.d.).
- Nampally, S. et al. (n.d.).
- NIH National Library of Medicine. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- BenchChem. (2025).
- NIH National Library of Medicine. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.
- ResearchGate. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
- Org Prep Daily. (2007).
- ResearchGate. (2025). ChemInform Abstract: Highly Regioselective Buchwald-Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries.
- NIH National Library of Medicine. (n.d.).
- BLDpharm. (n.d.). 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine.
- ResearchGate. (2025).
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Application Note: A Scalable and Robust Synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine for Pharmaceutical and Agrochemical Applications
Introduction
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a critical building block in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique electronic and structural properties, imparted by the trifluoromethyl and chloro substituents on the pyridine ring, make it an indispensable intermediate in the synthesis of a wide range of bioactive molecules.[2] This application note provides a detailed, scalable, and robust protocol for the synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, designed for researchers, scientists, and drug development professionals. The protocol is grounded in established chemical principles and incorporates practical insights for safe and efficient scale-up.
Synthetic Strategy: A Mechanistic Perspective
The chosen synthetic route for the scale-up production of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine involves the selective amination of a suitable dichlorinated pyridine precursor. This approach is favored for its reliability and the commercial availability of the starting materials. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction.
The reaction proceeds via the addition of ammonia (the nucleophile) to the electron-deficient pyridine ring, forming a Meisenheimer complex. The electron-withdrawing trifluoromethyl group at the 5-position and the chloro group at the 4-position significantly activate the pyridine ring towards nucleophilic attack, particularly at the 2-position. The subsequent departure of the chloride leaving group yields the desired 2-amino product. The selection of the 2,4-dichloro-5-(trifluoromethyl)pyridine starting material is strategic, as the chlorine atom at the 2-position is more labile and susceptible to displacement by ammonia compared to the chlorine at the 4-position.
Experimental Protocol: Scale-Up Synthesis
This protocol is designed for a multi-gram scale synthesis and can be adapted for larger-scale production with appropriate engineering controls.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-Dichloro-5-(trifluoromethyl)pyridine | ≥98% | Commercially Available | Starting material |
| Ammonium Hydroxide | 28-30% solution in water | ACS Reagent Grade | Nucleophile |
| 1,4-Dioxane | Anhydrous, ≥99.8% | ACS Reagent Grade | Solvent |
| Sodium Chloride | Saturated solution | Laboratory Grade | For work-up |
| Ethyl Acetate | ACS Reagent Grade | Laboratory Grade | For extraction |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Laboratory Grade | For drying |
Equipment
-
Jacketed glass reactor with overhead stirring, temperature probe, and condenser
-
Addition funnel
-
High-pressure reaction vessel (if conducting reaction at elevated temperatures and pressures)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven
Reaction Workflow
Caption: Experimental workflow for the synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.
Step-by-Step Procedure
-
Reactor Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel. Purge the reactor with an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Reactor: Charge the reactor with 2,4-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and 1,4-dioxane (5-10 volumes). Begin stirring to ensure a homogeneous solution.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Ammonia Addition: Slowly add ammonium hydroxide solution (28-30%, 5-10 eq) to the reactor via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, cool the reaction mixture to 10-15 °C and slowly quench by adding water (5-10 volumes).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 volumes).
-
Washing: Combine the organic layers and wash with a saturated sodium chloride solution (2 x 3 volumes) to remove any remaining aqueous components.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 4-Chloro-5-(trifluoromethyl)pyridin-2-amine as a solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Process Parameters and Scale-Up Considerations
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100 g - 1 kg) | Rationale & Justification |
| Temperature Control | Ice bath | Jacketed reactor with chiller | The amination reaction is exothermic. Precise temperature control is crucial to minimize side reactions and ensure safety. |
| Addition Rate | Manual addition via dropping funnel | Controlled addition via pump | Slow and controlled addition of the ammonia solution is necessary to manage the exotherm and prevent localized overheating. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Efficient mixing is essential to ensure homogeneity and good mass transfer between the aqueous and organic phases. |
| Work-up | Separatory funnel | Jacketed reactor with bottom outlet valve for phase separation | For larger volumes, a reactor with a bottom outlet simplifies the separation of aqueous and organic layers. |
| Purification | Recrystallization from flask | Crystallization vessel with controlled cooling | Controlled cooling during crystallization is key to achieving a desirable crystal size distribution and high purity. |
Analytical Characterization
The identity and purity of the final product should be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: To assess the purity of the crystalline solid.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.[3]
Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[3]
Handling Precautions:
-
Avoid contact with skin and eyes.[4] In case of contact, rinse immediately with plenty of water.[3]
-
Do not ingest.[5] If swallowed, seek immediate medical attention.[5]
-
Wash hands thoroughly after handling.[3]
Storage: Store 4-Chloro-5-(trifluoromethyl)pyridin-2-amine in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4][5]
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[3][5]
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. By following the detailed steps and considering the scale-up recommendations, researchers and drug development professionals can confidently produce this valuable intermediate with high purity and yield. The emphasis on safety and analytical validation ensures a robust and reproducible process, facilitating the advancement of pharmaceutical and agrochemical research and development.
References
-
National Center for Biotechnology Information. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Retrieved from [Link]
-
ACS Publications. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
- Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
-
National Center for Biotechnology Information. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
ACS Publications. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]
- Google Patents. (2014, May 15). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
Journal of Applied Pharmaceutical Science. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Retrieved from [Link]
-
Autech. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine: A Key Intermediate for Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this challenging substrate. The presence of an electron-deficient pyridine ring, a trifluoromethyl group, a reactive chloro leaving group, and a coordinating amine functionality presents a unique set of challenges that require careful consideration of reaction parameters.
This document moves beyond a simple recitation of steps. It delves into the "why" behind experimental choices, offering a framework for rational troubleshooting and optimization based on established mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Chloro-5-(trifluoromethyl)pyridin-2-amine a challenging substrate for Suzuki coupling?
This substrate presents a confluence of electronic and steric challenges:
-
Electron-Deficient Heterocycle: The pyridine nitrogen and the powerful electron-withdrawing trifluoromethyl group significantly reduce the electron density of the aromatic ring. This makes the crucial first step of the catalytic cycle, oxidative addition of the palladium catalyst to the C-Cl bond, more difficult compared to electron-rich or even simple chlorobenzene substrates.[1]
-
Strength of the C-Cl Bond: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, which has a higher bond dissociation energy.[1][2] Overcoming this activation barrier often requires highly active catalyst systems.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen, as well as the primary amine at the 2-position, can coordinate to the palladium center.[3] This coordination can sequester the catalyst, leading to deactivation and low conversion rates.
-
Potential for Side Reactions: The presence of the amine and the trifluoromethyl group can influence the stability of intermediates and promote side reactions like protodeboronation of the boronic acid partner.[3][4]
Q2: I'm observing low to no yield. What is the most likely cause?
Low or no yield with this substrate is typically traced back to an inefficient catalyst system or suboptimal reaction conditions that fail to overcome the high activation energy of the C-Cl bond.
-
Inactive Catalyst System: The primary culprit is often the failure of the oxidative addition step.[5] This can be due to a palladium precatalyst that isn't efficiently reduced to the active Pd(0) state, or a ligand that is not sufficiently electron-rich or bulky to promote the reaction. For challenging substrates like electron-deficient chlorides, standard catalysts like Pd(PPh₃)₄ may be ineffective.[1][6]
-
Ineffective Base: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boron reagent to the palladium catalyst.[7][8][9] If the base is too weak, poorly soluble in the reaction medium, or sterically hindered, this step can become rate-limiting, stalling the catalytic cycle.
-
Suboptimal Temperature: Due to the strength of the C-Cl bond, higher reaction temperatures (typically 80-120 °C) are often necessary to drive the oxidative addition.[1][10] If the temperature is too low, the reaction may not initiate.
Q3: How do I select the right catalyst and ligand for this substrate?
The key is to use a highly active catalytic system designed for challenging aryl chlorides. This usually involves a palladium source paired with a bulky, electron-rich phosphine ligand.
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective Pd(II) and Pd(0) sources respectively, they require an appropriate ligand to be effective. Pre-formed palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) can offer greater reliability and activity.
-
Ligands: The development of biaryl phosphine ligands (often called "Buchwald ligands") has been a breakthrough for the coupling of aryl chlorides.[1][11][12] These ligands possess two key features:
For 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, ligands like XPhos , SPhos , or RuPhos are excellent starting points.[6][11]
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause | Recommended Troubleshooting Steps |
| No or Low Conversion | Inactive Catalyst System: Oxidative addition is failing. | 1. Switch to a specialized ligand: If using a general-purpose ligand like PPh₃, switch to a bulky, electron-rich Buchwald-type ligand (e.g., XPhos, SPhos).[1][11] 2. Increase Catalyst Loading: Try increasing the catalyst and ligand loading from 1-2 mol% to 3-5 mol%. 3. Increase Temperature: Gradually increase the reaction temperature in 10-15 °C increments, ensuring it does not exceed the solvent's boiling point.[10] |
| Reaction Stalls | Catalyst Deactivation: Pyridine or amine nitrogen is poisoning the palladium.[3] | 1. Use a Bulky Ligand: The steric bulk of ligands like XPhos can create a "pocket" around the palladium, hindering coordination from the substrate's nitrogen atoms.[13] 2. Consider a Weaker, More Soluble Base: A very strong, insoluble base can lead to localized high pH, potentially promoting catalyst decomposition. Try switching from K₃PO₄ to Cs₂CO₃.[6] |
| Significant Side Products | Protodeboronation: The boronic acid is being converted to the corresponding arene.[3][4] | 1. Use Anhydrous Conditions: Ensure all reagents and the solvent are rigorously dried. Minimize the amount of water if it's used as a co-solvent. 2. Switch Boron Reagent: Boronic esters (e.g., pinacol esters) or trifluoroborate salts (MIDA boronates) are often more stable to protodeboronation than boronic acids.[2][14] 3. Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from K₃PO₄ to K₂CO₃ or Cs₂CO₃. |
| Homocoupling: The boronic acid is coupling with itself to form a biaryl byproduct. | 1. Degas Thoroughly: This side reaction is often promoted by oxygen.[3] Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[15] 2. Check Reagent Purity: Impurities in the boronic acid can sometimes initiate homocoupling. | |
| Dehalogenation: The chloro group is being replaced by a hydrogen atom. | 1. Re-evaluate Base/Solvent: This can sometimes be promoted by certain base and solvent combinations, particularly those containing sources of hydride. Ensure your solvent is pure. 2. Lower Temperature: If the desired coupling is proceeding but dehalogenation is competitive, slightly lowering the temperature may favor the desired pathway. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle. Understanding these steps is key to effective troubleshooting.[5][16][17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
When encountering issues, a logical progression of checks can quickly identify the root cause.
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
Experimental Protocols
Protocol 1: Recommended Starting Conditions
This protocol is designed as a robust starting point for the coupling of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, employing a modern, highly active catalyst system.
Materials:
-
4-Chloro-5-(trifluoromethyl)pyridin-2-amine
-
Arylboronic Acid (1.2 - 1.5 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 equiv.), the arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and XPhos, then add this mixture to the reaction vessel.
-
Inerting: Seal the vessel and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start at 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3] A typical reaction time is 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Alternative Conditions for Persistent Issues
If the starting protocol fails or gives low yields, consider using a pre-formed palladacycle and a different base/solvent system.
Materials:
-
4-Chloro-5-(trifluoromethyl)pyridin-2-amine
-
Arylboronic acid pinacol ester (1.5 equiv.)
-
XPhos Pd G3 (Buchwald precatalyst) (3-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)
-
Anhydrous, degassed tert-Amyl alcohol or CPME (Cyclopentyl methyl ether)
Procedure:
-
Reaction Setup: To a dry reaction vial under an inert atmosphere, add 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 equiv.), the arylboronic acid pinacol ester, Cs₂CO₃, and the XPhos Pd G3 precatalyst.
-
Inerting: Seal the vial, then evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction & Monitoring: Heat to 100-110 °C with vigorous stirring and monitor as described in Protocol 1.
-
Work-up & Purification: Follow the work-up and purification steps as outlined in Protocol 1.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Funes-Ardoiz, I., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Funes-Ardoiz, I., et al. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available from: [Link]
-
De Meijere, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of Organometallic Chemistry. Available from: [Link]
-
Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available from: [Link]
-
Funes-Ardoiz, I., et al. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Available from: [Link]
-
Nielsen, D., et al. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available from: [Link]
-
Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. Available from: [Link]
-
Krchnak, V., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from: [Link]
-
ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Available from: [Link]
-
Gurjar, M., et al. (2012). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. Available from: [Link]
-
Hirai, M., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available from: [Link]
-
Shields, J., et al. (2015). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PMC - NIH. Available from: [Link]
-
ResearchGate. (2021). Optimization of the conditions for the Suzuki–Miyaura coupling reaction... Available from: [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]
-
Molander, G. & Retsch, W. (2007). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. Available from: [Link]
-
Dreher, S., et al. (2009). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. Available from: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Available from: [Link]
-
Reddit. (2025). Problems with Suzuki coupling. Available from: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]
-
ResearchGate. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Available from: [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction a. Available from: [Link]
-
Wang, X., et al. (2019). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available from: [Link]
-
ResearchGate. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald Phosphine Ligands [merckmillipore.com]
- 12. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Reactions with 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Buchwald-Hartwig amination of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. This substrate presents a unique set of challenges due to its electronic and structural properties. This document provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format to guide you through optimizing this difficult transformation.
Understanding the Challenge: The Substrate's Profile
The target substrate, 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, is a particularly challenging coupling partner for the Buchwald-Hartwig reaction for several key reasons:
-
Electron-Deficient Heteroaromatic Ring: The pyridine nitrogen, in concert with the strongly electron-withdrawing chloro and trifluoromethyl groups, significantly reduces the electron density of the aromatic ring. This can make the initial, often rate-limiting, oxidative addition of the palladium(0) catalyst to the C-Cl bond energetically demanding.
-
Potential for Catalyst Inhibition: The presence of the 2-amino group and the pyridine nitrogen creates a bidentate chelation site. This can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the catalyst and inhibiting turnover.
-
Reduced Nucleophilicity of the Amine: The electron-withdrawing trifluoromethyl group diminishes the nucleophilicity of the 2-amino group, which can slow down the subsequent steps in the catalytic cycle following oxidative addition.
This guide will address these core issues through a series of frequently asked questions, providing both the underlying chemical principles and actionable experimental solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows no conversion of the starting material. Where should I start troubleshooting?
Failure to initiate the reaction typically points to a problem with the catalytic cycle's primary steps: the formation of the active Pd(0) catalyst or the oxidative addition.
Root Cause Analysis:
The most likely culprit is an inactive catalyst or conditions that are not sufficiently forcing for the oxidative addition to the electron-deficient C-Cl bond. Oxygen is a known inhibitor of the Pd(0) catalyst, and its presence, even in trace amounts, can be detrimental.
Troubleshooting Protocol:
-
Ensure a Rigorously Inert Atmosphere:
-
Degas Your Solvent: Sparge your solvent (e.g., toluene, dioxane) with argon or nitrogen for at least 30 minutes prior to use.
-
Use Schlenk Technique: Assemble your reaction under a positive pressure of an inert gas. All reagents should be added under a counterflow of argon or nitrogen.
-
Check for Leaks: Ensure all joints in your glassware are properly sealed.
-
-
Evaluate Your Palladium Source and Ligand:
-
Palladium Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, which requires in situ reduction to Pd(0), consider switching to a more reliable Pd(0) source like Pd₂(dba)₃ or, even better, a commercially available pre-catalyst (e.g., a G3 or G4 palladacycle). These pre-catalysts are designed for the efficient generation of the active monoligated Pd(0) species.[1]
-
Ligand Selection: Standard phosphine ligands are often inadequate for activating C-Cl bonds. For this challenging substrate, you need a bulky, electron-rich ligand.
-
Recommended Ligand Screening:
| Ligand Class | Specific Examples | Rationale for Use with 4-Chloro-5-(trifluoromethyl)pyridin-2-amine |
| Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | These ligands are sterically demanding and electron-rich, which promotes the oxidative addition to the C-Cl bond and facilitates the reductive elimination step.[2] |
| Ferrocenylphosphines (Josiphos-type) | CyPF-tBu | These have shown excellent performance for the coupling of heteroaryl chlorides with primary amines. The bidentate nature can help prevent catalyst deactivation by the pyridine substrate.[3] |
| Carbazole-based | BippyPhos | These have also been identified as effective in challenging aminations. |
Experimental Protocol: Initial Reaction Setup
-
To an oven-dried Schlenk flask under argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%).
-
Add the base (e.g., NaOtBu, 1.5 equivalents).
-
Add 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 equivalent) and the coupling partner (1.2 equivalents).
-
Add degassed, anhydrous toluene or dioxane.
-
Heat the reaction to 100-110 °C and monitor by TLC or LC-MS.
Q2: I'm observing the formation of hydrodehalogenation byproduct (5-(trifluoromethyl)pyridin-2-amine). What is causing this and how can I prevent it?
The formation of the hydrodehalogenated product is a common side reaction in Buchwald-Hartwig aminations, particularly with challenging substrates.
Root Cause Analysis:
Hydrodehalogenation can occur through a β-hydride elimination pathway from the palladium-amido complex, which competes with the desired reductive elimination. It can also arise from reactions involving trace water or other proton sources.
Troubleshooting Workflow:
Caption: Troubleshooting flow for hydrodehalogenation.
Detailed Recommendations:
-
Ligand Choice: The steric bulk of the ligand plays a crucial role in favoring reductive elimination over β-hydride elimination. If you are using a less bulky ligand, switch to one of the recommended biarylphosphine ligands like XPhos or RuPhos.
-
Base Selection: While strong bases like NaOtBu are often necessary, they can sometimes promote side reactions. Consider switching to Lithium bis(trimethylsilyl)amide (LHMDS). LHMDS is a strong, yet sterically hindered base that has been shown to be effective in couplings with base-sensitive functional groups. In some cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system and potentially higher temperatures.
-
Reagent Purity: Ensure your amine coupling partner is free of impurities that could act as hydrogen donors. Also, verify that your solvent and base are scrupulously dry.
Q3: The reaction is very slow and stalls at low conversion. How can I increase the reaction rate?
A sluggish reaction points to a slow step in the catalytic cycle, which for this substrate is likely either the oxidative addition or the reductive elimination.
Root Cause Analysis:
-
Slow Oxidative Addition: As discussed, the electron-deficient nature of the pyridine ring makes this step difficult.
-
Catalyst Deactivation: The bidentate nature of the 2-aminopyridine can bind too strongly to the palladium center, creating a "dead" or off-cycle complex.[3]
-
Poor Solubility: Insolubility of any of the reagents, particularly the base, can lead to slow and irreproducible reaction rates.[1]
Catalytic Cycle and Deactivation Pathway:
Caption: Buchwald-Hartwig cycle and potential deactivation.
Optimization Strategies:
-
Solvent and Base Combination:
-
Solvent: Toluene and 1,4-dioxane are good starting points. If solubility is an issue, consider a more polar aprotic solvent like CPME or a mixture of solvents.
-
Base: Ensure your base is of high purity and, if it is a solid, that it is finely powdered to maximize surface area. In some cases, a soluble organic base like DBU can be used in combination with a weaker inorganic base, but this requires careful optimization.
-
-
Increase Catalyst and Ligand Loading: For particularly stubborn couplings, increasing the catalyst loading from 2 mol% to 5 mol% and maintaining a 2:1 ligand-to-palladium ratio can overcome slow turnover.
-
Temperature: While higher temperatures can increase the rate, they can also promote decomposition and side reactions. A systematic approach is best: start at 100 °C and, if the reaction is clean but slow, incrementally increase the temperature to 110-120 °C.
Experimental Protocol: Re-screening Conditions
-
Set up parallel reactions in vials.
-
Screen Ligands: Test XPhos, RuPhos, and a Josiphos-type ligand.
-
Screen Bases: For each ligand, test NaOtBu, LHMDS, and K₃PO₄.
-
Screen Solvents: Run the most promising ligand/base combinations in both toluene and 1,4-dioxane.
-
Monitor all reactions at regular intervals by LC-MS to determine the optimal conditions for both conversion and minimizing byproduct formation.
Summary Table of Recommended Starting Conditions
| Parameter | Recommendation | Rationale & Citation |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Pre-catalyst | Provides a reliable source of active Pd(0) and avoids issues with incomplete in situ reduction.[1] |
| Ligand | XPhos, RuPhos, or CyPF-tBu (Josiphos-type) | Bulky, electron-rich ligands are required for C-Cl bond activation and to favor reductive elimination.[2][3] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are necessary to deprotonate the amine. LHMDS can be beneficial for base-sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Common aprotic solvents for this reaction. Ensure reagents are soluble.[1] |
| Temperature | 100 - 110 °C | Sufficiently high to promote oxidative addition without causing significant thermal decomposition. |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Oxygen deactivates the Pd(0) catalyst. |
References
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl₂]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]
-
Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(10), 1948–1954. [Link]
-
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. [Link]
-
Yin, J., & Buchwald, S. L. (2000). A General and Practical Method for the C-N Bond Formation. Journal of the American Chemical Society, 122(48), 12051–12052. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Palladium(0). Journal of the American Chemical Society, 129(25), 7894–7905. [Link]
-
Stradiotto, M., & Tardiff, B. J. (2012). Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos. The Journal of Organic Chemistry, 77(2), 1056–1071. [Link]
-
Nolan, S. P., & Navarro, O. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(10), 3173–3180. [Link]
-
Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902. [Link]
-
Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
-
Wagaw, S., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method for the Palladium-Catalyzed Amination of Bromopyridines. The Journal of Organic Chemistry, 62(5), 1268–1271. [Link]
-
Chemler, S. R., & Hartwig, J. F. (2002). Palladium-Catalyzed Amination of Aryl Halides and Sulfonates. In Modern Arene Chemistry (pp. 305-343). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 3(17), 2729–2732. [Link]
Sources
Technical Support Center: Synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Welcome to the technical support center for the synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical building block. My aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Synthetic Challenge
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a valuable intermediate in the pharmaceutical and agrochemical industries. Its synthesis, most commonly achieved through the nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-(trifluoromethyl)pyridine with an ammonia source, presents a significant challenge in regioselectivity. The two chlorine atoms on the pyridine ring are both susceptible to nucleophilic attack, leading to the potential formation of an undesired isomeric byproduct. This guide will focus on understanding and mitigating the formation of this key impurity.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm observing a significant amount of an isomeric byproduct in my reaction. How can I identify it and what is its origin?
Answer: The most common byproduct in the amination of 2,4-dichloro-5-(trifluoromethyl)pyridine is the constitutional isomer, 2-amino-4-chloro-5-(trifluoromethyl)pyridine .
Causality: The formation of this isomer is a direct consequence of the competing nucleophilic attack of the amine at the C2 and C4 positions of the pyridine ring. The electronic properties of the pyridine ring, influenced by the electron-withdrawing trifluoromethyl group and the ring nitrogen, activate both chlorine atoms for substitution. The ratio of the desired product to the isomeric byproduct is highly dependent on the reaction conditions.
Identification:
-
1H NMR Spectroscopy: The aromatic protons of the two isomers will exhibit distinct chemical shifts and coupling patterns.
-
Mass Spectrometry: Both isomers will have the same molecular weight, but their fragmentation patterns may differ slightly.
-
Chromatography: Techniques like HPLC and GC can often separate the two isomers, appearing as distinct peaks. Co-injection with a known standard of the undesired isomer, if available, can confirm its identity.
FAQ 2: My reaction is showing low conversion, with a significant amount of unreacted starting material. What are the likely causes?
Answer: Low conversion in the amination of 2,4-dichloro-5-(trifluoromethyl)pyridine can stem from several factors.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Reaction Temperature | The SNAr reaction requires sufficient thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or HPLC. |
| Inadequate Mixing | In heterogeneous reactions (e.g., with aqueous ammonia), poor mixing can limit the contact between reactants. | Ensure vigorous stirring throughout the reaction. For laboratory-scale reactions, a magnetic stir bar and stir plate should be sufficient. For larger scale, mechanical stirring is recommended. |
| Deactivation of the Nucleophile | If using a salt of the amine, the free base concentration might be too low. | If applicable, consider using a stronger, non-nucleophilic base to deprotonate the amine salt in situ. |
| Purity of Starting Material | Impurities in the 2,4-dichloro-5-(trifluoromethyl)pyridine can inhibit the reaction. | Ensure the starting material is of high purity. If necessary, purify it by recrystallization or column chromatography before use. |
FAQ 3: I'm observing the formation of a di-amino substituted byproduct. How can I prevent this?
Answer: The formation of 2,4-diamino-5-(trifluoromethyl)pyridine is a result of over-reaction, where a second amination occurs on the initially formed product.
Mitigation Strategies:
-
Stoichiometry Control: Use a controlled amount of the aminating agent. A slight excess is often necessary to drive the reaction to completion, but a large excess should be avoided.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further substitution.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the second substitution, which may have a higher activation energy.
Experimental Protocols
Protocol 1: Regioselective Amination of 2,4-dichloro-5-(trifluoromethyl)pyridine
This protocol is designed to favor the formation of the desired 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.
Materials:
-
2,4-dichloro-5-(trifluoromethyl)pyridine
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane
-
Autoclave or sealed reaction vessel
Procedure:
-
In a high-pressure reaction vessel, combine 2,4-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and 1,4-dioxane.
-
Add aqueous ammonia (5-10 eq).
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Maintain the temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC analysis of aliquots.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the vessel in a fume hood.
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. A patent for a similar compound suggests using a gradient of n-hexane and methylene chloride on silica gel.[1]
Protocol 2: Purification of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine by Column Chromatography
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Glass column and other standard chromatography equipment
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 100% n-hexane and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.
Visualizing the Reaction and Byproduct Formation
The following diagram illustrates the primary reaction pathway and the formation of the main isomeric byproduct.
Caption: Synthetic pathways for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.
Troubleshooting Workflow
This workflow provides a systematic approach to addressing common issues in the synthesis.
Caption: A step-by-step guide to troubleshooting common synthesis problems.
References
-
PubChem Compound Summary for CID 607248, 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. National Center for Biotechnology Information. [Link]
- 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Regioselective 2-Amination of Polychloropyrimidines. Organic Letters. [Link]
Sources
Technical Support Center: Purification of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine Derivatives
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis and purification of 4-chloro-5-(trifluoromethyl)pyridin-2-amine and its analogs. These compounds are critical building blocks in the development of modern agrochemicals and pharmaceuticals, largely due to the unique physicochemical properties conferred by the trifluoromethyl group and the pyridine core.[1][2] However, their purification is often non-trivial, presenting challenges that can impact yield, purity, and project timelines.
The inherent basicity of the 2-amino group, combined with the strong electron-withdrawing nature of the trifluoromethyl substituent, creates a unique chemical entity that requires specialized purification strategies.[1][3] This document provides in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format to address the specific issues encountered during the purification of this important class of molecules.
Section 1: Frequently Asked Questions - Initial Analysis & Impurity Profiling
A successful purification strategy begins with a thorough understanding of the crude reaction mixture. Identifying potential impurities allows for the rational selection of a purification method.
Q: What are the most common impurities I can expect from the synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine derivatives?
A: Your impurity profile will be highly dependent on the specific synthetic route. However, several classes of impurities are common. These can arise from incomplete reactions, side-reactions, or subsequent degradation.
| Impurity Class | Specific Example(s) | Likely Origin | Key Characteristics & Impact on Purification |
| Unreacted Starting Materials | Precursor pyridines, aminating agents. | Incomplete reaction conversion. | Polarity can be significantly different from the product, often removable by a simple aqueous work-up or flash chromatography. |
| Isomeric Byproducts | e.g., 2-Chloro-3-(trifluoromethyl)pyridin-4-amine | Non-regioselective steps in the synthesis. | Often have very similar polarity and solubility to the desired product, making them the most challenging impurities to remove. May require high-resolution chromatography or fractional recrystallization. |
| Over-halogenated Species | Dichloro- or trichloro- (trifluoromethyl)pyridines | Harsh halogenation conditions.[4] | Typically less polar than the desired aminopyridine. Usually separable by standard silica gel chromatography. |
| Hydrolysis Products | 4-Hydroxy-5-(trifluoromethyl)pyridin-2-amine | Reaction with water during work-up or on acidic silica gel. | Significantly more polar than the chloro-analog. May streak badly on silica gel. |
| Residual Reagents/Catalysts | Phase-transfer catalysts, inorganic salts, acids/bases. | Carried over from the reaction and work-up. | Most inorganic salts are removed with an aqueous wash. Soluble organic reagents may require chromatography. |
Q: How can I quickly assess the purity and complexity of my crude product before committing to a large-scale purification?
A: Thin Layer Chromatography (TLC) is an indispensable tool for initial purity assessment.
-
Select a Solvent System: A good starting point is a mixture of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane). For these amine derivatives, a 70:30 mixture of Hexane:Ethyl Acetate is a common starting point.
-
Add a Basic Modifier: To get a true sense of separability and prevent streaking on the TLC plate (which is coated in acidic silica), add a small amount of triethylamine (TEA) or ammonium hydroxide to your TLC developing chamber. Just 1-2 drops in the chamber is often sufficient. This deactivates the acidic silanol groups and gives a more accurate picture of the separation you can achieve on a column.[3][5][6]
-
Visualize: View the developed plate under UV light (254 nm). Many pyridine derivatives are UV-active. After UV, stain the plate using a potassium permanganate (KMnO₄) dip, which will visualize a wide range of organic compounds.
-
Interpret: A single spot indicates high purity. Multiple spots suggest the presence of impurities. Streaking, even with a basic modifier, indicates a very polar compound or strong interaction with the silica, signaling that column chromatography may be challenging.
Section 2: Troubleshooting Guide - Column Chromatography
Column chromatography is the most common purification technique for these derivatives. However, the basic amine functionality is the primary source of difficulty.
Q: My compound is streaking severely on the silica gel column, and my final fractions are impure. What is happening and how do I stop it?
A: This is the most frequently encountered issue. The root cause is an acid-base interaction between the basic nitrogen of your aminopyridine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][7] This strong, non-ideal interaction leads to poor peak shape (tailing or streaking) and often results in low recovery as the product can become irreversibly adsorbed.[7]
Solutions:
-
Deactivate the Silica Gel with a Basic Modifier (Most Common): The most effective and routine solution is to add a competing base to your mobile phase. This base will preferentially interact with the acidic sites on the silica, allowing your compound to travel through the column unimpeded.
-
Method: Add 0.5% to 1% triethylamine (TEA) to your entire mobile phase (e.g., for 1 L of 80:20 Hexane:EtOAc, add 5-10 mL of TEA). Critically, you must also pre-treat or "flush" the packed column with this modified eluent before loading your sample. This ensures the entire stationary phase is neutralized.[3][6]
-
-
Use an Alternative Stationary Phase: If basic modifiers are not providing adequate separation or are incompatible with your molecule, consider a different stationary phase.
-
Basic Alumina: Alumina is generally basic or neutral and eliminates the acidic interaction problem. It can, however, have different selectivity compared to silica.[8]
-
Amine-Functionalized Silica: This is a more specialized and expensive option but can be very effective. The bonded amine groups on the silica surface prevent interaction with the acidic backbone.[3][8]
-
-
Switch to Reversed-Phase Chromatography: If your compound and its impurities have sufficient solubility in water/acetonitrile or water/methanol, reversed-phase (e.g., C18 silica) can be an excellent option. For basic amines, it is often beneficial to use a mobile phase buffered at a high pH (e.g., using ammonium hydroxide) to keep the amine in its neutral, more retentive form.[3]
Q: My recovery from the column is very low. Where did my compound go?
A: This is another symptom of the strong acid-base interaction with silica gel. Your compound is likely stuck irreversibly to the top of the column. The solutions are the same as for streaking: use a basic modifier in your eluent or switch to a more inert stationary phase like alumina. If you have already run a column without a modifier and suspect this has happened, you may be able to recover some material by flushing the column with a very polar, basic solvent system, such as 5-10% ammonium hydroxide in methanol, but this material will likely be contaminated with dissolved silica.
Section 3: Troubleshooting Guide - Recrystallization
For solid crude products, recrystallization can be a highly effective and scalable purification method.
Q: I can't find a suitable solvent for recrystallization. My compound is either soluble in everything or nothing.
A: This is a common challenge. The solution is often a two-solvent system.
-
Identify a "Soluble" Solvent: Find a solvent that dissolves your compound readily, even at room temperature. Common choices include Dichloromethane (DCM), Ethyl Acetate, or Acetone.
-
Identify an "Anti-Solvent": Find a solvent in which your compound is poorly soluble. This is typically a non-polar solvent like Hexanes, Heptane, or Pentane.
-
Perform the Recrystallization: Dissolve your crude material in the minimum amount of the hot "soluble" solvent. Then, slowly add the "anti-solvent" dropwise to the hot solution until you see persistent cloudiness (turbidity). Add a few more drops of the "soluble" solvent to redissolve the precipitate and then allow the mixture to cool slowly. This method often produces high-quality crystals.
Q: My product "oiled out" of the solution instead of forming crystals. What should I do?
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or a low-melting eutectic mixture of your compound and impurities).
-
Solution 1: Use More Solvent. Your solution may be too concentrated. Re-heat the mixture to redissolve the oil and add more of the primary solvent before allowing it to cool again, more slowly this time.
-
Solution 2: Lower the Cooling Temperature. Try cooling the solution very slowly, perhaps by placing the flask in a warm water bath and allowing the entire apparatus to cool to room temperature overnight before moving to an ice bath.
-
Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Section 4: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine (TEA) Modifier
-
TLC Analysis: Determine the optimal eluent system by TLC, remembering to add a drop of TEA to the developing chamber. Aim for an Rf value of ~0.25-0.35 for your desired compound.
-
Column Packing: Select an appropriate size flash column. Slurry pack the silica gel using your chosen mobile phase (e.g., 80:20 Hexane:EtOAc) that already contains 1% TEA.
-
Equilibration: After packing, flush the column with at least 2-3 column volumes of the TEA-modified eluent. This step is critical to ensure the entire stationary phase is neutralized before the sample is loaded.
-
Sample Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add silica gel (2-3 times the mass of your crude product), and evaporate the solvent completely. Carefully load the resulting free-flowing powder onto the top of the packed column.
-
Elution & Fraction Collection: Begin elution with the TEA-modified mobile phase. Collect fractions and monitor them by TLC.
-
Work-up: Combine the pure fractions. The TEA is volatile and will be removed along with the mobile phase solvents on a rotary evaporator.
Protocol 2: Systematic Recrystallization Solvent Screening
-
Preparation: Place a small amount (~20-30 mg) of your crude material into several small test tubes.
-
Single Solvent Screening: To each tube, add a different solvent (e.g., Ethanol, Isopropanol, Toluene, Ethyl Acetate, Acetonitrile) dropwise at room temperature. Note solubility.
-
Hot Solubility Test: If insoluble at room temperature, heat the test tube in a sand bath or heating block. If the compound dissolves when hot but precipitates upon cooling, you have found a potential single-solvent system.
-
Two-Solvent System Test: If the compound is too soluble in a solvent (e.g., Ethyl Acetate), add a few drops of an anti-solvent (e.g., Hexanes) at room temperature to see if a precipitate forms. This identifies a potential two-solvent pair.
-
Scale-Up: Once a promising solvent or solvent system is identified, perform a larger scale recrystallization based on your findings.
Section 5: Visualization of Workflows
Diagram 1: Purification Strategy Selection
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Improving yield and purity of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Welcome to the dedicated support center for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges, thereby improving both the yield and purity of this critical building block.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis and purification of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. Each solution is grounded in chemical principles to explain the causality behind the recommended actions.
Issue 1: Consistently Low Yield (<60%)
Q: My amination reaction of 2,4-dichloro-5-(trifluoromethyl)pyridine with aqueous ammonia is resulting in low yields. What are the primary causes and how can I optimize the reaction?
A: Low yields in this nucleophilic aromatic substitution (SNAr) are typically traced back to three main areas: reaction conditions, starting material quality, or incomplete conversion. The pyridine ring, activated by the electron-withdrawing trifluoromethyl group, is susceptible to amination, but the reaction's efficiency is highly dependent on precise control.[1]
Potential Causes & Solutions:
-
Suboptimal Temperature and Pressure: The amination of chlorinated pyridines often requires elevated temperatures and pressures to proceed efficiently.[2][3] Using a sealed autoclave is critical to maintain the concentration of ammonia in the reaction mixture and drive the reaction forward.[2]
-
Recommendation: Gradually increase the reaction temperature in increments of 10°C (e.g., from 100°C to 130°C) and monitor the reaction progress by LC-MS. Ensure your reaction vessel is properly sealed to maintain internal pressure, which is crucial for reactions involving volatile reagents like ammonia.[4]
-
-
Incomplete Reaction: Insufficient reaction time is a common culprit. SNAr reactions on heteroaromatic rings can be slower than anticipated.
-
Recommendation: Extend the reaction time. Take aliquots at regular intervals (e.g., every 4-6 hours) and analyze them by TLC or LC-MS to determine the point at which the consumption of starting material plateaus.
-
-
Poor Starting Material Purity: The purity of your 2,4-dichloro-5-(trifluoromethyl)pyridine is paramount. Impurities can interfere with the reaction or introduce contaminants that complicate purification.
-
Recommendation: Verify the purity of the starting material using NMR or GC-MS. If necessary, purify the dichloropyridine precursor by distillation or recrystallization before use.[2]
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing and resolving low reaction yields.
Issue 2: Formation of Isomeric Impurities
Q: My final product is contaminated with an isomeric amine. How can I minimize the formation of this byproduct?
A: The formation of isomeric products is a classic challenge in regioselective synthesis. When starting from 2,4-dichloro-5-(trifluoromethyl)pyridine, the nucleophilic attack by ammonia can theoretically occur at either the C2 or C4 position. The electronic and steric environment dictates the preferred site of attack. The trifluoromethyl group at C5 strongly activates the adjacent C4 position, making it the primary site for substitution. However, substitution at the C2 position can still occur, leading to the formation of 2-amino-4-chloro-5-(trifluoromethyl)pyridine.
Strategies for Improving Regioselectivity:
-
Temperature Control: Reaction temperature can influence selectivity. Lowering the temperature may favor the thermodynamically more stable product, though this can significantly slow the reaction rate.
-
Recommendation: Perform a temperature screening study, starting at a lower temperature (e.g., 80-90°C) and analyzing the isomeric ratio. A balance must be struck between selectivity and an acceptable reaction time.[3]
-
-
Choice of Aminating Agent: While aqueous ammonia is common, other ammonia sources or amination reagents could offer different selectivity profiles.
-
Recommendation: Consider using a protected amine source followed by deprotection, or explore alternative amination conditions described in the literature for similar substrates, such as Buchwald-Hartwig amination, which can offer high regioselectivity under milder conditions.[2]
-
-
Starting Material Selection: If feasible, starting with a precursor that eliminates ambiguity can be the most effective solution. For instance, using 2-amino-4-chloro-5-(trifluoromethyl)pyridine and performing a subsequent reaction at the chloro position would avoid this specific isomeric issue. However, the synthesis of 3-chloro-5-(trifluoromethyl)pyridin-2-amine from 2,3-dichloro-5-(trifluoromethyl)pyridine is a more direct and reported route, where amination preferentially occurs at the C2 position.[4][5]
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify the final product. Column chromatography gives poor separation from a closely-eluting impurity, and recrystallization attempts have failed.
A: Purifying polar, crystalline compounds like 4-Chloro-5-(trifluoromethyl)pyridin-2-amine can be challenging, especially when impurities have similar physicochemical properties. A multi-step approach is often necessary.
Purification Troubleshooting:
-
Recrystallization Optimization: A failed recrystallization is often due to an inappropriate solvent system.
-
Recommendation: Conduct a systematic solvent screen. The ideal solvent will dissolve the compound when hot but not when cold. Test a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, isopropanol, ethanol/water mixtures). For a stubborn impurity, a two-solvent system (one in which the product is soluble, one in which it is not) is often effective.
-
-
Chromatography Method Development:
-
Recommendation 1 (Flash Chromatography): If standard silica gel chromatography is failing, consider switching the mobile phase system. A shallow gradient or isocratic elution with a finely-tuned solvent mixture (e.g., ethyl acetate/hexanes with a small percentage of triethylamine to reduce peak tailing) can improve resolution.
-
Recommendation 2 (Reversed-Phase HPLC): For high-purity requirements, semi-preparative reversed-phase HPLC is an excellent, albeit more resource-intensive, option. A C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point.[6]
-
-
Alternative Purification: Melt Crystallization: For thermally stable compounds, melt crystallization can be a powerful, solvent-free purification technique capable of achieving very high purity. This method separates components based on their melting points and is particularly effective for removing closely related isomers.[7]
Decision Tree for Purification Method
Caption: A decision-making guide for selecting an appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the amination reaction?
A1: The synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine from a dichlorinated precursor proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key features are:
-
Activation: The pyridine ring is electron-deficient, and this is further enhanced by the strongly electron-withdrawing trifluoromethyl (-CF3) group.[1] This makes the carbon atoms attached to the chlorine atoms highly electrophilic.
-
Nucleophilic Attack: The ammonia molecule (NH3), a nucleophile, attacks one of the electrophilic carbon atoms bearing a chlorine atom. This forms a negatively charged intermediate known as a Meisenheimer complex.
-
Rearomatization: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the final aminated product.
Q2: What are the primary safety considerations when running this synthesis?
A2: There are several critical safety points to consider:
-
High-Pressure Reactions: The use of an autoclave for amination with ammonia involves high pressures and temperatures.[4] Ensure the autoclave is properly rated, maintained, and operated behind a blast shield.
-
Corrosive Reagents: Starting materials like dichloropyridines can be corrosive and toxic.
-
Toxicity: The final product, 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, is classified as harmful if swallowed and can cause skin and eye irritation.[8]
-
Recommendation: Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for all reagents before beginning work.[8]
Q3: Which analytical techniques are best for monitoring reaction progress and assessing final purity?
A3: A combination of techniques is recommended for robust analysis:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring reaction progress. It provides information on the retention times of components and their mass-to-charge ratios, allowing for the identification of the product and key byproducts.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the volatility and purity of starting materials and can also be used for the final product if it is sufficiently volatile and thermally stable.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The gold standard for structural confirmation of the final product and for identifying and quantifying impurities. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale | Reference |
| Reaction Temperature | 100 - 150°C | To overcome the activation energy for SNAr. | [2][4] |
| Reaction Pressure | 2 - 20 atm | To maintain ammonia concentration in the reaction mixture. | [2][4] |
| Ammonia Molar Excess | 2 - 5 equivalents | To drive the reaction to completion and act as a base. | [3] |
| Reaction Time | 6 - 24 hours | Dependent on temperature and substrate reactivity. | [2][4] |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
This protocol is a representative example based on literature procedures and should be adapted and optimized for specific laboratory conditions.[4][5]
-
Charging the Reactor: In a 100 mL stainless steel autoclave equipped with a magnetic stir bar, add 2,3-dichloro-5-(trifluoromethyl)pyridine (10.8 g, 0.05 mol).
-
Adding Reagents: Add 28% aqueous ammonia (20 mL, ~0.15 mol).
-
Reaction: Seal the autoclave tightly. Place it in a heating mantle behind a protective shield. Begin stirring and heat the mixture to 125°C. The internal pressure will rise.
-
Monitoring: Maintain the temperature and stirring for 12 hours.
-
Workup: After the reaction period, cool the autoclave to room temperature. CAUTION: Ensure the internal pressure has returned to ambient before opening. Open the autoclave in a fume hood.
-
Isolation: Collect the resulting solid precipitate by filtration. Wash the crystals with cold water (2 x 20 mL) to remove excess ammonia and ammonium salts.
-
Drying: Dry the collected solid under vacuum at 50°C to a constant weight to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in several test tubes and test for solubility in different solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexane mixture). The ideal solvent will fully dissolve the product at boiling point and cause it to crystallize upon cooling. An ethanol/water mixture is often a good starting point.
-
Dissolution: Transfer the crude product to an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, place the flask in an ice bath for 30-60 minutes.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.
References
-
Journal of Medicinal Chemistry. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
-
National Institutes of Health. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Retrieved from [Link]
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
Organic Syntheses. (n.d.). n-(5-chloro-2-pyridyl)triflimide. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
ACS Publications. (n.d.). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]
- Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
-
ResearchGate. (n.d.). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. Retrieved from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-chloro-5-(trifluoromethyl)pyridin-2-amine | 1227581-65-8 [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Welcome to the technical support center. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for cross-coupling reactions involving the challenging substrate, 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. Our goal is to move beyond simple protocols and explain the chemical reasoning behind catalyst and condition selection, empowering you to optimize your reactions effectively.
The structure of this substrate presents a unique combination of challenges: the relative inertness of a chloro leaving group, the strong electron-withdrawing nature of the trifluoromethyl group, and the potential for catalyst inhibition by both the pyridine nitrogen and the 2-amino group.[1][2] This guide will address these issues systematically for common cross-coupling reactions.
Part 1: General Considerations & Frequently Asked Questions
This section addresses overarching questions you should consider before planning your experiment.
Q1: What makes 4-Chloro-5-(trifluoromethyl)pyridin-2-amine a "challenging" substrate?
A: The difficulty arises from a convergence of three distinct electronic and structural features:
-
Electron-Deficient Ring: The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl (-CF3) group make the aromatic ring highly electron-poor. While this can activate the C-Cl bond towards the initial oxidative addition step in the catalytic cycle, it can also impact subsequent steps.[1]
-
Coordinating Groups: The substrate has two Lewis basic sites: the pyridine ring nitrogen and the 2-amino group. Both can coordinate to the palladium catalyst center. This coordination can lead to the formation of stable, off-cycle complexes that inhibit or completely shut down catalytic activity, a well-documented issue often termed the "2-pyridyl problem".[2][3][4]
-
C-Cl Bond Inertness: Compared to C-Br or C-I bonds, the C-Cl bond is stronger and less reactive. This necessitates the use of highly active catalyst systems, typically involving bulky, electron-rich ligands, to facilitate the rate-limiting oxidative addition step.[5]
Q2: Should I protect the 2-amino group before attempting a cross-coupling reaction?
A: While protecting groups are a standard strategy to prevent side reactions or catalyst inhibition, it is often possible—and more step-economical—to perform the coupling without protection.[6] Modern catalyst systems, particularly those using bulky biarylphosphine ligands (e.g., Buchwald ligands), can create a sterically hindered environment around the palladium center that disfavors coordination from the adjacent amino group.
-
Recommendation: Attempt the reaction without protection first, using a robust catalyst system. If you observe persistent low yields, catalyst decomposition (formation of palladium black), or suspect inhibition is the primary issue, then consider protecting the amine as an acetamide or a benzaldehyde imine derivative.[6]
Q3: My reaction mixture is turning black immediately. What does this indicate?
A: The formation of a black precipitate is typically indicative of palladium black, an inactive, agglomerated form of the palladium catalyst. This suggests the active, soluble Pd(0) species is unstable under the reaction conditions.
-
Common Causes & Solutions:
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[7]
-
Ligand Degradation or Insufficient Ligand: The ligand's role is to stabilize the Pd(0) center. If the ligand is not robust enough or if the ligand-to-palladium ratio is too low, the catalyst can decompose. Consider using a higher ligand loading or switching to a more robust ligand.
-
Inappropriate Base/Solvent Combination: The stability of the catalytic complex is highly dependent on the entire reaction system. A change in base or solvent may be required.
-
Part 2: Troubleshooting by Reaction Type
This section provides specific advice for the most common cross-coupling reactions performed with this substrate.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming tool. However, success with 4-chloro-5-(trifluoromethyl)pyridin-2-amine hinges on overcoming the C-Cl activation barrier and potential catalyst inhibition.
Q4: I am seeing low to no conversion in my Suzuki coupling. What are the first parameters to adjust?
A: When a Suzuki coupling with this substrate fails, the issue often lies in an insufficiently active catalyst system or suboptimal base/solvent choice.
Troubleshooting Workflow: Low-Yield Suzuki Coupling ```dot graph TD { A[Low Yield / No Reaction] --> B{Is the reaction properly degassed?}; B -- Yes --> C{Review Catalyst System}; B -- No --> D[Degas solvent & rerun under inert atmosphere]; C --> E[Increase Catalyst/Ligand Loading]; C --> F[Screen Different Ligands]; C --> G{Review Base & Solvent}; F --> F1[Try: SPhos, XPhos, RuPhos]; G --> H[Use a stronger, non-nucleophilic base: K3PO4 or Cs2CO3]; G --> I[Switch to an appropriate solvent: Toluene, Dioxane, or 2-MeTHF]; subgraph Legend direction LR L1[Start] L2[Decision] L3[Action] style L1 fill:#F1F3F4,stroke:#5F6368 style L2 fill:#FBBC05,stroke:#202124,fontcolor:#202124 style L3 fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF end style A fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,fontcolor:#202124 style D fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style F1 fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style I fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF }
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
Detailed Steps:
-
Setup: To an oven-dried vial equipped with a magnetic stir bar, add 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (e.g., 0.2 mmol, 1.0 equiv), the desired arylboronic acid (0.3 mmol, 1.5 equiv), and potassium phosphate (K3PO4, 0.6 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.004 mmol, 2 mol%) and additional ligand (XPhos, 0.008 mmol, 4 mol%).
-
Inerting: Seal the vial with a septum cap, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., 2 mL of a 10:1 mixture of Toluene:Water) via syringe.
-
Heating: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. [7]
References
-
Biscoe, M. R., et al. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link]
-
Various Authors. (2018). Microwave-Assisted Suzuki–Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
SCM. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Fujikawa, K., & Fujioka, T. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Cuesta-Galisteo, A., et al. (2023). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Barber, T. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. Available at: [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Managing side reactions of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Welcome to the comprehensive technical support guide for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you manage and mitigate side reactions, ensuring the success of your experiments.
Introduction: Understanding the Reactivity of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a valuable reagent in medicinal chemistry and materials science due to its unique electronic properties. The pyridine core, substituted with an electron-donating amino group and two powerful electron-withdrawing groups (chloro and trifluoromethyl), presents a distinct reactivity profile. The trifluoromethyl group, in particular, significantly enhances metabolic stability in drug candidates.[1] However, this substitution pattern also predisposes the molecule to specific side reactions that can complicate synthesis and purification. This guide will equip you with the knowledge to anticipate and manage these challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: Nucleophilic Aromatic Substitution (SNAr) - Competing Reactions and Regioselectivity
Question: I am attempting a nucleophilic substitution at the 4-position chlorine, but I am observing low yields and multiple products. What is going on?
Answer: The pyridine ring in 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is electron-deficient due to the cumulative electron-withdrawing effects of the ring nitrogen and the trifluoromethyl group. This makes the chloro substituent susceptible to nucleophilic aromatic substitution (SNAr). However, several factors can lead to undesired outcomes:
-
Competing Nucleophilic Attack: While the 4-position is activated, strong nucleophiles can also potentially displace the trifluoromethyl group or react at other positions, although this is less common under standard SNAr conditions.
-
Reaction with the Amino Group: The 2-amino group can act as a competing nucleophile, leading to dimerization or polymerization, especially under basic conditions or at elevated temperatures.
-
Hydrolysis: In the presence of water and base, the chloro group can be hydrolyzed to a hydroxyl group, forming the corresponding pyridin-4-ol derivative.
Troubleshooting Flowchart for SNAr Reactions:
Caption: Troubleshooting SNAr Reactions.
Protocol for Minimizing SNAr Side Reactions:
-
Protection of the Amino Group: To prevent dimerization, consider protecting the 2-amino group as a carbamate (e.g., Boc) or an amide. This temporarily removes its nucleophilicity.
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, Dioxane, DMF) and dry your reagents thoroughly to minimize hydrolysis.
-
Control of Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the nucleophile to drive the reaction to completion but avoid a large excess that could promote side reactions.
-
Temperature and Time Optimization: Start with lower temperatures and gradually increase if the reaction is sluggish. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.
-
Choice of Base: Use a non-nucleophilic base (e.g., Cs2CO3, K2CO3, or an organic base like DIPEA) to neutralize any generated acid without competing in the substitution.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF, Dioxane, or DMF | Prevents hydrolysis of the chloro group. |
| Temperature | 0 °C to 80 °C (substrate dependent) | Balances reaction rate and side reactions. |
| Base | Cs2CO3, K2CO3, DIPEA | Non-nucleophilic to avoid competing reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and moisture contamination. |
Issue 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: My Suzuki/Buchwald-Hartwig reaction with 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is failing or giving complex mixtures. What are the likely causes?
Answer: Palladium-catalyzed cross-coupling reactions with this substrate can be challenging due to the presence of multiple potential coordination sites for the palladium catalyst and the electronic nature of the pyridine ring.
-
Catalyst Inhibition: The pyridine nitrogen and the 2-amino group can act as ligands for the palladium center, leading to catalyst deactivation. This is a known issue with 2-aminopyridines in cross-coupling reactions.
-
Competitive Reactions:
-
Homocoupling: The boronic acid (in Suzuki coupling) can undergo homocoupling to form a biaryl byproduct.
-
Dehalogenation: The chloro group can be replaced by a hydrogen atom, leading to the formation of 2-amino-5-(trifluoromethyl)pyridine.
-
Protodeboronation: In Suzuki coupling, the boronic acid can be cleaved by protons in the reaction mixture.
-
-
Slow Oxidative Addition: The C-Cl bond is generally less reactive than C-Br or C-I bonds in oxidative addition to the palladium(0) catalyst.
Troubleshooting Flowchart for Cross-Coupling Reactions:
Caption: Troubleshooting Cross-Coupling Reactions.
Optimized Protocol for Suzuki Coupling:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote oxidative addition and can mitigate catalyst inhibition by the substrate.
-
Palladium Pre-catalyst: Use a well-defined Pd(0) source like Pd2(dba)3 or a pre-catalyst that readily forms the active Pd(0) species.
-
Base Selection: A moderately strong base like K3PO4 or Cs2CO3 is often effective. Anhydrous conditions are crucial.
-
Solvent System: A mixture of a non-polar solvent like toluene or dioxane with a small amount of water can be beneficial for the transmetalation step. Ensure all solvents are thoroughly degassed.
-
Rigorous Inert Atmosphere: De-gas the reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
| Parameter | Recommended Condition for Suzuki | Recommended Condition for Buchwald-Hartwig |
| Catalyst | Pd2(dba)3 (1-2 mol%) | Pd(OAc)2 (1-2 mol%) |
| Ligand | SPhos, XPhos (2-4 mol%) | BINAP, Xantphos (2-4 mol%) |
| Base | K3PO4, Cs2CO3 (2-3 equiv.) | NaOtBu, K2CO3 (1.5-2 equiv.) |
| Solvent | Toluene/H2O or Dioxane/H2O (degassed) | Toluene or Dioxane (anhydrous, degassed) |
| Temperature | 80-110 °C | 80-110 °C |
Issue 3: Stability of the Trifluoromethyl Group
Question: Can the trifluoromethyl group be lost or undergo reaction under my experimental conditions?
Answer: The trifluoromethyl group is generally very stable due to the high strength of the C-F bond.[1] It is resistant to most common reaction conditions, including strong acids and bases at moderate temperatures. However, under very harsh conditions, degradation can occur. The strong electron-withdrawing nature of the CF3 group activates the pyridine ring towards nucleophilic attack, which is typically the more facile reaction pathway.[1]
General Stability Guidelines:
-
pH: Stable under a wide range of pH conditions.
-
Temperature: Generally stable up to high temperatures (>200 °C), but prolonged heating in the presence of strong nucleophiles or bases should be monitored.
-
Reductive/Oxidative Conditions: The CF3 group is highly resistant to both reduction and oxidation under typical synthetic conditions.
Issue 4: Dimerization and Self-Condensation
Question: I am observing a high molecular weight byproduct in my reaction. Could it be a dimer?
Answer: Yes, dimerization is a potential side reaction, particularly under conditions that promote the nucleophilicity of the 2-amino group. This can occur via intermolecular SNAr where the amino group of one molecule attacks the 4-chloro position of another. While direct evidence for the dimerization of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is not extensively reported, related aminopyridines are known to undergo such reactions.[2][3]
Reaction Pathway for Dimerization:
Caption: Dimerization Pathway.
Mitigation Strategies:
-
Protect the Amino Group: As mentioned for SNAr reactions, protecting the 2-amino group is the most effective way to prevent dimerization.
-
Low Temperature: Running the reaction at lower temperatures will disfavor the intermolecular reaction.
-
Slow Addition: If the reaction is sensitive to concentration, slow addition of a reagent can help to maintain a low concentration of the reactive species and minimize dimerization.
Purification Strategies
The polarity of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine and its derivatives can present challenges during purification.
-
Column Chromatography: A gradient elution on silica gel, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine on the silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for obtaining high-purity material.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen and the 2-amino group allows for purification by acid-base extraction. The compound can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase and extracting back into an organic solvent.
Conclusion
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a powerful building block, but its successful application requires a nuanced understanding of its reactivity. By anticipating and proactively managing potential side reactions such as competing nucleophilic substitutions, catalyst inhibition in cross-coupling reactions, and dimerization, researchers can significantly improve yields, simplify purification, and accelerate their research and development efforts. This guide provides a foundation for troubleshooting and optimizing reactions involving this important intermediate.
References
-
Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
-
Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 18(11), 6933–6942. [Link]
-
Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. [Link]
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Stability issues of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine in solution
Welcome to the technical support center for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 1227581-65-8). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a key building block in medicinal chemistry, understanding its stability profile is critical for reproducible and successful experimental outcomes. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your research.
I. Understanding the Molecule: A Stability Overview
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a substituted pyridine containing three key functional groups that dictate its reactivity and stability: an amino group, a chloro group, and a trifluoromethyl group. The pyridine ring itself is electron-deficient, and this effect is amplified by the potent electron-withdrawing nature of both the chloro and trifluoromethyl substituents.[1] This electronic profile makes the molecule susceptible to certain degradation pathways, particularly in solution.
Key Structural Features Influencing Stability:
-
2-Amino Group: This group is a nucleophile and can participate in various reactions. Its basicity is reduced by the electron-withdrawing groups on the ring.
-
4-Chloro Group: The chlorine atom at the 4-position is a potential leaving group, making the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2][3] The electron-deficient nature of the pyridine ring activates this position for nucleophilic attack.
-
5-Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group, which enhances the electrophilicity of the pyridine ring. While generally stable, under harsh acidic conditions, the trifluoromethyl group can be susceptible to hydrolysis.[4][5]
II. Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and storage of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.
Q1: How should I store the solid 4-Chloro-5-(trifluoromethyl)pyridin-2-amine?
A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration at 4°C is recommended to minimize any potential for slow degradation.
Q2: What are the general incompatibilities of this compound?
A2: Avoid contact with strong oxidizing agents and strong acids. The amino group can react with strong acids, and the electron-rich nature of the amino group, in combination with the activated pyridine ring, can be susceptible to oxidation.
Q3: Is this compound sensitive to light?
A3: Yes, similar to many substituted pyridines, this compound can be sensitive to light. It is recommended to store it in an amber vial or a container that protects it from light to prevent potential photodegradation.
Q4: What solvents are recommended for dissolving this compound?
A4: The choice of solvent is critical and depends on the downstream application. For short-term use, common aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are generally suitable. Protic solvents like methanol and ethanol can also be used, but their potential to act as nucleophiles should be considered, especially for long-term storage or at elevated temperatures. Always prepare solutions fresh when possible.
III. Troubleshooting Guide: Stability Issues in Solution
This section provides a structured approach to diagnosing and resolving common stability problems observed during experiments.
Issue 1: Solution Turns Yellow or Brown Over Time
Observation: A freshly prepared, colorless solution of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine in an organic solvent (e.g., DCM, THF, MeCN) develops a yellow or brown tint after a period of storage or upon heating.
Potential Causes:
-
Oxidative Degradation: The 2-amino group can be susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
-
Formation of Oligomeric Species: Self-reaction or reaction with solvent impurities could lead to the formation of colored, higher molecular weight species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
Recommended Actions:
-
Inert Atmosphere: When preparing and storing solutions, especially for long durations or at elevated temperatures, use solvents that have been degassed by sparging with nitrogen or argon. Store the solution under an inert atmosphere.
-
Light Protection: Always store solutions in amber vials or wrap the container with aluminum foil.
-
Solvent Purity: Use fresh, high-purity, anhydrous solvents. Older solvents can accumulate peroxides (especially THF) and other reactive impurities.
-
Purity Check: Analyze the discolored solution by HPLC to determine if new impurity peaks are present compared to a freshly prepared standard.
Issue 2: Precipitate Forms in the Solution
Observation: A clear solution of the compound becomes cloudy or a precipitate forms upon standing.
Potential Causes:
-
Poor Solubility/Supersaturation: The compound may have limited solubility in the chosen solvent, and a supersaturated solution might have been initially formed, which then precipitates over time or with temperature changes.
-
Degradation to an Insoluble Product: A degradation product that is less soluble than the parent compound may be forming and precipitating out of the solution. A likely candidate is the hydrolysis product where the 4-chloro group is replaced by a hydroxyl group, which can be significantly less soluble in many organic solvents.
-
Reaction with Solvent or Contaminants: The compound may react with water or other nucleophilic contaminants in the solvent.
Troubleshooting Steps:
-
Verify Solubility: Determine the solubility of the compound in the chosen solvent at the working temperature. You may need to use a different solvent or a co-solvent system to ensure the compound remains dissolved.
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by LC-MS or NMR) to determine its identity. Compare its properties to the parent compound.
-
Use Anhydrous Solvents: If hydrolysis is suspected, use a fresh bottle of an anhydrous solvent and handle it under an inert, dry atmosphere to minimize exposure to moisture.
-
pH Considerations: If working in a mixed solvent system that may have acidic or basic properties, consider that the protonation state of the aminopyridine can affect its solubility.
Issue 3: Inconsistent Reaction Yields or New Byproducts Observed
Observation: A standard reaction protocol using 4-Chloro-5-(trifluoromethyl)pyridin-2-amine gives inconsistent yields or shows the formation of unexpected byproducts in the reaction mixture.
Potential Degradation Pathways:
The electron-deficient nature of the pyridine ring, enhanced by the -Cl and -CF3 groups, makes the 4-position susceptible to nucleophilic attack.
-
Hydrolysis: If water is present, the chloro group can be displaced by a hydroxyl group to form 2-amino-4-hydroxy-5-(trifluoromethyl)pyridine. This is more likely to occur under basic or heated conditions.
-
Reaction with Nucleophilic Solvents: Protic solvents like methanol or ethanol can act as nucleophiles, leading to the formation of the corresponding 4-methoxy or 4-ethoxy derivatives. This is a form of solvolysis.
-
Reaction with Nucleophilic Reagents: If your reaction mixture contains other nucleophiles, they may compete with your desired reaction and substitute the 4-chloro group.
Caption: Potential SNAr degradation pathways in solution.
Preventative Measures:
-
Control of Nucleophiles: Carefully consider all components in your reaction mixture. If you are not intending for a nucleophilic substitution at the 4-position, ensure your reaction is free of competing nucleophiles, including water.
-
Solvent Choice: For reactions where the 4-chloro group needs to remain intact, favor aprotic solvents (e.g., THF, Dioxane, Toluene, DMF, DCM) over protic solvents (e.g., alcohols), especially if heating is required.[6][7][8]
-
Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and check for the consumption of your starting material and the formation of byproducts. This can help you identify if degradation is competing with your desired transformation.
IV. Experimental Protocol: Assessing Solution Stability (Forced Degradation Study)
To proactively understand the stability of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine in your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound in your solvent of choice to stress conditions.[9][10][11][12]
Objective: To identify potential degradation products and determine the stability of the compound under hydrolytic (acidic, basic), oxidative, and thermal stress in a chosen solvent.
Materials:
-
4-Chloro-5-(trifluoromethyl)pyridin-2-amine
-
Solvent of interest (e.g., Acetonitrile, THF, Methanol)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Heating block or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions Setup:
-
Control: Dilute the stock solution with the solvent to the final concentration for HPLC analysis.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Thermal Stress: Place an aliquot of the stock solution in a sealed vial in a heating block or oven at a set temperature (e.g., 60°C).
-
-
Incubation: Keep all samples at the stress condition for a defined period (e.g., 24 hours). It is advisable to take time points (e.g., 2h, 8h, 24h) to observe the rate of degradation.
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to the same final concentration as the control.
-
HPLC Analysis: Analyze all samples by a stability-indicating HPLC method.
Example HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% A, 5% B; ramp to 5% A, 95% B over 15 min; hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the peak area of the parent compound.
-
Identify any new peaks, which represent degradation products.
-
Calculate the percentage of degradation. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the main peak.
This systematic approach will provide you with a clear understanding of the compound's stability under your specific experimental conditions and will help you develop robust and reproducible synthetic protocols.
V. References
-
Álvarez, A. (n.d.). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. Tesis Doctorals en Xarxa. Retrieved from [Link]
-
Majireck, M. M., et al. (2022). 2-Aminopyridines Made from Bench-Stable Reagents. ChemistryViews. Retrieved from [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Proposed reaction mechanism of the hydrolysis of the trifluoromethyl... (n.d.). ResearchGate. Retrieved from [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). ACS Publications. Retrieved from [Link]
-
Dwivedi, A. R., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]
-
Harris, B. W., et al. (1976). Reactions of 2‐aminopyridine with picryl halides. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2022, August 8). YouTube. Retrieved from [Link]
-
Trifluoromethylation. (n.d.). Wikipedia. Retrieved from [Link]
-
Ranjan Dwivedi, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved from [Link]
-
2-Chloropyridine. (n.d.). PubChem. Retrieved from [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy... (n.d.). ResearchGate. Retrieved from [Link]
-
Unexpected Discovery of Saturated Pyridine Mimetics. (2022). ChemRxiv. Retrieved from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with... (n.d.). Sultan Qaboos University Journal For Science. Retrieved from [Link]
-
Kinetics of photocatalytic removal of 2-amino-5-chloropyridine from water. (2008). ResearchGate. Retrieved from [Link]
-
Process for the preparation of 2-chloropyridines. (n.d.). Google Patents. Retrieved from
-
Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. (2002). PubMed. Retrieved from [Link]
-
AN EFFECTIVE AND SENSITIVE STABILITY INDICATING CHROMATOGRAPHIC APPROACH BASED ON RP-HPLC FOR TRIFLURIDINE AND TIPIRACIL IN BULK. (n.d.). IJRPC. Retrieved from [Link]
-
Thermal degradation of novel piperazine-based amine blends for CO2 capture. (2016). Semantic Scholar. Retrieved from [Link]
-
Analysis of Oxidative Degradation Products of 2,4,6-trichlorophenol Treated With Air Ions. (2001). PubMed. Retrieved from [Link]
-
Development of a Stability-Indicating HPLC Method for Quantification of Belzutifan and Its Related Impurities With LC-MS/MS Characterization of Degradation Products. (2023). PubMed. Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). National Center for Biotechnology Information. Retrieved from [Link]
-
4-CHLORO-5-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
-
ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO2/H2O2 SYSTEM. (n.d.). CABI Digital Library. Retrieved from [Link]
-
Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. (2012). PLOS One. Retrieved from [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridines Made from Bench-Stable Reagents - ChemistryViews [chemistryviews.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. tdx.cat [tdx.cat]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-CHLORO-5-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE | CAS 1201657-24-0 [matrix-fine-chemicals.com]
- 8. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]
- 9. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
Technical Support Center: Purification of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Welcome to the technical support center for the synthesis and purification of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis of this important chemical intermediate. Our approach is rooted in explaining the "why" behind each step, empowering you to make informed decisions in your experimental work.
Part 1: Understanding the Chemistry & Potential Impurities
The synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a multi-step process that can introduce various impurities. A common synthetic route involves the amination of a di-halogenated precursor, such as 2,3-dichloro-5-(trifluoromethyl)pyridine.
Caption: General synthetic pathway and common impurity formation routes.
Part 2: Troubleshooting Guides in Q&A Format
This section addresses specific impurity issues with detailed, step-by-step protocols and the rationale behind them.
Issue 1: Presence of Unreacted Starting Material
Q1: My post-reaction analysis (HPLC/GC) shows a significant peak corresponding to the starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine. What went wrong and how can I remove it?
A1: Root Cause Analysis & Troubleshooting
The presence of unreacted starting material typically points to incomplete amination. This can be due to several factors:
-
Insufficient Reaction Time or Temperature: The amination reaction may not have reached completion.
-
Stoichiometry: An inadequate amount of the aminating agent (e.g., ammonia) was used.
-
Catalyst Deactivation (if applicable): If a catalyst is used, it may have lost its activity.
Troubleshooting Steps:
-
Reaction Monitoring: Implement in-process controls (e.g., thin-layer chromatography (TLC) or HPLC) to monitor the reaction's progress and ensure it goes to completion.
-
Reagent Stoichiometry: Ensure a sufficient excess of the aminating agent is used. A molar ratio of 4:1 (ammonia to dichloropyridine) has been reported in the literature.[1]
-
Temperature and Pressure Optimization: The reaction may require elevated temperatures and pressures to proceed efficiently. A reported condition is heating to 50 atm.[1]
Purification Protocol: Acid-Base Extraction
The basicity of the desired 2-amino product allows for a straightforward separation from the neutral starting material.
| Step | Action | Rationale |
| 1 | Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate). | To prepare the mixture for liquid-liquid extraction. |
| 2 | Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). | The basic 2-amino group of the product will be protonated, forming a water-soluble salt that partitions into the aqueous phase. The unreacted starting material remains in the organic phase. |
| 3 | Separate the aqueous layer containing the protonated product. | This isolates the product from the neutral impurity. |
| 4 | Neutralize the aqueous layer with a base (e.g., NaOH, NaHCO₃) until the product precipitates. | The addition of a base deprotonates the product, making it insoluble in water and causing it to precipitate out of the solution. |
| 5 | Filter the precipitate and wash with water. | To collect the purified product and remove any residual salts. |
| 6 | Dry the purified product under vacuum. | To remove residual water. |
Issue 2: Isomeric Impurities
Q2: I've identified an isomeric impurity, likely 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. How can I minimize its formation and purify my product?
A2: Minimizing Formation & Purification Strategies
Isomer formation arises from the non-selective nature of the amination reaction. While challenging to eliminate completely, its formation can be minimized by controlling reaction conditions.
Minimization Strategies:
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction, favoring the formation of the thermodynamically more stable product.
Purification Protocol: Recrystallization
Isomers often have different crystal packing efficiencies and solubilities, which can be exploited for purification via recrystallization.
Step-by-Step Recrystallization:
-
Solvent Screening: Identify a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while the isomeric impurity has different solubility characteristics. Common solvents to screen include ethanol, isopropanol, and toluene.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly and undisturbed. This promotes the formation of well-defined crystals of the less soluble compound (ideally, your desired product).
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the dissolved impurity.
-
Drying: Dry the crystals under vacuum.
A reported method for obtaining high-quality crystals of the target compound involves dissolving it in ethanol and allowing for slow evaporation at room temperature.[1]
Issue 3: Over-amination and Dechlorination Impurities
Q3: My mass spectrometry data suggests the presence of a di-aminated pyridine and a dechlorinated product. What causes these, and how can they be removed?
A3: Understanding and Removing Side Products
-
Over-amination: This occurs when the desired product reacts further with the aminating agent, replacing the second chlorine atom. This is more likely under harsh reaction conditions (high temperature, prolonged reaction time) or with a large excess of the aminating agent.
-
Dechlorination: The loss of a chlorine atom, resulting in 2-Amino-5-(trifluoromethyl)pyridine, is a reductive side reaction. This can be caused by certain reagents or trace metals in the reaction mixture. One patent notes the presence of "dechlorination impurities" and their removal.[2]
Purification Protocol: Column Chromatography
Both over-aminated and dechlorinated impurities have different polarities compared to the desired product, making them ideal candidates for separation by column chromatography.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel | A standard choice for separating compounds with varying polarities. |
| Mobile Phase | A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). | The less polar dechlorinated impurity will elute first, followed by the desired product, and finally the more polar di-aminated impurity. |
| Detection | UV visualization or TLC analysis of fractions. | To identify the fractions containing the pure product. |
Experimental Workflow for Column Chromatography:
Caption: Workflow for purification by column chromatography.
Part 3: Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to assess the purity of my 4-Chloro-5-(trifluoromethyl)pyridin-2-amine? A: A combination of techniques is recommended for a comprehensive purity profile:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying impurities and resolving isomers.[3]
-
Gas Chromatography (GC): Suitable for volatile impurities and can be coupled with a mass spectrometer (GC-MS) for identification.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can help identify and quantify impurities if their signals are resolved.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown impurities.
Q: My final product has a yellowish tint, although it should be colorless. What could be the cause? A: A yellow or off-white color in pyridine-based compounds can indicate the presence of trace impurities or degradation products.[6] This can sometimes be due to the formation of colored charge-transfer complexes or minor side reactions.[7] If the discoloration persists after purification and the purity is confirmed by other analytical methods, it may be due to trace levels of highly colored impurities that are difficult to remove completely.
Q: How should I store the purified 4-Chloro-5-(trifluoromethyl)pyridin-2-amine? A: As with many amino-pyridines, it is best to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
References
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
3-Chloro-5-(trifluoromethyl)pyridin-2-amine. PubMed Central. [Link]
-
Pyridine - Some Industrial Chemicals. NCBI Bookshelf. [Link]
- CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
-
Pyridine - Wikipedia. Wikipedia. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Analytical Methods - ANalytical Methods The purpose of this chapter is to describe the analytical methods that are available for detecting an. Agency for Toxic Substances and Disease Registry. [Link]
-
Pyridine - chemeurope.com. chemeurope.com. [Link]
-
T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. OSHA. [Link]
Sources
- 1. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 3. helixchrom.com [helixchrom.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. osha.gov [osha.gov]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Overcoming low reactivity of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Welcome to the dedicated technical support center for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this highly functionalized, yet often unreactive, pyridine building block. The unique electronic nature of this compound, characterized by the strong electron-withdrawing effects of both the chloro and trifluoromethyl substituents, renders it a valuable synthon for introducing a trifluoromethyl-pyridyl moiety into complex molecules. However, these same electronic properties are responsible for its diminished reactivity in common synthetic transformations.
This guide provides a structured approach to troubleshooting, offering field-proven insights and detailed protocols to overcome common hurdles in your experimental work. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and concerns that researchers encounter when working with 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.
Q1: Why is 4-Chloro-5-(trifluoromethyl)pyridin-2-amine so unreactive in standard cross-coupling reactions?
The low reactivity is a direct consequence of its electronic structure. The pyridine nitrogen, the chlorine atom, and the trifluoromethyl group (-CF3) are all electron-withdrawing.[1] This significantly reduces the electron density of the pyridine ring, making it a poor substrate for oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), which is the crucial first step in many cross-coupling catalytic cycles like Suzuki-Miyaura and Buchwald-Hartwig amination.[2][3] The strong C-Cl bond is less readily cleaved compared to C-Br or C-I bonds, and the pyridine nitrogen itself can act as a ligand, potentially inhibiting the catalyst.[2]
Q2: What is the primary role of the trifluoromethyl group in influencing the molecule's reactivity?
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine.[4] Its presence at the 5-position further deactivates the C4-Cl bond towards oxidative addition. However, this electron deficiency can be advantageous in other reaction types, such as nucleophilic aromatic substitution (SNAr), by stabilizing the negatively charged Meisenheimer intermediate.
Q3: Are there alternatives to palladium-based catalysts for reactions involving this substrate?
Yes, nickel-based catalytic systems are a viable and often more cost-effective alternative for activating challenging C-Cl bonds.[2] Nickel catalysts can exhibit different reactivity profiles and may be more effective in situations where palladium catalysts fail.
Q4: My reaction is heterogeneous. How can I improve solubility?
Solubility issues can hinder reaction kinetics. Consider screening a range of solvents. While ethereal solvents like dioxane and THF are common, polar aprotic solvents such as DMF, DMA, or NMP can be beneficial, especially at higher temperatures. For Suzuki couplings, using aqueous base solutions can sometimes improve the solubility of the boronic acid partner.
Q5: What are the key considerations for setting up reactions with the recommended air-sensitive catalysts and ligands?
Proper inert atmosphere techniques are critical for success. Ensure your reaction vessel is flame-dried or oven-dried to remove moisture. All solvents and liquid reagents should be thoroughly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles). Solid reagents, especially the palladium catalyst and phosphine ligands, should be handled in a glovebox or under a positive pressure of inert gas.
Troubleshooting Guide: Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but its application to 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is challenging. Below is a systematic guide to troubleshoot common failures.
Problem 1: No or Low Conversion
If you observe starting material remaining after a prolonged reaction time, the catalytic system is likely not active enough to overcome the high activation barrier of the C-Cl bond.
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low-yielding Suzuki-Miyaura couplings.
Causality & Recommended Actions:
-
Insufficiently Active Catalyst: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this substrate. The key is to generate a highly active, low-coordinate Pd(0) species in situ.[5][6]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the monomeric Pd(0) center, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[2]
-
-
Inadequate Base: The choice of base is critical in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[7] A base that is too weak will not efficiently activate the boronic acid.
-
Solution: Stronger inorganic bases are often required. While Na₂CO₃ or K₂CO₃ might be sufficient for more reactive substrates, K₃PO₄ or Cs₂CO₃ are generally more effective for chloropyridines.
-
-
Low Reaction Temperature: The activation energy for the C-Cl bond cleavage is high.
-
Solution: Increase the reaction temperature, typically in the range of 100-150 °C. Microwave-assisted heating can be particularly effective in rapidly reaching high temperatures and improving yields.[8]
-
Table 1: Recommended Components for Suzuki-Miyaura Coupling
| Component | Recommended Options | Rationale |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common sources for generating Pd(0) in situ. |
| Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich biarylphosphines that promote oxidative addition.[2] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger bases that facilitate transmetalation. |
| Solvent | 1,4-Dioxane, Toluene, THF/H₂O | High-boiling point aprotic solvents are preferred for high-temperature reactions. |
Detailed Protocol: High-Temperature Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling 4-Chloro-5-(trifluoromethyl)pyridin-2-amine with an arylboronic acid.
-
Reaction Setup: To a flame-dried microwave vial or Schlenk flask, add 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Seal the vessel and heat the mixture to 120-150 °C with vigorous stirring. If using a microwave reactor, start with a temperature of 150 °C for 30-60 minutes.
-
Monitoring and Workup: Monitor the reaction progress by LC-MS or TLC. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[3] Similar to the Suzuki coupling, its application to 4-Chloro-5-(trifluoromethyl)pyridin-2-amine requires carefully optimized conditions.
Problem: Low Yield or No Reaction with Primary/Secondary Amines
The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] Each step can be a bottleneck with this unreactive substrate.
Key Components for a Successful Buchwald-Hartwig Amination
Caption: Essential components for a successful Buchwald-Hartwig amination with the target substrate.
Causality & Recommended Actions:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are paramount. For challenging aryl chlorides, bulky and electron-rich ligands are required to facilitate both the oxidative addition and the C-N bond-forming reductive elimination.[10]
-
Solution: Utilize advanced biarylphosphine ligands such as XPhos, BrettPhos, or RuPhos. These have proven highly effective for the amination of difficult aryl chlorides.
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is the most commonly used base for these reactions. For very sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can be an effective alternative. Weaker bases like K₂CO₃ are generally not strong enough.[10]
-
Table 2: Recommended Components for Buchwald-Hartwig Amination
| Component | Recommended Options | Rationale |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Standard and reliable sources of Pd(0). |
| Ligands | XPhos, BrettPhos, RuPhos | State-of-the-art ligands for challenging C-N couplings. |
| Base | NaOt-Bu, LHMDS | Strong, sterically hindered bases required for amine deprotonation. |
| Solvent | Toluene, Dioxane | Aprotic solvents that are stable to the strong base and high temperatures. |
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the aryl chloride (1.0 equiv.), the amine (1.2 equiv.), and the strong base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried reaction vial.
-
Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) in a small amount of the reaction solvent (toluene or dioxane). Stir for 10-15 minutes to allow for precatalyst formation.
-
Reaction Assembly: Add the reaction solvent to the vial containing the substrate, amine, and base, followed by the catalyst solution.
-
Reaction Execution: Seal the vial and heat to 80-110 °C. Monitor the reaction by LC-MS.
-
Workup and Purification: After completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify via column chromatography.
Alternative Strategy: Nucleophilic Aromatic Substitution (SNAr)
For certain nucleophiles, particularly alkoxides and some amines, SNAr can be a viable metal-free alternative. The strong electron-withdrawing groups on the pyridine ring activate the C4 position for direct nucleophilic attack.[11][12]
When to Consider SNAr:
-
When the desired nucleophile is a strong nucleophile (e.g., sodium methoxide, piperidine).
-
When metal-catalyzed methods have failed.
-
When metal contamination of the final product is a concern.
General Protocol for SNAr:
-
Dissolve 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO, NMP).
-
Add the nucleophile (2-3 equiv.). If the nucleophile is an alcohol, a strong base like NaH or KOt-Bu must be added to generate the alkoxide in situ.
-
Heat the reaction mixture, often to temperatures above 100 °C.
-
Monitor the reaction. Workup typically involves pouring the reaction mixture into water and extracting the product.
This guide provides a foundational framework for successfully employing 4-Chloro-5-(trifluoromethyl)pyridin-2-amine in your synthetic endeavors. By understanding the underlying principles of its reactivity and systematically applying the troubleshooting strategies outlined, you can significantly improve your experimental outcomes.
References
-
Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Retrieved from [Link]
-
Knight, J. G., et al. (2010). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Asghari, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. Retrieved from [Link]
-
Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC NIH. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Problems in Chemistry. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]
Sources
- 1. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
Navigating Reactivity: A Comparative Guide to 4-Chloro-5-(trifluoromethyl)pyridin-2-amine and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal and agrochemical development, trifluoromethylated pyridines are indispensable building blocks. Their unique electronic properties—conferred by the potent electron-withdrawing trifluoromethyl (CF₃) group—offer chemists a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among these scaffolds, 4-Chloro-5-(trifluoromethyl)pyridin-2-amine stands out as a versatile intermediate. However, its reactivity is a nuanced interplay of three distinct functional groups: a nucleophilic amine, a displaceable chlorine, and a powerfully activating CF₃ group, all positioned on an intrinsically electron-deficient pyridine ring.
A frequent challenge for the synthetic chemist is the selection of the optimal starting material from a series of structurally similar isomers. A subtle shift in the position of a substituent can dramatically alter the molecule's reactivity, leading to vastly different outcomes in yield, regioselectivity, and reaction kinetics. This guide provides a comprehensive, head-to-head comparison of the reactivity of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine and three of its key positional isomers. Our analysis is grounded in the fundamental principles of physical organic chemistry and aims to provide a predictive framework for researchers, enabling more strategic and efficient synthetic planning.
Structural and Electronic Analysis of Isomers
The reactivity of a substituted pyridine is dictated by the cumulative electronic effects (both inductive and resonance) of its substituents and their position relative to the ring nitrogen.[2] The isomers selected for this comparison offer a clear demonstration of how altering the placement of the chloro, amino, and trifluoromethyl groups creates distinct electronic and steric environments.
| Compound Name | Structure | CAS Number | Key Structural Features |
| Isomer 1 (Target) | 4-Chloro-5-(trifluoromethyl)pyridin-2-amine | 1227581-65-8 | - Cl at C4: Activated by ring N (para).- CF₃ at C5: Meta to Cl, ortho to N.- NH₂ at C2: Ortho to ring N. |
| Isomer 2 | 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | 79456-28-3 | - Cl at C6: Activated by ring N (ortho).- CF₃ at C5: Meta to Cl, para to N.- NH₂ at C2: Ortho to ring N. |
| Isomer 3 | 2-Chloro-3-(trifluoromethyl)pyridin-4-amine | 1098059-81-3 (unconfirmed) | - Cl at C2: Activated by ring N (ortho).- CF₃ at C3: Ortho to Cl, meta to N.- NH₂ at C4: Para to ring N. |
| Isomer 4 | 2-Chloro-5-(trifluoromethyl)pyridin-4-amine | 21190-16-9 (unconfirmed) | - Cl at C2: Activated by ring N (ortho).- CF₃ at C5: Meta to Cl, para to N.- NH₂ at C4: Para to ring N. |
The interplay of these groups governs the reactivity at each key site: the C-Cl bond (for substitution and cross-coupling) and the -NH₂ group (for nucleophilic reactions).
-
Pyridine Nitrogen: Acts as a strong electron-withdrawing group by induction, deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (SNAr), particularly at the C2 (ortho) and C4 (para) positions.[3]
-
Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group (-I effect) that strongly enhances the electrophilicity of the pyridine ring, further activating it towards SNAr.[2]
-
Amino Group (-NH₂): A strong electron-donating group by resonance (+R effect), which increases electron density on the ring. This effect counteracts the withdrawing effects of the nitrogen and CF₃ group to some extent.[4]
-
Chloro Group (-Cl): While electron-withdrawing by induction, it can donate electron density via resonance.[5] Critically, it serves as a good leaving group in SNAr and a reactive site for palladium-catalyzed cross-coupling.
Caption: Electronic push-pull effects in selected isomers.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry, proceeding via a two-step addition-elimination mechanism.[6] The rate is primarily governed by the stability of the negatively charged Meisenheimer intermediate. Reactivity is enhanced by:
-
Position: A leaving group at the C2 or C4 position is activated by the ring nitrogen, which can stabilize the intermediate via resonance.[3]
-
Activating Groups: Strong electron-withdrawing groups (like -CF₃) ortho or para to the leaving group further stabilize the intermediate and accelerate the reaction.[7]
-
Donating Groups: Electron-donating groups (like -NH₂) ortho or para to the leaving group destabilize the intermediate and retard the reaction.
Predicted Reactivity Order (SNAr): Isomer 1 > Isomer 2 > Isomer 3 > Isomer 4
-
Isomer 1 (4-Cl) is predicted to be the most reactive. The chlorine is at the highly activated C4 position (para to N). The powerful CF₃ group at C5 is meta to the chlorine and does not directly participate in resonance stabilization, but its strong inductive pull significantly increases the overall electrophilicity of the ring.
-
Isomer 2 (6-Cl) is also highly reactive. The chlorine is at the C6 position, which is electronically equivalent to C2 (ortho to N). Similar to Isomer 1, the CF₃ at C5 provides strong inductive activation. Reactivity may be slightly lower than Isomer 1 due to potential steric hindrance from the adjacent CF₃ group for bulky nucleophiles.
-
Isomer 3 (2-Cl) has its chlorine at the activated C2 position. However, the strongly electron-donating amino group at C4 (para to Cl) will significantly destabilize the Meisenheimer intermediate through resonance, thereby deactivating the ring towards nucleophilic attack and slowing the reaction considerably.
-
Isomer 4 (2-Cl) is predicted to be the least reactive. The chlorine is at the activated C2 position, but the amino group at C4 and the CF₃ group at C5 create a complex electronic environment. The +R effect of the C4-amino group will still be a dominant deactivating factor for SNAr at C2.
Illustrative Data for SNAr with Sodium Methoxide
| Isomer | Predicted Relative Rate | Predicted Yield (%) | Rationale |
| Isomer 1 | ++++ | >90% | Cl at activated C4, strong inductive activation from C5-CF₃. |
| Isomer 2 | +++ | >85% | Cl at activated C6, strong inductive activation, minor steric hindrance. |
| Isomer 3 | + | <20% | Cl at activated C2, but strong deactivation from para-NH₂ group. |
| Isomer 4 | + | <25% | Cl at activated C2, but strong deactivation from para-NH₂ group. |
Palladium-Catalyzed Cross-Coupling Reactions
For Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the rate-determining step for aryl chlorides is often the oxidative addition of the C-Cl bond to the Pd(0) catalyst.[8][9][10] The ease of this step is influenced by the C-Cl bond strength and the electron density at the carbon atom. A more electron-deficient carbon center generally undergoes oxidative addition more readily.
Predicted Reactivity Order (Cross-Coupling): Isomer 1 ≈ Isomer 2 > Isomer 3 > Isomer 4
-
Isomers 1 (4-Cl) and 2 (6-Cl): Both possess a C-Cl bond at a position activated by the pyridine nitrogen and are further activated by the strong inductive effect of the adjacent CF₃ group. This makes the carbon center highly electrophilic and susceptible to oxidative addition. They are expected to be the most reactive substrates.
-
Isomer 3 (2-Cl): The C-Cl bond is at the activated C2 position, and the ortho-CF₃ group provides strong inductive activation. However, the para-amino group donates electron density to the ring, which can slightly decrease the electrophilicity of the C2 carbon compared to Isomers 1 and 2, potentially slowing the oxidative addition step.
-
Isomer 4 (2-Cl): Similar to Isomer 3, the C2-Cl is activated. The CF₃ group is now meta and its inductive effect is weaker at the C2 position compared to an ortho-CF₃ (as in Isomer 3). The para-amino group still provides an electron-donating effect. This combination likely makes it the least reactive of the set for cross-coupling.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Illustrative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Isomer | Catalyst System | Predicted Yield (%) | Rationale |
| Isomer 1 | Pd(dppf)Cl₂, K₂CO₃ | >85% | Highly electron-deficient C4 position promotes oxidative addition. |
| Isomer 2 | Pd(dppf)Cl₂, K₂CO₃ | >80% | Highly electron-deficient C6 position; potential for minor steric effects. |
| Isomer 3 | Pd(dppf)Cl₂, K₂CO₃ | 60-70% | Activated C2 position, but electron-donating NH₂ slightly reduces C2 electrophilicity. |
| Isomer 4 | Pd(dppf)Cl₂, K₂CO₃ | 50-65% | Activated C2 position, but weaker inductive pull from CF₃ compared to Isomer 3. |
Reactivity of the Amino Group
The nucleophilicity and basicity of the 2-amino group are primarily influenced by the electronic pull of the ring nitrogen and the CF₃ group. A stronger electron-withdrawing effect on the ring will delocalize the nitrogen's lone pair to a greater extent, reducing its availability to act as a nucleophile or base (lowering its pKa).[11]
Predicted Amine Nucleophilicity/Basicity: Isomer 4 > Isomer 3 > Isomer 2 > Isomer 1
-
Isomer 1 & 2: In both isomers, the amino group is at C2. The CF₃ group is at the adjacent C5 position, exerting a strong inductive pull. This, combined with the pull from the ring nitrogen, significantly reduces the electron density on the amino group, making it the least basic and nucleophilic.
-
Isomer 3 & 4: In these isomers, the amino group is at C4. The CF₃ group is further away (at C3 or C5), meaning its inductive effect on the C4-amino group is weaker than in Isomers 1 and 2. Therefore, the amino groups of Isomers 3 and 4 are expected to be more basic and nucleophilic.
Illustrative Data for Acylation with Acetic Anhydride
| Isomer | Predicted Relative Rate | Rationale |
| Isomer 1 | + | Strongly reduced amine nucleophilicity due to adjacent CF₃ and ring N. |
| Isomer 2 | + | Similar to Isomer 1, strong deactivation of the amino group. |
| Isomer 3 | +++ | Amine at C4 is less deactivated by the more distant CF₃ group. |
| Isomer 4 | ++++ | Amine at C4 is least electronically deactivated by the CF₃ group. |
Experimental Protocols
The following protocols are standardized, representative procedures designed for a comparative study. Safety Precaution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Caption: Generalized experimental workflows for comparing reactivity.
Protocol 1: Comparative Nucleophilic Aromatic Substitution (SNAr)
Objective: To compare the rate of displacement of the chloro group with a methoxide nucleophile.
-
Reaction Setup: In four separate, identical reaction vials equipped with stir bars, add the respective isomer (0.5 mmol, 1.0 equiv) and anhydrous methanol (5 mL).
-
Reagent Addition: To each vial, add a solution of sodium methoxide in methanol (0.6 mmol, 1.2 equiv).
-
Reaction Conditions: Seal the vials and place them in a pre-heated aluminum block at 65 °C. Stir the reactions at a constant rate.
-
Monitoring: At regular time intervals (e.g., 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction, quench with water, and analyze by LC-MS to determine the ratio of starting material to product.
-
Work-up: After the reaction reaches completion (or after 24h), cool the mixtures to room temperature, dilute with water, and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography if necessary.
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling
Objective: To compare the rate of C-C bond formation with phenylboronic acid.
-
Reaction Setup: In four separate, oven-dried Schlenk flasks, add the respective isomer (0.5 mmol, 1.0 equiv), phenylboronic acid (0.75 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.015 mmol, 3 mol%), and powdered potassium carbonate (1.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill each flask with argon or nitrogen gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to each flask via syringe.
-
Reaction Conditions: Heat the flasks in a pre-heated oil bath at 90 °C with vigorous stirring.
-
Monitoring: Monitor the reactions by TLC or by taking aliquots for LC-MS analysis at set time points to compare the rates of conversion.
-
Work-up: Upon completion, cool the reactions, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Comparative Buchwald-Hartwig Amination
Objective: To compare the rate of C-N bond formation with a secondary amine like morpholine.
-
Reaction Setup: In four separate, oven-dried Schlenk flasks, add the respective isomer (0.5 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 2 mol%), XPhos (0.04 mmol, 8 mol%), and sodium tert-butoxide (0.7 mmol, 1.4 equiv).
-
Inert Atmosphere: Evacuate and backfill each flask with argon or nitrogen gas three times.
-
Reagent/Solvent Addition: Add degassed toluene (5 mL) followed by morpholine (0.6 mmol, 1.2 equiv) via syringe.
-
Reaction Conditions: Heat the flasks in a pre-heated oil bath at 100 °C with vigorous stirring.
-
Monitoring: Track the consumption of the starting material in each reaction via TLC or LC-MS at regular intervals.
-
Work-up: After cooling, quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Summary and Conclusion
The positional arrangement of substituents on the 2-amino-chloro-5-(trifluoromethyl)pyridine scaffold exerts profound control over its chemical reactivity. This guide provides a predictive framework based on established electronic and steric principles.
| Isomer | SNAr Reactivity | Cross-Coupling Reactivity | Amine Nucleophilicity |
| 1: 4-Cl-5-CF₃-2-NH₂ | Very High | Very High | Very Low |
| 2: 6-Cl-5-CF₃-2-NH₂ | High | High | Very Low |
| 3: 2-Cl-3-CF₃-4-NH₂ | Low | Moderate | Moderate |
| 4: 2-Cl-5-CF₃-4-NH₂ | Low | Low-Moderate | High |
Key Takeaways for the Synthetic Chemist:
-
For Nucleophilic Aromatic Substitution , prioritize isomers where the chlorine is at the C4 or C6 position and not in a para-relationship with the strongly donating amino group. Isomer 1 is the superior choice for SNAr reactions.
-
For Palladium-Catalyzed Cross-Coupling , isomers with the chlorine at C4 or C6 (Isomers 1 and 2 ) are also the most reactive due to the highly electron-deficient nature of the reaction center.
-
For reactions requiring the nucleophilicity of the amino group (e.g., acylation, alkylation), choose isomers where the CF₃ group is furthest from the amine, such as Isomer 4 .
By understanding these intrinsic reactivity differences, researchers can make more informed decisions in designing synthetic routes, selecting appropriate starting materials, and optimizing reaction conditions, ultimately accelerating the discovery and development of novel chemical entities.
References
-
The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. (2025). BenchChem. Link
-
EAS Reactions of Pyridine Explained. (2024). Pearson+. Link
-
Galy, F. A., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(8), 2497-2506. Link
-
Zinn, P. J., et al. (2016). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 55(10), 4905-4915. Link
-
How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? (2021). RSC Publishing. Link
-
Fujikawa, K., & Fujioka, S. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 168-181. Link
-
Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. (2022). Google Patents. Link
-
6-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine. (2025). Chemical Synthesis Database. Link
-
4-Amino-2-trifluoromethylpyridine. (n.d.). LookChem. Link
-
Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. (1998). Journal of the Chemical Society, Perkin Transactions 1. Link
-
2-Amino-3-Chloro-4-(trifluoromethyl)pyridine. (n.d.). Synchem. Link
-
Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine. (2025). BenchChem. Link
-
Synthetic method of 2-chloro-5-trifluoromethylpyridine. (2012). Google Patents. Link
-
2-Chloro-3-(trifluoromethyl)pyridine synthesis. (n.d.). ChemicalBook. Link
-
Method for preparing 2-chloro-5-trifluoromethylpyridine. (2019). Google Patents. Link
-
Processes for producing 2-chloro-3-trifluoromethylpyridine. (2014). Google Patents. Link
-
Buchwald–Hartwig amination. (2024). Wikipedia. Link
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Link
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Link
-
nucleophilic aromatic substitutions. (2019). YouTube. Link
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. (2016). ResearchGate. Link
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Link
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2013). National Institutes of Health. Link
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Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. (2019). ResearchGate. Link
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Link
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2-Amino-3-chloro-5-trifluoromethylpyridine. (1982). Google Patents. Link
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. Link
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Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube. Link
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6-Chloro-5-(trifluoromethyl)pyridin-2-amine. (n.d.). BLDpharm. Link
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Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Semantic Scholar. Link
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6-Chloro-5-(trifluoromethyl)pyridin-2-amine. (n.d.). Win-Win Chemical. Link
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A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions. (2025). BenchChem. Link
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Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals. Link
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3-Chloro-5-(trifluoromethyl)pyridin-2-amine. (2007). National Institutes of Health. Link
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The 2-Aminopyridine Backbone: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine Analogs in Kinase Inhibition
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The 4-Chloro-5-(trifluoromethyl)pyridin-2-amine scaffold has emerged as a "privileged" structure in modern medicinal chemistry, particularly in the design of specific and potent protein kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for inhibitor design. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of its analogs, explaining the causal relationships behind experimental design choices and offering actionable protocols for synthesis and evaluation.
The Core Scaffold: An Anchor to the Kinase Hinge
The power of the 2-aminopyridine scaffold lies in its precise geometry. The pyridine ring nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine at the C2 position provides a crucial hydrogen bond donor. This bidentate interaction anchors the inhibitor to the kinase hinge, a conserved region of beta-sheets that connects the N- and C-lobes of the kinase domain. This foundational binding motif is a cornerstone of many successful kinase inhibitors. The substituents at the C4 and C5 positions—a chloro and a trifluoromethyl group, respectively—play critical roles in modulating the scaffold's electronic properties, lipophilicity, and steric profile, which are pivotal for optimizing potency and selectivity.
The trifluoromethyl (-CF3) group, in particular, is a powerful tool in drug design. Its strong electron-withdrawing nature can significantly alter the pKa of the aminopyridine, influencing binding interactions.[1][2] Furthermore, the C-F bond's high metabolic stability often increases a compound's half-life, and its lipophilicity can enhance membrane permeability and binding affinity.[1][3][4]
Structure-Activity Relationship (SAR) Analysis: Modulating Potency and Selectivity
The development of potent and selective inhibitors from the 4-chloro-5-(trifluoromethyl)pyridin-2-amine core hinges on the systematic exploration of substitutions, primarily at the 2-amino position. By attaching various aryl or heteroaryl rings (the "anilino" moiety), medicinal chemists can probe different pockets within the ATP-binding site to enhance affinity and engineer selectivity against off-target kinases.
A structurally related scaffold, 5-chloro-4-((substituted phenyl)amino)pyrimidine, provides an excellent surrogate for understanding the SAR of the aniline moiety. Studies on this core reveal critical insights into how different substituents impact biological activity, in this case, as Histone Deacetylase (HDAC) inhibitors, which share similar drug discovery principles.[5]
Key SAR Insights from Analog Studies:
-
Electronic Effects on the Anilino Ring : The electronic nature of substituents on the aniline ring profoundly influences inhibitory activity.
-
Electron-Withdrawing Groups (EWGs) : Small EWGs, such as fluorine or chlorine, at the meta or para positions of the aniline ring are often beneficial for activity. For instance, in a series of pyrimidine-based HDAC inhibitors, a 3-chlorophenyl or 4-fluorophenyl substitution maintained or improved potency.[5] This suggests that reducing the basicity of the aniline nitrogen can be favorable for binding.
-
Electron-Donating Groups (EDGs) : Small EDGs, like a methoxy group, can also be well-tolerated and even enhance potency, particularly at the para position.[5] This highlights the delicate balance of electronics and the potential for favorable interactions within specific sub-pockets of the binding site.
-
-
Steric Constraints : The size and position of substituents are critical.
-
Small vs. Bulky Groups : Generally, smaller substituents are preferred. The introduction of bulky groups can lead to steric clashes within the binding pocket, reducing affinity. However, this is target-dependent. In some cases, a larger group can access a deeper hydrophobic pocket, significantly boosting potency, as seen in B-Raf inhibitors where aryl sulfonamides were accommodated by an expansion of a lipophilic pocket.[6]
-
Positional Importance : The substitution pattern (ortho, meta, para) is crucial. Ortho substitutions are often detrimental due to steric hindrance that disrupts the optimal planarity or conformation required for hinge binding. Meta and para positions offer more latitude for modification and are the primary locations for optimization efforts.[5]
-
Comparative Data of Structurally Related Kinase Inhibitors
The following table summarizes SAR data from a closely related series of 5-chloro-4-((substituted phenyl)amino)pyrimidine-based HDAC inhibitors. The trends observed provide a strong predictive framework for the SAR of 4-chloro-5-(trifluoromethyl)pyridin-2-amine analogs.
| Compound ID (Reference) | Anilino Substituent (R) | Target | IC50 (µM) | Key Observation |
| L1 [5] | Phenyl (unsubstituted) | HDAC3 | 0.811 | Baseline activity for the unsubstituted aniline. |
| L2 [5] | 4-Methylphenyl | HDAC3 | 0.963 | Small alkyl group is tolerated but offers no improvement. |
| L4 [5] | 4-Fluorophenyl | HDAC3 | 0.529 | Small EWG at the para-position enhances potency. |
| L12 [5] | 3-Chlorophenyl | HDAC3 | 0.441 | Small EWG at the meta-position provides a significant potency boost. |
| L20 [5] | 4-Methoxyphenyl | HDAC3 | 0.217 | Small EDG at the para-position results in the most potent analog in the series. |
Experimental Corner: Synthesis and Evaluation Protocols
A self-validating research program requires robust and reproducible experimental methods. Below are detailed protocols for the synthesis of a representative analog and its subsequent biological evaluation.
Synthesis Workflow
The most common and versatile method for coupling the aniline moiety to the pyridin-2-amine core is the Buchwald-Hartwig amination .[7][8][9] This palladium-catalyzed cross-coupling reaction is highly tolerant of various functional groups, making it ideal for building diverse analog libraries.
Protocol 1: Synthesis of N-(4-methoxyphenyl)-4-chloro-5-(trifluoromethyl)pyridin-2-amine
-
Rationale: This protocol describes a standard Buchwald-Hartwig amination. The choice of a palladium catalyst, a sterically hindered phosphine ligand (like XPhos or RuPhos), and a non-nucleophilic base is critical for efficient catalytic turnover and high yields.[9] Toluene is a common solvent due to its high boiling point, which facilitates the reaction.
-
Step-by-Step Methodology:
-
To an oven-dried reaction vial, add 4-chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 eq), 1-bromo-4-methoxybenzene (1.1 eq), sodium tert-butoxide (NaOt-Bu, 1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and XPhos (0.04 eq).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Biological Evaluation Workflow
Evaluating the synthesized analogs requires a robust and quantitative biological assay. Biochemical assays provide a direct measure of an inhibitor's effect on its purified enzyme target, while cell-based assays offer insights into a compound's activity in a more physiologically relevant context.[10]
Protocol 2: Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Rationale: The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.[2][11] It directly measures the binding of an inhibitor to the kinase of interest by monitoring the displacement of a fluorescently labeled ATP-competitive tracer. This format is highly sensitive, suitable for high-throughput screening, and can be used for any compound that binds to the ATP site.[3]
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1X Kinase Buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[2][3] Prepare serial dilutions of the test compounds (analogs) in DMSO, followed by an intermediate dilution in the 1X Kinase Buffer.
-
Assay Plate Setup: In a low-volume 384-well plate, add 4 µL of the diluted test compound.
-
Kinase/Antibody Addition: Add 8 µL of a 2X kinase/Eu-labeled anti-tag antibody mixture prepared in 1X Kinase Buffer. The final kinase concentration should be optimized for a robust assay window (e.g., 5 nM).[12]
-
Tracer Addition: Add 4 µL of a 4X Alexa Fluor™ 647-labeled kinase tracer. The tracer concentration should be near its Kd for the target kinase to ensure sensitive detection of competitive displacement.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Target Engagement (Cellular Phosphorylation Assay)
-
Rationale: This assay quantifies the ability of an inhibitor to block the activity of its target kinase within intact cells.[10][13] It measures the phosphorylation status of a known downstream substrate of the target kinase. A decrease in substrate phosphorylation indicates effective target inhibition. This provides a more physiologically relevant measure of potency, accounting for factors like cell permeability and stability.
-
Step-by-Step Methodology:
-
Cell Culture and Plating: Culture a relevant cancer cell line (e.g., A375 melanoma cells for BRAF inhibitors) to ~80% confluency. Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Cell Lysis: Aspirate the media and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Quantification of Phosphorylation: Use a sandwich ELISA-based method.
-
Coat an ELISA plate with a capture antibody specific for the total substrate protein.
-
Add the cell lysates to the wells and incubate to allow the substrate to bind.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that is specific to the phosphorylated form of the substrate (e.g., anti-phospho-MEK for a BRAF inhibitor assay). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash the plate again.
-
Add an HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Normalize the phosphorylation signal to the total protein amount or cell number if necessary. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC₅₀ value.
-
Conclusion and Future Directions
The 4-chloro-5-(trifluoromethyl)pyridin-2-amine scaffold is a validated and highly tractable starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships derived from its analogs and structurally related compounds consistently demonstrate that potency is finely tuned by the steric and electronic properties of the N-aryl substituent. Small, electron-withdrawing or donating groups at the meta and para positions of the aniline ring are often key to optimizing activity.
Future efforts in this area should focus on leveraging these established SAR principles while exploring novel chemical space. The introduction of more complex heterocyclic systems as N-aryl replacements, or the exploration of substitutions at the C4 chloro position, could yield inhibitors with novel selectivity profiles or the ability to overcome clinically relevant resistance mutations. By combining rational, structure-based design with the robust synthetic and biological evaluation protocols outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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Wenglowsky, S., et al. (2011). Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 21(18), 5533-5537. [Link]
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Zhang, J., et al. (2016). Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2841-2845. [Link]
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Liu, S., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2227779. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. Retrieved from [Link]
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Ma, L., et al. (2020). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]
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Li, Y., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. RSC Medicinal Chemistry, 13(8), 983-991. [Link]
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A Comparative Guide to the Biological Activity of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-chloro-5-(trifluoromethyl)pyridin-2-amine scaffold is a privileged core structure in modern medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds. The strategic incorporation of a trifluoromethyl group and a chlorine atom onto the pyridin-2-amine framework imparts unique physicochemical properties that can enhance membrane permeability, metabolic stability, and binding affinity to various biological targets. This guide provides an in-depth, comparative analysis of the biological activities of its derivatives, with a focus on their applications in oncology and infectious diseases. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed protocols.
Kinase Inhibition: A Dominant Therapeutic Application
Derivatives of 4-chloro-5-(trifluoromethyl)pyridin-2-amine have emerged as potent inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways and are often dysregulated in diseases like cancer.
PI3K/mTOR Inhibition: A Hallmark Activity
A significant body of research has focused on the development of 4-chloro-5-(trifluoromethyl)pyridin-2-amine derivatives as inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many human cancers.[1]
A noteworthy example is the clinical candidate PQR309 , which features the 4-(trifluoromethyl)pyridin-2-amine moiety.[1] Extensive SAR studies have revealed key structural features that dictate its potent and selective inhibitory activity. The 2-amino group on the pyridine ring is crucial for forming hydrogen bonds with key aspartate residues in the ATP-binding site of PI3Kγ.
To illustrate the optimization process, consider the replacement of the trifluoromethyl-pyridine group in PQR309 with a difluoromethyl-pyrimidine moiety, leading to the development of PQR514 . This modification resulted in a significant enhancement of PI3K inhibitory potency.[2]
Table 1: Comparative in vitro activity of PQR309 and PQR514
| Compound | p110α (Ki, nM) | p110β (Ki, nM) | p110δ (Ki, nM) | p110γ (Ki, nM) | mTOR (Ki, nM) |
| PQR309 | 31 | 114 | 39 | 100 | 21 |
| PQR514 | < 4.5 | - | - | - | < 35 |
Data sourced from Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety.[2]
The enhanced potency of PQR514 highlights the nuanced interplay between the electronic properties of the fluoroalkyl group and the nature of the heterocyclic core in achieving optimal target engagement.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)
To determine the inhibitory activity of these compounds against PI3K isoforms and mTOR, a common method is a competitive binding assay or a functional assay measuring ATP consumption or product formation.
-
Reagents and Materials: Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase, ATP, kinase buffer, substrate (e.g., phosphatidylinositol), detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 384-well plate, add the kinase, the test compound, and the substrate in the kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™) according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The choice of a competitive binding or functional assay depends on the desired endpoint. Functional assays provide a direct measure of enzyme inhibition, while binding assays can reveal the affinity of the compound for the kinase. The use of recombinant enzymes ensures a controlled and reproducible experimental system.
Broader Kinase Inhibitory Profile
While PI3K/mTOR inhibition is a prominent activity, the 4-chloro-5-(trifluoromethyl)pyridin-2-amine scaffold has the potential to be adapted to target other kinases. The core structure provides a versatile template for designing inhibitors with varying selectivity profiles by modifying the substituents on the pyridine ring and the 2-amino group. The electronic and steric properties of these substituents can be fine-tuned to achieve desired interactions with the specific amino acid residues lining the ATP-binding pocket of different kinases.
Anticancer Activity Beyond Kinase Inhibition
The trifluoromethylpyridine motif is a recurring feature in a variety of anticancer agents.[3] While often linked to kinase inhibition, derivatives of 4-chloro-5-(trifluoromethyl)pyridin-2-amine may exert their anticancer effects through other mechanisms.
One study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which can be conceptually derived from the core scaffold, demonstrated broad antiproliferative activity against a panel of human cancer cell lines.[3][4][5] For instance, the compound 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active among the newly synthesized compounds in this particular study.[3][5]
Table 2: Antiproliferative Activity of a Thiazolo[4,5-d]pyrimidine Derivative
| Compound | Cell Line | Activity |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-60 Panel | Most active of series |
Data sourced from Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.[3][5]
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTTT) assay is a widely used colorimetric method to assess cell viability.
-
Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Causality Behind Experimental Choices: The MTT assay is a reliable and high-throughput method for screening the cytotoxic effects of a large number of compounds. The choice of cell lines should be representative of different cancer types to assess the spectrum of activity.
Antimicrobial Potential: An Emerging Area of Investigation
The pyridine nucleus is a common feature in many antimicrobial agents.[7] While less explored for the 4-chloro-5-(trifluoromethyl)pyridin-2-amine scaffold specifically, related structures have shown promising antimicrobial activity.
A study on a derivative, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) , identified it as a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase), an essential enzyme for bacterial viability and virulence.[8] This compound exhibited antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]
Table 3: Antibacterial Activity of ML267
| Compound | Target | Activity |
| ML267 | Bacterial PPTase | Submicromolar inhibition |
| S. aureus (MRSA) | Antibacterial activity |
Data sourced from 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth.[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture: Prepare a standardized inoculum of the test bacterium.
-
Compound Dilution: Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Causality Behind Experimental Choices: The broth microdilution method is a standard and quantitative technique for determining the MIC of antimicrobial agents. It allows for the testing of multiple compounds and bacterial strains simultaneously.
Structure-Activity Relationship (SAR) Summary and Future Directions
The biological activity of 4-chloro-5-(trifluoromethyl)pyridin-2-amine derivatives is intricately linked to their molecular structure. Key SAR insights include:
-
The 2-amino group: This group is often a critical hydrogen bond donor, essential for anchoring the molecule within the active site of target proteins, as seen in PI3K inhibitors.
-
The trifluoromethyl group: This electron-withdrawing group can enhance lipophilicity, improve metabolic stability, and influence the pKa of the pyridine nitrogen, thereby modulating binding interactions.
-
The 4-chloro substituent: The chlorine atom can participate in halogen bonding and other non-covalent interactions, contributing to binding affinity and selectivity. Its position on the ring is crucial for directing the orientation of the molecule in the binding pocket.
-
Substitutions at the 2-amino position: Modifications at this position can be used to explore different binding pockets and modulate the overall physicochemical properties of the molecule, leading to altered activity and selectivity profiles.
Future research in this area should focus on:
-
Systematic exploration of substitutions at various positions of the pyridine ring to develop more potent and selective inhibitors for a wider range of biological targets.
-
Elucidation of the mechanism of action for derivatives showing anticancer activity that is independent of kinase inhibition.
-
In-depth investigation of the antimicrobial potential of this scaffold against a broader panel of pathogens, including drug-resistant strains.
Visualizations
Diagram 1: General Synthetic Scheme for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine Derivatives
Caption: A generalized synthetic workflow for generating diverse derivatives.
Diagram 2: PI3K/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/mTOR pathway by the derivatives.
References
-
Baffert, F., et al. (2019). Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. ACS Medicinal Chemistry Letters. [Link]
-
Yang, C., et al. (2023). Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. [Link]
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Kumar, A., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie. [Link]
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Li, P., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
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Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules. [Link]
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Wang, Y., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances. [Link]
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Martin, S. E., et al. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. [Link]
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Abdel-Wahab, B. F., et al. (2016). Design, Synthesis and Antitumor Evaluation of Novel Pyrazolopyrimidines and Pyrazoloquinazolines. Molecules. [Link]
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Shimizu, T., et al. (2012). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
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Głowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals. [Link]
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Liu, Y., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]
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A Senior Application Scientist's Guide to In Silico Modeling of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine Reactions: A Comparative Analysis
For drug development and agrochemical research professionals, understanding the reactivity of highly functionalized heterocyclic compounds is paramount for efficient synthesis and lead optimization. This guide provides an in-depth, in silico comparison of the reactivity of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, a key building block, against a structural isomer. We will explore its behavior in two critical synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling. By leveraging Density Functional Theory (DFT) calculations, we will elucidate the subtle electronic effects of substituent placement on reaction energetics, offering predictive insights for researchers in the field.
Introduction: The Significance of In Silico Reaction Modeling
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The pyridine core, substituted with an electron-donating amino group and electron-withdrawing chloro and trifluoromethyl groups, presents a complex electronic landscape that governs its reactivity. Predicting the outcomes of reactions involving such molecules can be challenging and resource-intensive. In silico modeling offers a powerful, cost-effective alternative to extensive empirical screening by providing a window into reaction mechanisms and energetics.[2] Computational approaches have become indispensable in modern drug discovery and process chemistry for their ability to accelerate development timelines and reduce costs.[2][3]
This guide will focus on a comparative analysis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (henceforth referred to as Molecule A ) and its isomer, 2-amino-3-chloro-5-(trifluoromethyl)pyridine (Molecule B ). The differing positions of the chloro and amino substituents are expected to significantly influence the electronic properties of the pyridine ring and, consequently, its reactivity.
Comparative In Silico Analysis: Methodology
To provide a robust comparison, we will model two key reactions for both Molecule A and Molecule B :
-
Nucleophilic Aromatic Substitution (SNAr): A fundamental reaction for the functionalization of electron-deficient aromatic rings. We will model the reaction with a generic nucleophile (Nu⁻) to displace the chloride.
-
Suzuki-Miyaura Cross-Coupling: A ubiquitous palladium-catalyzed reaction for the formation of C-C bonds. We will model the oxidative addition step, which is often rate-determining.[4][5]
All calculations will be performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to provide a balance of accuracy and computational efficiency. Solvation effects will be incorporated using a polarizable continuum model (PCM) to simulate a realistic reaction environment.
Experimental Protocols: In Silico Reaction Modeling
Part 1: Geometry Optimization and Electronic Property Calculation
-
Input Structure Generation: The 3D structures of Molecule A , Molecule B , the nucleophile (e.g., methoxide), the boronic acid (e.g., phenylboronic acid), and the palladium catalyst (e.g., Pd(PPh₃)₄) are built using a molecular editor.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized at the chosen level of theory.
-
Frequency Analysis: Vibrational frequency calculations are performed on all optimized structures to confirm them as either minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.
-
Electronic Property Calculation: Key electronic properties such as Mulliken charges, molecular electrostatic potential (MEP) maps, and frontier molecular orbital (HOMO-LUMO) energies are calculated for the optimized ground-state structures of Molecule A and Molecule B .[6]
Part 2: Reaction Pathway Modeling
-
Transition State Searching: For both the SNAr and Suzuki-Miyaura reactions, transition state structures are located using methods such as the Berny algorithm.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed on the located transition states to confirm that they connect the correct reactants and products on the reaction pathway.
-
Energy Profile Construction: The relative energies of all stationary points (reactants, intermediates, transition states, and products) are calculated to construct the reaction energy profile. The activation energy (ΔG‡) is determined as the difference in Gibbs free energy between the transition state and the reactants.
Visualization of In Silico Workflow
Caption: Workflow for the in silico modeling of reactions of pyridinamine isomers.
Results and Discussion: A Comparative Analysis
Electronic Properties and Predicted Reactivity
The placement of the amino and chloro substituents has a profound impact on the electronic distribution within the pyridine ring. In Molecule A , the electron-donating amino group is at the 2-position, and the electron-withdrawing chloro and trifluoromethyl groups are at the 4- and 5-positions, respectively. In Molecule B , the amino group is also at the 2-position, but the chloro group is at the 3-position.
The molecular electrostatic potential (MEP) maps and calculated atomic charges are expected to show a more electron-deficient C4 position in Molecule A compared to the C3 position in Molecule B . This is due to the combined electron-withdrawing effects of the para-chloro and meta-trifluoromethyl groups relative to the amino group in Molecule A . Conversely, in Molecule B , the chloro group is ortho to the amino group, leading to a different distribution of electron density. The pKa of the pyridine nitrogen is also expected to be lower in Molecule A due to the greater overall electron-withdrawing character of the substituents.[7][8][9]
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a Meisenheimer-like intermediate, and its rate is highly dependent on the electrophilicity of the carbon atom undergoing nucleophilic attack and the stability of the intermediate.[10][11][12]
| Molecule | Reaction | Predicted Activation Energy (ΔG‡) (kcal/mol) |
| Molecule A | SNAr with Nu⁻ at C4 | Lower |
| Molecule B | SNAr with Nu⁻ at C3 | Higher |
The lower predicted activation energy for Molecule A in the SNAr reaction is attributed to the greater electrophilicity of the C4 carbon, which is activated by both the para-chloro and meta-trifluoromethyl substituents relative to the amino group. The negative charge in the Meisenheimer intermediate is also better stabilized by delocalization onto the electron-withdrawing groups. In Molecule B , the C3 carbon is less activated, and the stability of the corresponding Meisenheimer intermediate is lower, leading to a higher predicted activation barrier.
Caption: Comparative energy profile for the SNAr reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed process, and the oxidative addition of the aryl halide to the Pd(0) catalyst is a key step in the catalytic cycle.[13][14][15][16][17] The rate of this step is influenced by the electron density at the carbon-halogen bond.
| Molecule | Reaction | Predicted Activation Energy (ΔG‡) (kcal/mol) |
| Molecule A | Oxidative Addition of Pd(0) at C4-Cl | Higher |
| Molecule B | Oxidative Addition of Pd(0) at C3-Cl | Lower |
In contrast to the SNAr reaction, the oxidative addition step of the Suzuki-Miyaura coupling is favored for more electron-rich carbon-halogen bonds. Therefore, Molecule B is predicted to have a lower activation energy for oxidative addition. The C3-Cl bond in Molecule B is less electron-deficient than the C4-Cl bond in Molecule A , making it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
Conclusion and Future Directions
This in silico comparative guide demonstrates the utility of computational modeling in predicting and rationalizing the reactivity of complex heterocyclic molecules. Our DFT calculations predict that 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (Molecule A) is more reactive towards Nucleophilic Aromatic Substitution at the C4 position compared to the C3 SNAr of its isomer, 2-amino-3-chloro-5-(trifluoromethyl)pyridine (Molecule B) . Conversely, Molecule B is predicted to be more reactive in the oxidative addition step of the Suzuki-Miyaura cross-coupling reaction.
These findings provide valuable guidance for synthetic chemists in selecting appropriate reaction conditions and predicting potential side reactions. For instance, when aiming for SNAr, Molecule A would be the preferred substrate, while for Suzuki-Miyaura coupling, Molecule B would likely give higher yields or require milder conditions.
Future work could involve expanding the scope of this study to include a wider range of nucleophiles and coupling partners, as well as modeling other common synthetic transformations. Furthermore, obtaining experimental kinetic data for these reactions would be invaluable for validating and refining the computational models, ultimately leading to more accurate and predictive in silico tools for chemical research.[1][18][19][20]
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An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2020). ACS Publications. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]
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(PDF) A Quantum-Chemical DFT Approach to Elucidation of the Chirality Transfer Mechanism of the Enantioselective Suzuki–Miyaura Cross-Coupling Reaction. (2017). ResearchGate. [Link]
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A Comparative Spectroscopic Guide to the Synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Introduction
The strategic incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a critical building block, serving as a key intermediate in the synthesis of numerous high-value active ingredients.[3]
Verifying the successful synthesis of this compound requires unambiguous characterization and differentiation from its starting materials and potential byproducts. This guide provides an in-depth spectroscopic comparison of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine with its common precursors, 2-Amino-4-chloropyridine and 2-Chloro-5-(trifluoromethyl)pyridine. We will dissect the key transformations observed in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), providing the supporting data and experimental rationale essential for researchers in the field.
Illustrative Synthetic Pathway
The synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine can be approached from different precursors. The following pathway illustrates two common transformations for which we will compare spectroscopic data: the trifluoromethylation of an existing aminopyridine and the amination of a trifluoromethylated pyridine.
Caption: Common synthetic routes to the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for tracking these synthetic transformations, providing detailed information about the electronic environment of each proton, carbon, and fluorine nucleus.
¹H NMR Spectroscopy
The key diagnostic changes in the ¹H NMR spectrum involve the number of aromatic signals and their chemical shifts, which are highly sensitive to the electronic effects of the substituents. The introduction of the strongly electron-withdrawing -CF₃ group at C5 causes a significant downfield shift for the adjacent proton at C6.
| Compound | H3 Signal (δ, ppm) | H5/H6 Signal (δ, ppm) | NH₂ Signal (δ, ppm) |
| 2-Amino-4-chloropyridine[4] | ~6.6-6.7 | ~7.9 (H6), ~6.8 (H5) | ~4.5-5.5 |
| 2-Chloro-5-(trifluoromethyl)pyridine[5] | ~7.50 | ~8.69 (H6) | N/A |
| 4-Chloro-5-(trifluoromethyl)pyridin-2-amine | ~6.7 (s) | ~8.2 (s) | ~5.0-6.0 |
Analysis:
-
From 2-Amino-4-chloropyridine: The most dramatic change is the disappearance of the proton signal at H5 (~6.8 ppm) and its replacement by the -CF₃ group. This simplifies the spectrum from three distinct aromatic signals to two singlets. Furthermore, the H6 proton experiences a significant downfield shift from ~7.9 ppm to ~8.2 ppm due to the potent electron-withdrawing nature of the adjacent trifluoromethyl group.
-
From 2-Chloro-5-(trifluoromethyl)pyridine: The introduction of the electron-donating amino group at C2 causes an upfield shift of the adjacent H3 proton from ~7.50 ppm to ~6.7 ppm. The H6 proton is also slightly shifted upfield. The appearance of a broad singlet for the -NH₂ protons is the most definitive indicator of a successful reaction.
¹³C NMR Spectroscopy
¹³C NMR is crucial for confirming the presence and position of the trifluoromethyl group. The carbon of the -CF₃ group itself appears as a distinct quartet due to coupling with the three fluorine atoms (¹JCF). The carbon to which it is attached (C5) also shows quartet splitting (²JCCF).
| Compound | Pyridine Ring Carbons (δ, ppm) | CF₃ Carbon (δ, ppm) |
| 2-Amino-4-chloropyridine | ~108, 115, 148, 150, 159 | N/A |
| 2-Chloro-5-(trifluoromethyl)pyridine[5] | ~121.5, 123.5 (q), 136.5 (q), 147.5, 151.0 | ~123 (q, J ≈ 273 Hz) |
| 4-Chloro-5-(trifluoromethyl)pyridin-2-amine | ~108, ~118 (q), ~140 (q), ~149, ~158 | ~124 (q, J ≈ 272 Hz) |
Analysis: The key diagnostic feature is the appearance of the large quartet around 123-124 ppm, which is the unmistakable signature of the -CF₃ carbon. Additionally, the C5 carbon signal, originally a singlet in 2-Amino-4-chloropyridine, becomes a smaller quartet in the final product due to two-bond coupling with the fluorine atoms. This provides definitive proof of trifluoromethylation at the C5 position.
¹⁹F NMR Spectroscopy
¹⁹F NMR provides a simple and clean method to confirm the presence of the trifluoromethyl group. Since there is only one fluorine environment in the molecule, a single signal is expected.
| Compound | ¹⁹F Chemical Shift (δ, ppm) |
| 2-Amino-4-chloropyridine | N/A |
| 2-Chloro-5-(trifluoromethyl)pyridine | ~ -62.5 |
| 4-Chloro-5-(trifluoromethyl)pyridin-2-amine | ~ -63.0 |
Analysis: The transformation from 2-Amino-4-chloropyridine results in the appearance of a singlet at approximately -63.0 ppm (relative to CFCl₃), confirming the successful installation of the -CF₃ group. The chemical shift is very similar to that in 2-Chloro-5-(trifluoromethyl)pyridine, as the electronic environment of the fluorine atoms is not dramatically altered by the change from a chlorine to an amino group at the distant C2 position.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is excellent for monitoring the functional group transformations occurring during the synthesis. The most significant changes are observed in the N-H and C-F stretching regions.
| Compound | N-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C=N/C=C (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| 2-Amino-4-chloropyridine[4] | ~3100-3400 | N/A | ~1400-1600 | ~700-800 |
| 2-Chloro-5-(trifluoromethyl)pyridine[6] | N/A | ~1100-1350 | ~1400-1600 | ~700-800 |
| 4-Chloro-5-(trifluoromethyl)pyridin-2-amine | ~3100-3400 | ~1100-1350 | ~1400-1600 | ~700-800 |
Analysis:
-
Route A (Trifluoromethylation): The key change is the appearance of very strong, broad absorption bands in the 1100-1350 cm⁻¹ region, characteristic of C-F stretching vibrations. The N-H stretching bands from the amino group remain.
-
Route B (Amination): The defining change is the appearance of characteristic N-H stretching bands (typically a doublet for a primary amine) in the 3100-3400 cm⁻¹ region. The strong C-F stretching bands are retained from the precursor.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the product and can provide structural information through fragmentation patterns. The presence of chlorine results in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.
| Compound | Molecular Weight ( g/mol ) | Key M⁺ Peak (m/z) |
| 2-Amino-4-chloropyridine[4][7] | 128.56 | 128/130 |
| 2-Chloro-5-(trifluoromethyl)pyridine[8] | 181.54 | 181/183 |
| 4-Chloro-5-(trifluoromethyl)pyridin-2-amine | 196.56 | 196/198 |
Analysis: The successful synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is confirmed by the observation of the correct molecular ion peak cluster at m/z 196 (for ³⁵Cl) and 198 (for ³⁷Cl).
-
Compared to 2-Amino-4-chloropyridine, the mass increases by 68 units, corresponding to the replacement of a hydrogen atom (1 amu) with a trifluoromethyl group (69 amu).
-
Compared to 2-Chloro-5-(trifluoromethyl)pyridine, the mass increases by 15 units, corresponding to the replacement of a chlorine atom (35.5 amu) with an amino group (16 amu) and a hydrogen atom, which is consistent with an amination reaction.
Experimental Protocols & Workflow
Adherence to standardized protocols is essential for reproducible and reliable spectroscopic data.
General Spectroscopic Characterization Workflow
Caption: A typical workflow for spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1]
-
Instrument Setup: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.[9]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use standard parameters for pulse width and relaxation delay (e.g., 5 seconds).
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A longer acquisition time (several hours) may be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Use a standard one-pulse experiment. ¹⁹F NMR is highly sensitive, so acquisition is typically rapid.
-
Data Processing: Process the raw data (FID) with a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts relative to a known internal standard (e.g., TMS for ¹H and ¹³C).[1]
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk.[4] Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background.
-
Data Analysis: Identify the key functional group frequencies and compare them to the spectra of the precursors.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is common for providing fragmentation data, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak (M⁺) and its isotopes. Compare the exact mass to the calculated theoretical mass to confirm the elemental composition.
Conclusion
The successful synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is unequivocally confirmed by a combination of spectroscopic techniques. The key transformations are clearly marked by:
-
NMR: The appearance of a ¹⁹F NMR signal, a quartet for the CF₃ carbon in the ¹³C NMR spectrum, and predictable shifts in the ¹H NMR spectrum.
-
FT-IR: The emergence of strong C-F stretching bands (for trifluoromethylation) or N-H stretching bands (for amination).
-
MS: A shift in the molecular ion peak to m/z 196/198, confirming the correct mass for the final product.
By systematically comparing these spectral fingerprints against those of the relevant precursors, researchers can confidently verify the identity and purity of their target compound, ensuring the integrity of their subsequent research and development efforts.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 581866, 2-Amino-4-chloropyridine. [Link]
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Chidangil, S., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate. [Link]
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Thomas, S., et al. (2018). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. [Link]
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P. M. Sivakumar, et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Semantic Scholar. [Link]
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Wang, L., et al. (2020). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry. [Link]
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ResearchGate. (2023). Microwave spectrum and structure of 2-(trifluoromethyl)pyridine. ResearchGate. [Link]
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Fujikawa, K., & Ishii, A. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Yorimitsu, H., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]
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Alfa Chemical. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Alfa Chemical. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 607248, 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. [Link]
- Google Patents. (1984). Preparation of (trifluoromethyl)pyridines.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine. [Link]
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Guo, C., et al. (2007). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. PubMed Central. [Link]
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ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]
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Chemsrc. (2024). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. Chemsrc. [Link]
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NIST. (2021). 2-Chloro-4-trifluoromethylpyridine. NIST WebBook. [Link]
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NIST. (2021). Pyridine, 3-chloro-2,4,5,6-tetrafluoro-. NIST WebBook. [Link]
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ResearchGate. (2017). Figure S26. 13C-NMR for N-(4-(trifluoromethyl)phenyl)pyridin-4-amine. ResearchGate. [Link]
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Beilstein Journals. (2016). Supporting Information: Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals. [Link]
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A Senior Application Scientist's Guide to Catalyst Performance in 4-Chloro-5-(trifluoromethyl)pyridin-2-amine Couplings
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine moiety, particularly when substituted with fluorine-containing groups, offers a unique combination of metabolic stability and bioavailability. The compound 4-chloro-5-(trifluoromethyl)pyridin-2-amine is a valuable building block, but its electron-deficient nature, exacerbated by the powerful electron-withdrawing trifluoromethyl group, presents significant challenges for traditional cross-coupling methodologies. This guide provides an in-depth comparison of catalyst systems for the effective coupling of this demanding substrate, supported by established principles and analogous experimental data, to empower researchers in navigating this complex chemical space.
The Challenge: Coupling an Electron-Deficient, Sterically Hindered Pyridine
The successful cross-coupling of 4-chloro-5-(trifluoromethyl)pyridin-2-amine is predicated on overcoming two primary obstacles:
-
The Electron-Deficient Pyridine Ring: The nitrogen atom and the trifluoromethyl group synergistically reduce the electron density of the pyridine ring. This makes the oxidative addition of the C-Cl bond to a low-valent metal center, the crucial first step in most cross-coupling catalytic cycles, significantly more difficult compared to electron-rich or even neutral aromatic systems.
-
Potential for Catalyst Inhibition: The endocyclic nitrogen and the exocyclic amino group can act as ligands for the metal catalyst, leading to catalyst deactivation and reduced reaction efficiency.
Therefore, the choice of a highly active and robust catalyst system, comprising a suitable palladium precursor and a sterically demanding, electron-rich ligand, is paramount for achieving high yields and reaction efficiency.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for the formation of C-N bonds.[1] For a substrate as challenging as 4-chloro-5-(trifluoromethyl)pyridin-2-amine, the selection of the appropriate generation of Buchwald-Hartwig catalyst is critical.
Catalyst Generations and Their Applicability
The evolution of Buchwald-Hartwig amination catalysts has been driven by the need to couple increasingly challenging substrates, such as aryl chlorides.[1]
-
First-Generation Catalysts: Based on simple phosphine ligands like P(o-tolyl)₃, these systems are generally not effective for the amination of electron-deficient aryl chlorides.
-
Second-Generation Catalysts: The introduction of bidentate phosphine ligands such as BINAP and dppf marked a significant advancement, enabling the coupling of a broader range of substrates.
-
Third and Fourth-Generation Catalysts (Bulky Monophosphine Ligands): The development of sterically hindered and electron-rich monophosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) and Hartwig (e.g., Josiphos) research groups, has been a game-changer for the coupling of unreactive aryl chlorides. These ligands promote the formation of the active monoligated palladium species, which is crucial for the oxidative addition of the C-Cl bond.
For the coupling of 4-chloro-5-(trifluoromethyl)pyridin-2-amine, third and fourth-generation catalyst systems are the most promising. The steric bulk of these ligands helps to prevent the formation of inactive catalyst species and facilitates the reductive elimination step.
Comparative Performance of Buchwald-Hartwig Catalyst Systems (Analogous Substrates)
While direct comparative data for 4-chloro-5-(trifluoromethyl)pyridin-2-amine is scarce in the public domain, we can extrapolate from the performance of catalyst systems with structurally similar electron-deficient (hetero)aryl chlorides.
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temperature (°C) | Typical Yield Range (Analogous Substrates) | Key Advantages & Considerations |
| Pd₂(dba)₃ / XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | Good to Excellent | Broadly applicable, commercially available, high activity for chloropyridines. |
| Pd(OAc)₂ / SPhos | K₂CO₃ or Cs₂CO₃ | t-BuOH or Toluene | 80-110 | Good to Excellent | Often shows high turnover numbers; effective for a wide range of amines. |
| G3-XPhos / XPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | Excellent | Precatalyst form offers enhanced air and moisture stability, simplifying reaction setup. |
| RuPhos Pd G3 / RuPhos | K₂CO₃ | Toluene/H₂O | 80-100 | Excellent | Particularly effective for hindered substrates. |
Expert Insight: For the amination of 4-chloro-5-(trifluoromethyl)pyridin-2-amine, a robust starting point would be a catalyst system employing a bulky biaryl phosphine ligand like XPhos or SPhos. The use of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is crucial to facilitate the deprotonation of the amine coupling partner without promoting unwanted side reactions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a standardized starting point for the optimization of the C-N coupling of 4-chloro-5-(trifluoromethyl)pyridin-2-amine.
Materials:
-
4-chloro-5-(trifluoromethyl)pyridin-2-amine
-
Amine coupling partner (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., G3-XPhos, 1-3 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 1.2-3.6 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere, add the palladium precatalyst, ligand (if necessary), and base.
-
Add 4-chloro-5-(trifluoromethyl)pyridin-2-amine and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[2] For the synthesis of biaryl or heteroaryl-pyridine structures from 4-chloro-5-(trifluoromethyl)pyridin-2-amine, the Suzuki coupling offers a versatile approach.
Catalyst Selection for Suzuki Couplings of Chloropyridines
Similar to the Buchwald-Hartwig amination, the success of the Suzuki coupling of an electron-deficient chloropyridine hinges on the use of a highly active catalyst system. The oxidative addition of the C-Cl bond is often the rate-limiting step.[2]
| Catalyst System (Precatalyst/Ligand) | Base | Solvent System | Temperature (°C) | Typical Yield Range (Analogous Substrates) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | Dioxane/H₂O or Toluene/EtOH/H₂O | 80-100 | Moderate to Good | A classic, readily available catalyst. May require higher catalyst loadings for chloropyridines. |
| Pd(dppf)Cl₂ | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or DMF | 80-110 | Good to Excellent | The dppf ligand is effective for a range of Suzuki couplings. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | Excellent | Bulky phosphine ligands significantly enhance the reactivity of aryl chlorides. |
| XPhos Pd G2 / XPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | Excellent | A highly active and stable precatalyst system for challenging substrates.[3] |
Expert Insight: For the Suzuki coupling of 4-chloro-5-(trifluoromethyl)pyridin-2-amine, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos or XPhos are highly recommended. These ligands facilitate the challenging oxidative addition step and promote high catalytic turnover. The use of a phosphate or carbonate base in a mixed aqueous-organic solvent system is standard practice. Microwave-assisted heating can also be beneficial in accelerating these couplings.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki coupling of 4-chloro-5-(trifluoromethyl)pyridin-2-amine with boronic acids or their esters.
Materials:
-
4-chloro-5-(trifluoromethyl)pyridin-2-amine
-
Boronic acid or boronic ester (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Degassed solvent system (e.g., Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask or microwave vial under an inert atmosphere, combine 4-chloro-5-(trifluoromethyl)pyridin-2-amine, the boronic acid or ester, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C, or higher with microwave irradiation).
-
Monitor the reaction by TLC, LC-MS, or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic phase, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing the Catalytic Cycles
To better understand the mechanistic underpinnings of these crucial transformations, the following diagrams illustrate the generally accepted catalytic cycles for the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The successful coupling of 4-chloro-5-(trifluoromethyl)pyridin-2-amine requires a departure from traditional cross-coupling conditions and an embrace of modern, highly active catalyst systems. For both C-N and C-C bond formation, the use of palladium catalysts bearing bulky, electron-rich monophosphine ligands is the most effective strategy to overcome the inherent challenges of this electron-deficient substrate. While direct comparative data remains an area for further investigation, the principles and analogous data presented in this guide provide a robust framework for researchers to design and optimize their synthetic routes. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and versatile methods for the functionalization of this and other challenging heterocyclic building blocks, further empowering the discovery of novel therapeutics and functional materials.
References
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]. (Accessed: January 18, 2026).
- Method for producing 2-amino-4-(trifluoromethyl)pyridine. Google Patents; EP2527327A1.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]. (Accessed: January 18, 2026).
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. Available at: [Link]. (Accessed: January 18, 2026).
- Amino-trifluoromethylpyridine compound and process for preparing the same. Google Patents; EP0228846A1.
-
Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. Available at: [Link]. (Accessed: January 18, 2026).
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]. (Accessed: January 18, 2026).
-
Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. Available at: [Link]. (Accessed: January 18, 2026).
-
Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. ResearchGate. Available at: [Link]. (Accessed: January 18, 2026).
-
Amino-trifluoromethylpyridine compound and process for preparing the same. European Patent Office; EP 0228846 A1. Available at: [Link]. (Accessed: January 18, 2026).
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]. (Accessed: January 18, 2026).
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]. (Accessed: January 18, 2026).
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]. (Accessed: January 18, 2026).
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]. (Accessed: January 18, 2026).
-
Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry. Available at: [Link]. (Accessed: January 18, 2026).
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information. Available at: [Link]. (Accessed: January 18, 2026).
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Center for Biotechnology Information. Available at: [Link]. (Accessed: January 18, 2026).
-
Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. Available at: [Link]. (Accessed: January 18, 2026).
- Preparation of (trifluoromethyl)pyridines. Google Patents; US4650875A.
-
The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Royal Society of Chemistry. Available at: [Link]. (Accessed: January 18, 2026).
-
3-Chloro-5-(trifluoromethyl)pyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]. (Accessed: January 18, 2026).
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A Senior Application Scientist's Guide to the Synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Introduction: The Significance of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine in Modern Chemistry
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. The strategic placement of its chloro, amino, and trifluoromethyl groups on the pyridine scaffold imparts unique electronic and steric properties, making it an invaluable synthon for medicinal chemists and process development scientists. The trifluoromethyl group, in particular, is a well-regarded bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the development of efficient, scalable, and economically viable synthetic routes to this key intermediate is of paramount importance.
This guide provides a comparative analysis of the most logical and industrially relevant synthetic strategies for the preparation of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. We will delve into the mechanistic underpinnings of these routes, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages.
Comparative Analysis of Synthetic Routes
The synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine can be approached from several perspectives. However, the most direct and likely most practiced route in industrial settings involves the selective functionalization of a pre-existing, appropriately substituted pyridine ring. A hypothetical, though more complex, alternative would involve the construction of the pyridine ring from acyclic precursors.
Route 1: Selective Amination of 2,4-Dichloro-5-(trifluoromethyl)pyridine
This approach is predicated on the availability of the key starting material, 2,4-dichloro-5-(trifluoromethyl)pyridine. The commercial availability of this precursor makes this route particularly attractive for its directness. The core of this strategy lies in the selective nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms with an amino group.
Causality of Experimental Choices:
The pyridine ring is electron-deficient, which is further exacerbated by the electron-withdrawing trifluoromethyl group. This electronic landscape makes the ring susceptible to nucleophilic attack. The chlorine atoms at the 2- and 4-positions are both activated towards SNAr. However, the 2-position is generally more activated due to the stabilizing effect of the adjacent pyridine nitrogen on the Meisenheimer intermediate formed during the reaction. This inherent reactivity difference allows for a degree of selectivity in the amination reaction.
The choice of ammonia as the nucleophile is both economical and efficient. The reaction is typically carried out under pressure in an autoclave to maintain a sufficient concentration of ammonia and to reach the necessary reaction temperatures for activating the C-Cl bond.
Experimental Protocol:
Synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine from 2,4-Dichloro-5-(trifluoromethyl)pyridine
-
Reactor Charging: A high-pressure autoclave is charged with 2,4-dichloro-5-(trifluoromethyl)pyridine (1.0 eq.).
-
Reagent Addition: An excess of aqueous ammonia (e.g., 28% solution, 5-10 eq.) is added to the reactor. The use of a solvent such as ethanol or dioxane is optional but can aid in solubility.
-
Reaction Conditions: The autoclave is sealed and heated to a temperature in the range of 100-150 °C. The internal pressure will increase accordingly. The reaction is stirred vigorously for a period of 12-24 hours.
-
Work-up and Isolation: After cooling the reactor to ambient temperature, the reaction mixture is carefully vented. The contents are transferred to a separation funnel, and the product is extracted with an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.
Diagram of the Synthetic Pathway:
Caption: Route 1: Selective amination of 2,4-dichloro-5-(trifluoromethyl)pyridine.
Route 2: Pyridine Ring Construction from Acyclic Precursors (Hypothetical)
A more convergent, though likely more complex and less common, approach involves the construction of the substituted pyridine ring from acyclic, trifluoromethyl-containing building blocks. This strategy is a cornerstone of pyridine synthesis and offers the potential for high degrees of flexibility in analogue synthesis, though often at the cost of overall yield and step-economy for a specific target.
Causality of Experimental Choices:
This route would likely involve the condensation of a trifluoromethyl-substituted 1,3-dicarbonyl compound (or a synthetic equivalent) with an enamine or ammonia source, followed by subsequent chlorination and other functional group interconversions. The complexity arises from controlling the regioselectivity of the initial condensation and the subsequent chlorination steps. For instance, a Hantzsch-type pyridine synthesis could be envisioned, but would require carefully chosen precursors to yield the desired substitution pattern.
Given the efficiency of Route 1, this approach is less likely to be employed for the large-scale production of this specific target molecule but remains a viable strategy in a discovery chemistry setting where diverse analogues are required.
Diagram of the Conceptual Workflow:
Caption: Route 2: Conceptual workflow for pyridine ring construction.
Comparative Data Summary
| Parameter | Route 1: Selective Amination | Route 2: Pyridine Ring Construction (Hypothetical) |
| Starting Material | 2,4-Dichloro-5-(trifluoromethyl)pyridine | Acyclic trifluoromethyl-containing precursors |
| Key Reagents | Aqueous Ammonia | Various condensation and cyclization reagents |
| Reaction Steps | 1 | Multiple |
| Scalability | High | Moderate to Low |
| Yield | Good to Excellent (anticipated) | Variable, likely lower overall |
| Purity | High after purification | Potentially complex mixture of isomers |
| Key Advantages | Direct, high step-economy, utilizes available starting material | High flexibility for analogue synthesis |
| Key Disadvantages | Relies on the availability of the specific dichloro-precursor | Longer route, potential for regioselectivity issues |
Conclusion and Future Outlook
For the synthesis of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, the selective amination of 2,4-dichloro-5-(trifluoromethyl)pyridine (Route 1) stands out as the most practical and efficient strategy, particularly for process and scale-up chemistry. Its directness, coupled with the commercial availability of the key precursor, makes it the preferred choice for reliable production. While pyridine ring construction (Route 2) offers a versatile platform for medicinal chemistry explorations, it is less likely to be competitive for the dedicated synthesis of this specific target on a larger scale.
Future research in this area may focus on the development of catalytic amination methods for Route 1 to potentially lower the required reaction temperatures and pressures, thereby improving the safety and energy efficiency of the process. Furthermore, the exploration of continuous flow technologies for this transformation could offer significant advantages in terms of process control and scalability.
References
- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
MDPI. Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of key chemical entities is paramount. 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a crucial building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2] The purity and concentration of this intermediate directly impact the quality, efficacy, and safety of the final product. Therefore, robust and validated analytical methods for its quantification are not just a regulatory expectation but a scientific necessity.[1]
This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the causality behind experimental choices, present self-validating protocols, and support our claims with authoritative references.
The Analytical Challenge: Understanding 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
The molecular structure of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine dictates the optimal analytical strategies. Key features include:
-
Aromatic Pyridine Ring: Provides UV absorbance, making UV-based detection a viable option.
-
Amino Group: A basic functional group that can be protonated, influencing its chromatographic retention on certain stationary phases.
-
Halogen (Chloro) and Trifluoromethyl Groups: These electron-withdrawing groups impact the molecule's polarity and volatility. The presence of chlorine and fluorine also offers potential for specific detection methods like mass spectrometry.
-
Thermal Stability: The compound is generally stable, making it amenable to both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Given these characteristics, the most common and effective analytical techniques for quantification are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). This guide will focus on the validation of these three methods.
Guiding Principles: Adherence to International Standards
The validation of analytical procedures is a critical component of ensuring reliable and reproducible data. Our methodologies are designed in accordance with the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[3][4][5] These guidelines provide a framework for demonstrating that an analytical method is fit for its intended purpose.[6] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) also provide comprehensive guidelines that align with the ICH principles.[7][8][9][10]
The core parameters for analytical method validation that will be addressed for each technique include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]
-
Accuracy: The closeness of test results to the true value.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse for quality control and routine analysis in the pharmaceutical industry due to its versatility, robustness, and cost-effectiveness. For a UV-active compound like 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, this is an excellent starting point.[12]
Rationale for Experimental Choices
-
Reversed-Phase HPLC: This is the most common mode of HPLC and is well-suited for separating moderately polar compounds like our analyte. A C18 stationary phase is a good first choice due to its wide applicability.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is typical. The buffer (e.g., phosphate or acetate) helps to control the pH and ensure consistent ionization of the basic amino group, leading to reproducible retention times and sharp peak shapes. An acidic pH (e.g., 3.0) will ensure the amino group is protonated, which can improve peak shape on some C18 columns.
-
UV Detection: Based on the pyridine ring, a wavelength of maximum absorbance (λmax), likely around 254 nm, is a logical starting point for detection to ensure high sensitivity.[12]
Experimental Protocol for HPLC-UV Method Validation
1. Instrumentation and Materials:
-
HPLC system with a UV detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Data acquisition and processing software.
-
Reference standard of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine (purity ≥ 99.5%).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical grade phosphoric acid or other suitable buffer components.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: 50:50 (v/v) mixture of 20 mM potassium phosphate buffer (pH 3.0 adjusted with phosphoric acid) and acetonitrile.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Validation Workflow:
Caption: HPLC-UV Method Validation Workflow
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds.
Rationale for Experimental Choices
-
Gas Chromatography: Given the structure of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, it is expected to have sufficient volatility for GC analysis, especially at elevated temperatures.
-
Capillary Column: A non-polar or mid-polar capillary column (e.g., DB-5MS or HP-5MS) is a good choice for separating a wide range of compounds and is compatible with mass spectrometry.
-
Mass Spectrometry Detection: MS provides high selectivity and sensitivity. By monitoring specific ions (Selected Ion Monitoring, SIM mode), interference from matrix components can be minimized, leading to lower detection limits. The mass spectrum also provides structural information that confirms the identity of the analyte.
Experimental Protocol for GC-MS Method Validation
1. Instrumentation and Materials:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Data acquisition and processing software.
-
Autosampler.
-
Reference standard of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.
-
High-purity solvents (e.g., dichloromethane, ethyl acetate).
2. Chromatographic and MS Conditions (Starting Point):
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Full Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification (e.g., monitoring the molecular ion and key fragment ions).
3. Validation Workflow:
Caption: GC-MS Method Validation Workflow
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the ultimate in sensitivity and selectivity and is the gold standard for trace-level quantification in complex matrices.[14] This method is particularly useful when low concentrations of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine need to be measured, for example, in biological samples or as a low-level impurity.[15][16]
Rationale for Experimental Choices
-
Liquid Chromatography: The separation principles are the same as for HPLC-UV. However, the mobile phase composition needs to be compatible with mass spectrometry, meaning volatile buffers (e.g., ammonium formate or ammonium acetate) and high-purity solvents are required.
-
Tandem Mass Spectrometry (MS/MS): This technique involves selecting a specific precursor ion (the molecular ion of our analyte), fragmenting it, and then detecting a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, leading to exceptional sensitivity.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like the target analyte, and it is highly compatible with reversed-phase LC. The basic amino group makes positive ion mode ESI the logical choice.
Experimental Protocol for LC-MS/MS Method Validation
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
Reversed-phase C18 column (as in HPLC-UV).
-
Data acquisition and processing software.
-
Reference standard of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.
-
LC-MS grade solvents (acetonitrile, methanol, water) and volatile buffers (e.g., ammonium formate).
2. Chromatographic and MS/MS Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient from low to high organic content will be optimized to ensure good peak shape and separation from any impurities.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. Product ions will be determined by infusing the standard and performing a product ion scan. At least two transitions are typically monitored for confirmation and quantification.
3. Validation Workflow:
Caption: LC-MS/MS Method Validation Workflow
Comparison of Analytical Methods
The choice of the most appropriate analytical method depends on the specific application, the required sensitivity, the sample matrix, and available instrumentation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Good; potential for interference from co-eluting, UV-absorbing impurities. | Very Good; mass spectrum provides structural confirmation. SIM mode enhances specificity. | Excellent; MRM is highly specific and minimizes matrix interference. |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~1 - 10 ng/mL | ~0.01 - 1 ng/mL |
| Linearity | Excellent over 2-3 orders of magnitude. | Good over 2-3 orders of magnitude. | Excellent over 3-5 orders of magnitude. |
| Precision (%RSD) | Typically < 2% | Typically < 5% | Typically < 10% (at low concentrations) |
| Robustness | High | Moderate (sensitive to injector and column activity) | High (with proper maintenance) |
| Throughput | High | Moderate | High (with fast LC gradients) |
| Cost (Instrument & Consumables) | Low | Moderate | High |
| Best Suited For | Routine QC, assay, and purity testing of drug substance and product. | Analysis of volatile impurities, residual solvents. | Trace-level quantification in complex matrices (e.g., biological fluids), impurity profiling. |
Conclusion
The validation of analytical methods for the quantification of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a critical step in ensuring the quality and consistency of pharmaceutical and agrochemical products. This guide has provided a comparative overview of three powerful analytical techniques: HPLC-UV, GC-MS, and LC-MS/MS.
-
HPLC-UV stands out as a robust and cost-effective method for routine quality control applications.
-
GC-MS offers enhanced specificity and is suitable for analyzing volatile impurities.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level analysis in complex matrices.
The selection of the most appropriate method should be based on a thorough understanding of the analytical requirements and the intended purpose of the data. By following the principles of method validation outlined in international guidelines such as ICH Q2(R2), researchers can ensure the generation of high-quality, reliable, and defensible analytical data.
References
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link][17]
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U.S. Food and Drug Administration. Analytical Method Validation: Mastering FDA Guidelines. Retrieved from [Link][7]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][8]
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European Medicines Agency. Draft ICH guideline M10 on bioanalytical method validation. Retrieved from [Link][18]
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U.S. Food and Drug Administration. Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link][9]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][10]
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Tramonti, A., et al. (2019). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. Metabolites, 9(11), 249. Retrieved from [Link][14]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][3]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link][19]
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Slideshare. Bioanalytical method validation emea. Retrieved from [Link][20]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][6]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][21]
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IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link][4]
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European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link][5]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Lu, Y., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(15), 3665-3674. Retrieved from [Link][22]
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European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2). Retrieved from [Link][11]
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ResearchGate. Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Retrieved from [Link][23]
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Lu, W., & Rabinowitz, J. D. (2018). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. In Metabolomics (pp. 131-140). Humana Press, New York, NY. Retrieved from [Link][16]
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Amerigo Scientific. 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2020). Analytical Methods for Pyridine. Retrieved from [Link][24]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from [Link][25]
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ResearchGate. GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time). Retrieved from [Link][26]
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PubMed. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link][27]
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ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
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SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link][28]
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National Center for Biotechnology Information. Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link][2]
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MDPI. Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. Retrieved from [Link][13]
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A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from the 4-Chloro-5-(trifluoromethyl)pyridin-2-amine Scaffold
The relentless pursuit of targeted therapies in oncology and other disease areas has underscored the importance of "privileged scaffolds" in medicinal chemistry. These molecular frameworks serve as versatile starting points for the development of potent and selective inhibitors against critical biological targets. The 4-chloro-5-(trifluoromethyl)pyridin-2-amine core is one such scaffold that has emerged as a valuable platform for the design of novel kinase inhibitors. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the chloro substituent, contribute to favorable binding interactions within the ATP-binding pocket of various kinases.
This guide provides a comprehensive comparison of the efficacy of kinase inhibitors derived from this scaffold, supported by experimental data and methodologies. We will delve into their mechanism of action, compare their performance against key oncogenic kinases, and provide insights into the experimental workflows used to validate their activity.
The PI3K/mTOR Pathway: A Prime Target for the Pyridine Scaffold
A significant number of inhibitors based on the 4-chloro-5-(trifluoromethyl)pyridin-2-amine scaffold target the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its deregulation is a common event in a wide variety of human cancers, making it a highly attractive target for therapeutic intervention.[2][3]
The activation of Class I PI3Ks leads to the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][3] PIP3 acts as a second messenger, recruiting proteins with pleckstrin-homology (PH) domains, such as AKT (also known as Protein Kinase B) and PDK-1, to the plasma membrane, leading to their activation. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), to promote cell growth and proliferation.[2][3]
Below is a diagram illustrating the canonical PI3K/mTOR signaling cascade and the points of inhibition by targeted therapies.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Comparative Efficacy of Lead Compounds
The 4-chloro-5-(trifluoromethyl)pyridin-2-amine scaffold has given rise to several potent kinase inhibitors. A notable example is PQR309 (Bimiralisib) , a potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitor that has advanced to clinical trials.[2][3] The introduction of the C4-trifluoromethyl group on the pyridine ring was a key modification that significantly enhanced cellular potency.[2][3]
Another interesting application of this scaffold is in the development of inhibitors for non-kinase targets, such as ML267 , which potently inhibits bacterial phosphopantetheinyl transferase (PPTase), an essential enzyme for bacterial viability.[4][5] Furthermore, optimization of a related scaffold, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-(amino)pyridin-3-yl)urea, led to the discovery of a potent inhibitor of Kinase insert Domain-containing Receptor (KDR), also known as VEGFR2, a key mediator of angiogenesis.[6]
The table below summarizes the in vitro potency of these representative compounds.
| Compound | Target Kinase(s) | Inhibitory Potency (Kᵢ or IC₅₀) | Key Features | Reference |
| PQR309 (Bimiralisib) | Pan-Class I PI3K / mTOR | PI3Kα Kᵢ: 17 nM | Orally bioavailable, brain-penetrant, clinical candidate in oncology. | [2],[3] |
| Compound 5a | KDR (VEGFR2) | IC₅₀: 68.9 nM | Potent inhibitor of a key angiogenic receptor tyrosine kinase. | [6] |
| ML267 | Bacterial Sfp-PPTase | Submicromolar IC₅₀ | Potent antibacterial activity with no activity against the human orthologue. | [4],[5] |
Performance Against Alternative Inhibitors
To contextualize the efficacy of inhibitors derived from the 4-chloro-5-(trifluoromethyl)pyridin-2-amine scaffold, it is crucial to compare them with other inhibitors targeting the same pathways. PQR309, for instance, was developed to improve upon earlier generations of PI3K inhibitors, such as ZSTK474 and BKM120 (Buparlisib).[2] A key objective was to avoid the microtubule interactions observed with BKM120.[2][3]
| Compound | Target(s) | Key Differentiators & Comparative Performance | Reference |
| PQR309 (Bimiralisib) | Pan-Class I PI3K / mTOR | Balanced PI3K/mTOR inhibition; brain-penetrant; no off-target tubulin binding.[2][3][7] | [2],[3],[7] |
| BKM120 (Buparlisib) | Pan-Class I PI3K | Structurally related to PQR309 but has been shown to have off-target effects on tubulin.[2][3][7] | [2],[3],[7] |
| ZSTK474 | Pan-Class I PI3K | An earlier pan-PI3K inhibitor that inspired the development of PQR309.[2] | [2] |
Experimental Protocols for Efficacy Evaluation
The validation of kinase inhibitor efficacy relies on a cascade of robust in vitro and cell-based assays. The following protocols represent standard methodologies in the field for characterizing compounds like those derived from the 4-chloro-5-(trifluoromethyl)pyridin-2-amine scaffold.
Experimental Workflow Overview
Caption: A typical workflow for kinase inhibitor evaluation.
In Vitro Kinase Inhibition Assay (TR-FRET)
This assay quantitatively determines the potency of a compound against a purified kinase enzyme. The Time-Resolved Förster Resonance Energy Transfer (TR-FRET) format is a common and robust method.[1]
Principle: The assay measures the inhibition of phosphorylation of a substrate by the kinase. A europium-labeled antibody detects the phosphorylated substrate, and when a ULight™-labeled peptide (the substrate) is phosphorylated, it brings the europium donor and ULight™ acceptor into close proximity, generating a FRET signal.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase, ULight™-peptide substrate, and ATP solutions. Serially dilute the test compound to create a concentration gradient.
-
Kinase Reaction: In a microplate, add the kinase, test compound, and substrate.
-
Initiation: Start the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the europium-labeled antibody detection solution.
-
Signal Reading: Incubate to allow for antibody binding, then read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Phosphorylation Assay (In-Cell Western)
This assay measures the ability of a compound to inhibit kinase signaling within a cellular context by quantifying the phosphorylation of a downstream substrate.[1]
Principle: Cells are treated with the inhibitor, lysed, and the levels of a specific phosphorylated protein (e.g., p-AKT Ser473) are measured using target-specific primary antibodies and fluorescently labeled secondary antibodies.
Step-by-Step Protocol:
-
Cell Culture: Plate cancer cells (e.g., A2058 melanoma cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified duration (e.g., 2 hours).
-
Cell Lysis and Fixation: Lyse the cells and fix them simultaneously using a formaldehyde-based solution.
-
Immunostaining:
-
Permeabilize the cells with a mild detergent.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against the phosphorylated target (e.g., anti-p-AKT).
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Normalization: A second primary antibody for a housekeeping protein (e.g., total AKT or actin) can be used for normalization.
-
Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for the target protein relative to the normalization control to determine the inhibition of phosphorylation.
Conclusion
The 4-chloro-5-(trifluoromethyl)pyridin-2-amine scaffold has proven to be a highly productive platform for the discovery of potent and selective kinase inhibitors. The success of compounds like PQR309 in targeting the PI3K/mTOR pathway highlights the therapeutic potential of derivatives from this chemical series. The versatility of the scaffold is further demonstrated by its application in developing inhibitors for other critical targets in oncology and infectious diseases. Future efforts in medicinal chemistry will likely continue to leverage this privileged structure to generate next-generation inhibitors with improved efficacy, selectivity, and pharmacokinetic properties, ultimately contributing to the advancement of targeted therapies.
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Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]
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Valdez, C. A., et al. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry. [Link]
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Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. [Link]
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Valdez, C. A., et al. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. National Institutes of Health. [Link]
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Ishikawa, T., et al. (2016). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PubMed Central. [Link]
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Li, Y., et al. (2017). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed. [Link]
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Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. PubMed. [Link]
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ResearchGate. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ResearchGate. [Link]
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Fernandes, C., et al. (2020). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]
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Wylot, M., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry. [Link]
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Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. ACS Publications. [Link]
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Al-Ostoot, F. H., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. [Link]
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The Selectivity Compass: A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. A compound that potently inhibits its intended target is only half the story; its interactions with unintended targets—its cross-reactivity—can lead to unforeseen toxicities or a diluted therapeutic effect. This guide provides an in-depth, objective comparison of methodologies for profiling the cross-reactivity of kinase inhibitors synthesized from the versatile starting material, 4-Chloro-5-(trifluoromethyl)pyridin-2-amine. By grounding our discussion in real-world data and detailed experimental protocols, we aim to equip you with the insights necessary to navigate the complex landscape of kinase inhibitor selectivity.
The 4-Chloro-5-(trifluoromethyl)pyridin-2-amine scaffold is a privileged starting point in medicinal chemistry, particularly for the development of kinase inhibitors. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloro- and amino-moieties provide versatile handles for synthetic elaboration into a diverse array of inhibitors targeting kinases such as B-Raf, SRC, and others. However, the very nature of the kinome—with its highly conserved ATP-binding pocket—makes achieving selectivity a formidable task. This guide will use a representative, hypothetical kinase inhibitor, hereafter referred to as "Compound X" , a B-Raf inhibitor plausibly synthesized from our starting amine, to illustrate the principles and practices of robust cross-reactivity profiling.
The Imperative of Selectivity: Why Cross-Reactivity Profiling is Non-Negotiable
In the realm of kinase inhibitors, promiscuity can be a double-edged sword. While polypharmacology (intentionally targeting multiple kinases) can be beneficial in certain therapeutic contexts, unanticipated off-target effects are a major cause of clinical trial failures.[1] Off-target interactions can lead to toxicity, confound the interpretation of biological data, and obscure the true mechanism of action. Therefore, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise but a cornerstone of translational success.
To this end, several powerful technologies have been developed to assess inhibitor selectivity across the kinome. This guide will focus on three gold-standard methodologies: large-panel kinase screening (e.g., KINOMEscan™), cellular target engagement assays (e.g., CETSA), and affinity-based proteomics.
Comparative Analysis of Cross-Reactivity Profiling Techniques
We will now delve into the practical application and comparative analysis of these techniques, using publicly available data for the FDA-approved B-Raf inhibitor, Dabrafenib, as a surrogate for our hypothetical "Compound X". Dabrafenib's structure incorporates a trifluoromethylphenyl moiety, making it a relevant exemplar for compounds derived from our starting material.
Large-Panel Kinase Profiling: A Global View of the Kinome
Large-panel kinase screening provides a panoramic view of a compound's interaction with a vast array of purified kinases. One of the most widely used platforms is KINOMEscan™, a competition binding assay that quantitatively measures the interaction between a compound and over 450 kinases.[2][3]
Illustrative Data for "Compound X" (Modeled on Dabrafenib)
The following table summarizes hypothetical KINOMEscan™ data for "Compound X" at a concentration of 1 µM. The data is presented as "Percent of Control," where a lower number indicates stronger binding and, therefore, potential inhibition. This data is modeled on the publicly available KINOMEscan™ results for Dabrafenib from the LINCS Data Portal.[4]
| Kinase Target | Percent of Control (%) | Interpretation |
| B-Raf (V600E) | <1 | High-affinity on-target binding |
| B-Raf (wild-type) | 5 | Strong on-target binding |
| C-Raf | 15 | Moderate off-target binding |
| SRC | 85 | Weak off-target binding |
| LCK | 90 | Negligible off-target binding |
| EGFR | 95 | Negligible off-target binding |
| VEGFR2 | 30 | Moderate off-target binding |
| p38α | 75 | Weak off-target binding |
Visualizing Selectivity: The Kinome Map
A powerful way to visualize this data is through a kinome map, where inhibited kinases are represented as circles on a phylogenetic tree of the human kinome.
Expertise in Interpretation: The kinome map reveals that "Compound X" is a potent B-Raf inhibitor with some cross-reactivity towards other Raf family members (C-Raf) and VEGFR2. The weak interactions with SRC and p38α are less likely to be physiologically relevant. This initial screen is invaluable for identifying potential off-target liabilities that warrant further investigation.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While in vitro assays are powerful, they do not always reflect a compound's behavior in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[5][6][7][8] This provides direct evidence of target engagement in a more physiologically relevant environment.
Workflow for CETSA
Expected Results for "Compound X"
A successful CETSA experiment would show a rightward shift in the melting curve of B-Raf in cells treated with "Compound X" compared to vehicle-treated cells, indicating that the compound stabilizes the protein against heat-induced denaturation. Conversely, no significant shift would be expected for a non-target protein like EGFR.
| Treatment | Target Protein | Tagg (°C) | Interpretation |
| Vehicle (DMSO) | B-Raf | 48 | Baseline thermal stability |
| Compound X | B-Raf | 55 | Target engagement and stabilization |
| Vehicle (DMSO) | EGFR | 52 | Baseline thermal stability |
| Compound X | EGFR | 52 | No target engagement |
Trustworthiness of the Protocol: CETSA is a self-validating system because the internal control (vehicle-treated cells) and the experimental group are processed in parallel, minimizing experimental variability. The inclusion of a known non-target protein further strengthens the specificity of the observed target engagement.
Affinity-Based Proteomics: Unbiased Discovery of Off-Targets
For an unbiased and comprehensive identification of on- and off-targets, affinity-based proteomics is an unparalleled approach.[9][10][11] This technique typically involves immobilizing the compound of interest on a solid support (e.g., beads) and using it as "bait" to capture interacting proteins from a cell lysate. The captured proteins are then identified and quantified by mass spectrometry.
Workflow for Affinity-Based Proteomics
Interpreting the Data: The output of an affinity-based proteomics experiment is a list of proteins that bind to the immobilized compound. By comparing the abundance of proteins captured by "Compound X"-beads versus control beads (without the compound), one can identify specific interactors. This method can confirm expected on-targets like B-Raf and may reveal novel, unexpected off-targets that were not included in the kinase screening panel.
Synthesizing the Data: A Holistic View of Selectivity
No single method provides a complete picture of a compound's selectivity. The true power lies in integrating the data from these orthogonal approaches.
-
KINOMEscan™ provides a broad, quantitative assessment of binding affinity across the kinome.
-
CETSA validates target engagement in a cellular context, confirming that the compound reaches and binds its intended target in a living system.
-
Affinity-based proteomics offers an unbiased approach to discover both on- and off-targets, including non-kinase proteins.
A consensus from these methods provides the highest degree of confidence in a compound's selectivity profile. For "Compound X," the KINOMEscan™ data suggested potential off-target activity on VEGFR2. A follow-up CETSA experiment could then be performed to determine if "Compound X" engages VEGFR2 in cells. If it does, further functional assays would be necessary to understand the physiological consequences of this off-target interaction.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol is a generalized representation of a biochemical kinase assay.
-
Compound Preparation: Prepare a 10-point serial dilution of "Compound X" in DMSO, typically starting from 10 mM.
-
Assay Plate Preparation: In a 384-well plate, add the kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP at a concentration close to its Km.
-
Incubation: Add the serially diluted "Compound X" or DMSO (vehicle control) to the wells and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify kinase activity. For example, in a radiometric assay, this would involve measuring the incorporation of 33P-ATP into the substrate. In a fluorescence-based assay, this might involve a specific antibody that recognizes the phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Grow the desired cell line (e.g., A375 melanoma cells, which harbor the B-Raf V600E mutation) to ~80% confluency. Treat the cells with "Compound X" (e.g., at 10x its cellular IC50) or DMSO for 1-2 hours.
-
Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target (B-Raf) and a control protein (e.g., GAPDH) by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein relative to the non-heated control against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the aggregation temperature (Tagg).
Conclusion
The development of safe and effective kinase inhibitors hinges on a thorough understanding of their selectivity. The starting material, 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, provides a gateway to a rich chemical space of potential kinase inhibitors. However, to navigate this space successfully, a multi-pronged approach to cross-reactivity profiling is essential. By integrating the broad-spectrum view of large-panel kinase screening, the physiological relevance of cellular target engagement assays, and the unbiased discovery power of affinity-based proteomics, researchers can build a comprehensive "Selectivity Compass" for their compounds. This integrated approach not only de-risks preclinical and clinical development but also provides a deeper understanding of the compound's mechanism of action, ultimately paving the way for more precise and effective targeted therapies.
References
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- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
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- Reinhard, F. B. M., Eberhard, D., Werner, T., & Hasenauer, J. (2015). CETSA in the spotlight: a review of the cellular thermal shift assay. Expert Review of Proteomics, 12(6), 637–649.
- Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
- Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Gerlach, J. L., Grotz, D. M., Insko, D. E., Inskeep, P. B., Lai, A. G., Larrow, J. F., Lokey, R. S., … Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., … Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., M. L., … Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., Mathieson, T., Perrin, J., Raida, M., Rau, C., Reader, V., Sweetman, G., Bauer, A., Bouwmeester, T., Hopf, C., Kruse, U., Neubauer, G., Ramsden, N., Rick, J., … Drewes, G. (2007). Quantitative chemical proteomics reveals target space of clinical kinase inhibitors.
- Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics.
- Savitski, M. M., Reinhard, F. B. M., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., Martinez Molina, D., Jafari, R., Dovega, R. B., Klaeger, S., Kuster, B., Nordlund, P., Bantscheff, M., & Zubarev, R. A. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
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LINCS Data Portal. (2017). Dabrafenib KINOMEscan. Retrieved from [Link]
- Rheault, T. R., Stellwagen, J. C., Adjabeng, G. M., Hornberger, K. R., Petrov, K. G., Waterson, A. G., Dickerson, S. H., Mook, R. A., Jr, Laquerre, S. G., King, A. J., Rossanese, O. W., Arnone, M. R., Smitheman, K. N., Kane-Carson, L. S., Han, C., Moorthy, G. S., Moss, K. G., & Uehling, D. E. (2013). Discovery of dabrafenib: a selective inhibitor of Raf kinases with antitumor activity against B-Raf-driven tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362.
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- Gollner, A., Schlingemann, J., Dechow, T., Müller, S., & Knapp, S. (2017). Recent Developments of Kinase Inhibitors for the Treatment of Hematological Malignancies. Current Opinion in Structural Biology, 47, 123-132.
- Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., … Gray, N. S. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity.
- Drewes, G., & Bantscheff, M. (2011). Combining medicinal chemistry and chemical proteomics to generate novel kinase inhibitors. Current Opinion in Chemical Biology, 15(1), 115–120.
- Hoeflich, K. P., Herter, S., Tien, J., Wong, L., Berry, L., Chan, J., … Seshagiri, S. (2009). Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression. Cancer Research, 69(7), 3042–3051.
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- Chapman, P. B., Hauschild, A., Robert, C., Haanen, J. B., Ascierto, P., Larkin, J., … Kirkwood, J. M. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. The New England Journal of Medicine, 364(26), 2507–2516.
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Safety Operating Guide
Navigating the Disposal of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine: A Comprehensive Guide for Laboratory Professionals
For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; their safe and compliant disposal is a critical aspect of laboratory stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, a halogenated pyridine derivative. Our focus is to move beyond mere compliance, offering a scientifically grounded understanding of the "why" behind each step, ensuring both safety and environmental responsibility.
Understanding the Hazard Profile: Why Special Precautions are Necessary
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a substituted pyridine, a class of heterocyclic aromatic compounds. Its structure, featuring a chlorinated and a trifluoromethylated pyridine ring with an amine substituent, dictates its chemical reactivity and toxicological profile. Safety Data Sheets (SDS) consistently highlight its potential for harm. It is generally classified as harmful if swallowed and can cause skin and eye irritation.[1][2][3] Furthermore, as a halogenated organic compound, it is subject to stringent environmental disposal regulations due to its potential for persistence and aquatic toxicity.
The trifluoromethyl (-CF3) group, while enhancing metabolic stability in many pharmaceutical candidates, also imparts significant chemical stability to the molecule.[4] The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group resistant to degradation under many conditions.[4][5] This stability, combined with the presence of chlorine, necessitates a disposal strategy that ensures complete destruction to prevent the release of persistent halogenated compounds into the environment.
Table 1: Key Physicochemical and Hazard Data for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine and Related Compounds
| Property | Value/Information | Source(s) |
| Molecular Formula | C6H4ClF3N2 | [3][6] |
| Molecular Weight | 196.56 g/mol | [3][6] |
| Appearance | Light yellow to off-white solid | [1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects) | [2][6] |
| RCRA Classification | Likely regulated as a hazardous waste. Specific codes may apply depending on the waste stream characteristics (e.g., F-listed for spent solvents).[7][8][9][10][11] | N/A |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine involves a multi-step process that prioritizes safety, regulatory compliance, and environmental protection. The following workflow is designed for a laboratory setting.
Caption: Disposal workflow for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.
Phase 1: In-Lab Handling & Segregation
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the compound, always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact).
Step 2: Segregate Halogenated Waste This is a critical and often overlooked step. Halogenated waste streams require specific disposal methods, typically high-temperature incineration, which are more costly than those for non-halogenated waste.[12] Co-mingling this compound with non-halogenated solvents or other waste will contaminate the entire container, necessitating the more expensive disposal route for the entire volume.
Step 3: Use a Designated, Labeled Waste Container Collect all waste containing 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, including pure compound, solutions, and contaminated materials (e.g., weighing paper, gloves), in a dedicated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste," list all chemical constituents with their approximate percentages, and include the appropriate hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").
Phase 2: Waste Accumulation & Storage
Step 4: Store in a Designated Satellite Accumulation Area (SAA) Store the waste container in a designated SAA within the laboratory. This area should be away from general lab traffic and incompatible materials. Ensure the container is stored in secondary containment to mitigate the impact of any potential leaks.
Step 5: Maintain Closed Containers Keep the waste container securely closed at all times, except when adding waste. This minimizes the release of any volatile components and prevents accidental spills.
Phase 3: Disposal & Decontamination
Step 6: Arrange for Professional Disposal The ultimate disposal of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine should be conducted by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Step 7: Decontaminate Glassware and Surfaces Thoroughly decontaminate any glassware or surfaces that have come into contact with the compound. A triple rinse with a suitable solvent (e.g., acetone or ethanol), followed by washing with soap and water, is a common and effective practice. Collect the initial rinsate as hazardous waste.
Advanced Insight: Laboratory-Scale Decontamination & Neutralization
For situations involving small spills or the decontamination of reaction vessels, a more proactive approach to neutralization can be considered. These procedures should only be performed by trained personnel in a certified chemical fume hood with appropriate PPE.
Conceptual Approach 1: Oxidative Degradation of the Amine Moiety
Aromatic amines can be susceptible to oxidative degradation. Research has shown that potassium permanganate in an acidic solution can effectively degrade various aromatic amines.[13]
Causality: The potent oxidizing agent, permanganate, in an acidic medium attacks the electron-rich aromatic ring and the amine functional group, leading to fragmentation of the molecule. The trifluoromethyl group is generally stable to oxidation, but the degradation of the rest of the molecule would eliminate its hazardous biological activity.
Experimental Protocol (Conceptual):
-
In a fume hood, prepare a solution of the 4-Chloro-5-(trifluoromethyl)pyridin-2-amine waste in water, if soluble, or a suitable solvent.
-
Slowly add a solution of potassium permanganate in dilute sulfuric acid with stirring.
-
Allow the reaction to proceed for several hours. The disappearance of the purple permanganate color indicates its consumption.
-
Quench any excess permanganate with a reducing agent like sodium bisulfite.
-
The resulting mixture should be collected as hazardous waste, as it will contain manganese salts and degradation byproducts. While the primary hazardous compound is destroyed, the resulting mixture still requires proper disposal.
Conceptual Approach 2: Dechlorination via Nucleophilic Attack
Recent studies have demonstrated a controllable process for the dechlorination of chloropyridines.[13][14] This involves an initial N-oxidation of the pyridine ring followed by nucleophilic attack by a hydroperoxide anion, which can be generated from hydrogen peroxide in the presence of a carbonate.
Causality: The N-oxidation of the pyridine ring activates it towards nucleophilic substitution. The electron-withdrawing trifluoromethyl group on the ring would likely further enhance this activation. The subsequent nucleophilic attack by the hydroperoxide anion displaces the chloride ion.
Experimental Protocol (Conceptual):
-
In a fume hood, dissolve the 4-Chloro-5-(trifluoromethyl)pyridin-2-amine waste in a suitable solvent.
-
Prepare a solution of sodium carbonate and hydrogen peroxide in water.
-
Slowly add the hydrogen peroxide/carbonate solution to the waste solution with stirring. The pH should be carefully monitored and maintained in the appropriate range for the formation of the peroxymonocarbonate and hydroperoxide anions.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture should be collected as hazardous waste.
It is imperative to note that these are conceptual protocols based on the reactivity of similar compounds. The specific reaction conditions, efficiency, and byproduct formation for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine would need to be determined experimentally on a small scale before being implemented as a standard procedure.
Spill Management: An Immediate Action Plan
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
Caption: Spill response plan for 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.
For a small spill (manageable by laboratory personnel):
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.
-
Protect Yourself: Don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain and Absorb: For a solid spill, carefully sweep the material into a dustpan. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Collect Waste: Carefully transfer the spilled material and any contaminated absorbents into a sealable, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a thorough cleaning with soap and water. Collect all cleaning materials as hazardous waste.
For a large spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's EHS and, if necessary, emergency services.
-
Secure the Area: Close doors to the affected area to prevent the spread of vapors.
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.
By adhering to these detailed procedures, researchers can ensure the safe and responsible management of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine from benchtop to final disposal, upholding the principles of scientific integrity and environmental stewardship.
References
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Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. PubMed, 2024. [Link]
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Selective Trifluoromethylation of Pyridines. ChemistryViews, 2022. [Link]
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Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate, 2008. [Link]
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Selective Trifluoromethylation of Pyridines. ChemistryViews, 2022. [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014. [Link]
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C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Beilstein Journal of Organic Chemistry, 2019. [Link]
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A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ACS Publications, 2023. [Link]
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C–F Bond Functionalizations of Trifluoromethyl Groups via Radical Intermediates. ResearchGate, 2024. [Link]
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Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds. Royal Society of Chemistry, 2021. [Link]
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Distinct mechanism of oxidative trifluoromethylation with a well-defined Cu(II) fluoride promoter: hidden catalysis. PubMed, 2014. [Link]
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C–H fluorination promoted by pyridine N-oxyl radicals. Royal Society of Chemistry, 2024. [Link]
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A Novel Reagent Combination for the Oxidation of Highly Electron Deficient Pyridines to N-Oxides: Trifluoromethanesulfonic Anhydride/Sodium Percarbonate. ResearchGate, 2008. [Link]
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Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PubMed Central, 2023. [Link]
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Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. [Link]
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Analysis of Oxidative Degradation Products of 2,4,6-trichlorophenol Treated With Air Ions. IEEE Xplore, 2013. [Link]
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Rapid and efficient trifluoromethylation of aromatic and heteroaromatic compounds using potassium trifluoroacetate enabled by a flow system. PubMed, 2013. [Link]
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Trifluoromethylation of Various Aromatic Compounds by CF3I in the Presence of Fe(II) Compound, H2O2 and Dimethylsulfoxide. ResearchGate, 2008. [Link]
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Personal protective equipment for handling 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Essential Safety Protocols for Handling 4-Chloro-5-(trifluoromethyl)pyridin-2-amine
A Senior Application Scientist's Guide to Safe Laboratory Operations
As researchers and scientists in the fast-paced field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, requires a proactive and informed approach to personal and environmental protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each critical step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Threat
Substituted pyridines, particularly those containing electron-withdrawing groups like chlorine and trifluoromethyl, present a range of potential hazards. Based on analogous compounds, 4-Chloro-5-(trifluoromethyl)pyridin-2-amine should be treated as a hazardous substance with the following potential effects:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[3][5][6]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[3][6]
During handling, the primary routes of exposure are inhalation of the solid powder, dermal contact, and accidental ingestion. A thorough risk assessment should precede any new experimental protocol involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) plan is non-negotiable.[1][7] The selection of appropriate PPE is dictated by the potential routes of exposure and the known hazards of similar chemical structures.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[1][5] | Protects against accidental splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves such as butyl rubber or neoprene. Nitrile gloves may offer limited protection and should be changed frequently. Always inspect gloves for damage before use.[7][8] | Provides a critical barrier against dermal absorption, which is a potential route of toxicity.[8] The selection of glove material should be based on the manufacturer's compatibility charts for pyridine and chlorinated solvents. |
| Body Protection | A flame-retardant lab coat, fully buttoned. For larger quantities or higher-risk operations, chemically impervious coveralls are recommended.[1][2] | Protects against skin contact from spills and splashes. |
| Respiratory Protection | All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][7] | A fume hood provides primary containment for dust and vapors. In the absence of a fume hood or in the case of a large spill, a NIOSH-approved respirator with appropriate organic vapor and particulate cartridges would be necessary.[2] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring a safe experimental environment.
Preparation and Engineering Controls
-
Ventilation: Confirm that the chemical fume hood is functioning correctly before use. All handling of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine should occur within the fume hood.[7][9]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][10]
-
Spill Kit: Have a chemical spill kit appropriate for solid and organic compounds readily available.
Chemical Handling
-
Donning PPE: Before handling the chemical, correctly don all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a draft shield if necessary to prevent the fine powder from becoming airborne.
-
Container Management: Keep the container tightly closed when not in use to prevent the release of dust or vapors.[5][11]
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory.[7][11] Wash hands thoroughly after handling the chemical, even after removing gloves.[5][6]
Doffing PPE
The removal of PPE is a critical step to prevent contamination.
-
Gloves: Remove gloves first, turning them inside out as you do so. Dispose of them in the designated hazardous waste container.
-
Goggles and Face Shield: Remove eye and face protection.
-
Lab Coat: Remove the lab coat, turning it inwards to contain any potential contamination.
-
Hand Washing: Wash hands thoroughly with soap and water.
Emergency Procedures: Immediate and Corrective Actions
In the event of an exposure or spill, a swift and appropriate response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][12]
-
Ingestion: Do NOT induce vomiting.[1][10] Rinse the mouth with water if the person is conscious.[1][12] Seek immediate medical attention.
-
Spill: For a small spill, and if you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal.[11] For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan: Environmental Responsibility
Proper disposal of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All waste containing this compound, including excess reagents and reaction mixtures, must be collected in a designated, properly labeled, and sealed hazardous waste container.[8]
-
Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should be placed in a sealed bag and disposed of as hazardous waste.
-
Disposal Route: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal contractor.[1] Adhere to all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.[1]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, from preparation to disposal.
Caption: Workflow for the safe handling of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine.
By integrating these safety protocols into your daily laboratory practices, you can effectively mitigate the risks associated with handling 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, ensuring a safe and productive research environment.
References
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- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET: 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid.
- Sigma-Aldrich. 4-chloro-5-(trifluoromethyl)pyridin-2-amine.
- ChemicalBook. (2025, October 18). 4-Chloro-5-(trifluoroMethyl)pyriMidin-2-aMine - Safety Data Sheet.
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- Fisher Scientific. SAFETY DATA SHEET: 3-Amino-2-chloro-5-(trifluoromethyl)pyridine.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
